molecular formula C5H2Cl2N2O2 B1322621 3,5-Dichloropyrazine-2-carboxylic acid CAS No. 312736-49-5

3,5-Dichloropyrazine-2-carboxylic acid

Cat. No.: B1322621
CAS No.: 312736-49-5
M. Wt: 192.98 g/mol
InChI Key: QRFOSHOPPFYNAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloropyrazine-2-carboxylic acid is a useful research compound. Its molecular formula is C5H2Cl2N2O2 and its molecular weight is 192.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloropyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O2/c6-2-1-8-3(5(10)11)4(7)9-2/h1H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFOSHOPPFYNAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627428
Record name 3,5-Dichloropyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312736-49-5
Record name 3,5-Dichloropyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dichloropyrazine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3,5-Dichloropyrazine-2-carboxylic acid CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3,5-Dichloropyrazine-2-carboxylic Acid

Introduction

This compound is a halogenated heterocyclic compound that serves as a crucial building block in organic synthesis and medicinal chemistry. Its pyrazine core, substituted with reactive chlorine atoms and a carboxylic acid group, makes it a versatile intermediate for the development of complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, and applications for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for its proper handling, storage, and application in experimental settings.

Table 1: General and Physical Properties

Property Value Citations
CAS Number 312736-49-5 [1][2][3]
Molecular Formula C₅H₂Cl₂N₂O₂ [2][4]
Molecular Weight 192.99 g/mol [2][4]
IUPAC Name 3,5-dichloro-2-pyrazinecarboxylic acid
Synonyms 3,5-Dichloro-2-pyrazinecarboxylic Acid, 2,6-Dichloropyrazine-3-carboxylic Acid, 2-Carboxy-3,5-dichloropyrazine [1][4]
Appearance White to brown crystalline powder [1]
Physical Form Solid

| Melting Point | 137.0 to 142.0 °C |[1] |

Table 2: Safety and Storage Information

Property Value Citations
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)

| Storage Conditions | Store in a refrigerator or under an inert atmosphere at room temperature. |[5] |

Synthesis and Experimental Protocols

The synthesis of this compound is a critical process for its application in further chemical reactions. A common laboratory-scale synthesis is detailed below.

Synthesis Workflow Diagram

The following diagram illustrates the workflow for the synthesis of this compound from 2,6-dichloropyrazine.

G Synthesis Workflow of this compound A Diisopropylamine in THF C Lithium Diisopropylamide (LDA) (in situ) A->C -20°C to 0°C B n-Butyllithium (n-BuLi) B->C E Lithiation at -78°C C->E Deprotonation D 2,6-Dichloropyrazine in THF D->E G Carboxylation E->G F Dry Ice (CO₂) F->G H Acidic Workup (1.5N HCl) G->H Quenching I Final Product: 3,5-Dichloropyrazine- 2-carboxylic acid H->I Isolation

Caption: Synthesis of this compound via lithiation and carboxylation.

Detailed Experimental Protocol

This protocol is based on a standard literature procedure for the synthesis of this compound.[4]

Materials:

  • Diisopropylamine (167.7 mmol)

  • Anhydrous Tetrahydrofuran (THF) (800 mL total)

  • n-Butyllithium (1.6 M in hexane, 166 mmol)

  • 2,6-Dichloropyrazine (67 mmol)

  • Dry Ice (solid CO₂)

  • 1.5 N Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

Procedure:

  • Preparation of LDA: To a solution of diisopropylamine (167.7 mmol) in anhydrous THF (400 mL) cooled to -20 °C, slowly add n-butyllithium (166 mmol) dropwise. Stir the resulting mixture at 0 °C for 30 minutes to form Lithium Diisopropylamide (LDA) in situ.[4]

  • Lithiation: Cool the reaction system to -78 °C. Slowly add a solution of 2,6-dichloropyrazine (67 mmol) in anhydrous THF (400 mL) dropwise over 1.5 hours. After the addition is complete, continue to stir the mixture at -78 °C for 1 hour.[4]

  • Carboxylation: Pour the reaction mixture onto an excess of crushed dry ice and allow it to warm slowly to room temperature over a period of 16 hours.[4]

  • Workup and Isolation: Treat the mixture with 1.5 N HCl (200 mL) and extract with ethyl acetate. Wash the combined organic layers with a saturated sodium bicarbonate solution. Acidify the aqueous layer with 1.5 N HCl and extract again with ethyl acetate. Combine all organic phases, wash with brine, and concentrate under reduced pressure to yield the product as a light yellow solid (yield: 69.5%).[4] The resulting solid can often be used directly in subsequent reactions without further purification.[4]

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its structure is a key synthon for building more complex molecules with specific biological activities.

It is particularly noted as an intermediate in the synthesis of β-secretase (BACE1) inhibitors, which are a class of drugs investigated for the treatment of Alzheimer's disease.[4] Pyrazine derivatives are important building blocks in many pharmaceutically active agents.[6]

Role as a Pharmaceutical Building Block

The diagram below illustrates the logical relationship of this compound as a starting material in the synthesis pathway toward potential therapeutic agents.

G Role in Pharmaceutical Synthesis A 3,5-Dichloropyrazine- 2-carboxylic acid (Starting Material) B Amidation / Esterification A->B C Functionalized Pyrazine Intermediate B->C D Suzuki / Buchwald-Hartwig Cross-Coupling C->D Adds complexity E Complex Pyrazine Derivative D->E F Further Modification (e.g., Cyclization) E->F G Final API (e.g., BACE1 Inhibitor) F->G Leads to bioactivity

Caption: Conceptual workflow from a starting material to a potential Active Pharmaceutical Ingredient (API).

References

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dichloropyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3,5-Dichloropyrazine-2-carboxylic acid, a heterocyclic organic compound of interest in medicinal chemistry and drug development. This document compiles available data on its chemical structure, physical characteristics, and predicted properties, offering a valuable resource for researchers working with this molecule.

Core Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. It is important to note that while some data is experimentally confirmed, other values are based on computational predictions.

PropertyValueSource
Chemical Structure Chemical Structure of this compoundTCI Chemicals
Molecular Formula C₅H₂Cl₂N₂O₂CyclicPharma[1]
Molecular Weight 192.99 g/mol CyclicPharma[1]
CAS Number 312736-49-5TCI Chemicals
Physical Form White to Brown powder to crystalTCI Chemicals
Melting Point 137.0 to 142.0 °CTCI Chemicals
Boiling Point (Predicted) 335.1 ± 37.0 °CChemicalBook[2]
pKa (Predicted) 1.21 ± 0.28ChemicalBook[2]
Purity (HPLC) >98.0%TCI Chemicals

Note: Predicted values are computationally derived and should be confirmed by experimental analysis for critical applications.

Spectral Data

While specific spectra are not publicly available without direct request from suppliers, several vendors indicate the availability of Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-High-Performance Liquid Chromatography (UPLC) data for this compound.[3] A representative ¹H NMR spectrum for the synthesized compound has been reported to show a singlet at δ 8.9 ppm in DMSO-d6.[2]

Experimental Protocols

Synthesis of this compound[3]

This synthesis is achieved through the carboxylation of 2,6-dichloropyrazine.

Materials:

  • 2,6-dichloropyrazine

  • n-butyllithium (1.6 M in hexane)

  • Diisopropylamine

  • Tetrahydrofuran (THF)

  • Dry ice (solid CO₂)

  • 1.5 N Hydrochloric acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • A solution of diisopropylamine in THF is cooled to -20 °C.

  • n-butyllithium is added slowly, and the mixture is stirred at 0 °C for 30 minutes to form lithium diisopropylamide (LDA).

  • The reaction is then cooled to -78 °C, and a solution of 2,6-dichloropyrazine in THF is added dropwise over 1.5 hours.

  • The mixture is stirred at 0 °C for 30 minutes.

  • The reaction is quenched by the addition of crushed dry ice.

  • Upon completion, the reaction is acidified with 1.5 N hydrochloric acid and extracted with ethyl acetate.

  • The organic layer is washed with saturated sodium bicarbonate solution.

  • The aqueous layer is then acidified and re-extracted with ethyl acetate.

  • The combined organic phases are washed with brine, dried, and concentrated to yield the product.

General Protocol for pKa Determination by Potentiometric Titration[5]

Apparatus and Reagents:

  • pH meter with a suitable electrode

  • Burette

  • Stir plate and stir bar

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Deionized water

  • This compound

Procedure:

  • A precisely weighed sample of this compound is dissolved in a known volume of deionized water.

  • The solution is placed in a beaker with a stir bar and positioned on a stir plate.

  • The pH electrode is calibrated and immersed in the solution.

  • The initial pH of the solution is recorded.

  • The standardized strong base is added in small, precise increments from the burette.

  • After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once it stabilizes.

  • This process is continued until the pH begins to change rapidly, indicating the approach of the equivalence point, and then for several pH units beyond it.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The equivalence point is determined from the inflection point of the curve.

  • The pKa is determined from the pH at the half-equivalence point.

Biological Activity and Signaling Pathways

Pyrazine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] The mechanisms of action often involve the inhibition of key signaling pathways. For instance, some pyrazine-based compounds act as inhibitors of protein kinases, which are crucial regulators of cell growth and proliferation.[4]

While the specific biological targets and signaling pathways for this compound are not yet elucidated in publicly available literature, a hypothetical model of kinase inhibition, a common mechanism for pyrazine derivatives, is presented below.

G Hypothetical Kinase Inhibition Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK/ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activates Pyrazine_Derivative 3,5-Dichloropyrazine- 2-carboxylic acid (Hypothetical Inhibitor) Pyrazine_Derivative->Receptor_Tyrosine_Kinase Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: Hypothetical kinase inhibition by a pyrazine derivative.

This diagram illustrates a potential mechanism where this compound could act as an inhibitor of a receptor tyrosine kinase, thereby blocking downstream signaling pathways that lead to cell proliferation and survival. This represents a common strategy in the development of targeted cancer therapies.

Conclusion

This compound is a halogenated heterocyclic compound with potential for further investigation in drug discovery and development. This guide provides a summary of its known and predicted physicochemical properties. Further experimental validation of the predicted values, along with detailed biological and pharmacological studies, are necessary to fully characterize its potential as a bioactive molecule. Researchers are encouraged to request Certificates of Analysis from suppliers for more detailed and lot-specific data.

References

In-Depth Technical Guide on the Structural Analysis and Conformation of 3,5-Dichloropyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive analysis of the structural and conformational properties of 3,5-Dichloropyrazine-2-carboxylic acid, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document outlines its predicted structural characteristics, spectroscopic signatures, and conformational preferences, supported by detailed experimental protocols for its characterization. Although specific experimental data for this compound is not widely available in published literature, this guide provides a robust analysis based on established principles and data from analogous structures.

Molecular Structure and Spectroscopic Analysis

This compound possesses a pyrazine ring substituted with two chlorine atoms and a carboxylic acid group. This substitution pattern dictates its electronic properties, reactivity, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the substitution pattern of this compound, its NMR spectra are predicted to be relatively simple.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on the analysis of related pyrazine derivatives and the known electronic effects of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound

NucleusPredicted Chemical Shift (δ) ppmPredicted MultiplicityAssignment
¹H NMR13.0 - 14.0Broad SingletCOOH
~8.7SingletH-6
¹³C NMR~165-C=O
~150-C-Cl (C-3, C-5)
~145-C-COOH (C-2)
~140-C-H (C-6)
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Table 2: Expected Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
2500 - 3300O-H Stretch (Carboxylic Acid)Broad, Strong
1700 - 1725C=O Stretch (Carboxylic Acid Dimer)Strong
1550 - 1600Aromatic C=N StretchMedium-Strong
1400 - 1500Aromatic C=C StretchMedium
1200 - 1300C-O Stretch / O-H BendMedium
800 - 900C-H Out-of-Plane BendMedium-Strong
600 - 800C-Cl StretchStrong

Conformational Analysis

The conformation of this compound is primarily determined by the orientation of the carboxylic acid group relative to the pyrazine ring. Rotation around the C2-C(OOH) single bond is possible, leading to different conformers. The stability of these conformers is influenced by steric hindrance and potential intramolecular interactions.

The two primary planar conformations would involve the carboxylic acid's carbonyl group being either syn or anti to the N1 nitrogen of the pyrazine ring. Steric repulsion between the carboxylic acid group and the chlorine atom at the 3-position is a key factor. Computational modeling would be required to determine the precise energy differences and the most stable conformation.

conformational_analysis cluster_molecule This compound cluster_conformations Rotational Conformations cluster_factors Influencing Factors mol Pyrazine-COOH Bond syn Syn-conformation mol->syn Rotation anti Anti-conformation mol->anti Rotation steric Steric Hindrance (Cl at C3) syn->steric intramolecular Intramolecular H-Bonding (O-H...N1) anti->intramolecular stability Most Stable Conformation steric->stability Determine intramolecular->stability Determine electronic Electronic Effects electronic->stability Determine

Caption: Logical relationship of factors influencing the conformational stability.

Experimental Protocols

Detailed experimental procedures are crucial for the accurate structural and conformational analysis of this compound.

Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture).

  • Data Collection: A suitable crystal is mounted on a goniometer. X-ray diffraction data is collected using a diffractometer, typically with Mo Kα radiation (λ = 0.71073 Å) at a controlled temperature (e.g., 100 K or 293 K).

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

xray_workflow start Synthesize & Purify Compound crystal_growth Grow Single Crystals (Slow Evaporation) start->crystal_growth mount_crystal Mount Crystal on Goniometer crystal_growth->mount_crystal data_collection Collect Diffraction Data (X-ray Diffractometer) mount_crystal->data_collection structure_solution Solve Structure (Direct Methods) data_collection->structure_solution refinement Refine Structure (Least-Squares) structure_solution->refinement analysis Analyze Bond Lengths, Angles, & Conformation refinement->analysis end Final Structural Model analysis->end

Caption: Experimental workflow for single-crystal X-ray diffraction.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). Standard pulse programs are used for data collection.

  • Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS (0.00 ppm).

FTIR Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing the solid sample directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

Conclusion

While experimental data for this compound remains to be fully reported in the scientific literature, this guide provides a thorough, predictive analysis of its structural and conformational properties. The presented data and protocols offer a solid foundation for researchers working with this compound, enabling its identification, characterization, and application in drug discovery and materials science. Further experimental and computational studies are encouraged to validate and expand upon the findings outlined in this technical guide.

Spectral Data Analysis of 3,5-Dichloropyrazine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3,5-Dichloropyrazine-2-carboxylic acid (CAS No. 312736-49-5). The information presented herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings, particularly within the pharmaceutical and agrochemical industries. This document details the available and expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with standardized experimental protocols.

Core Spectral Data Summary

The following tables summarize the key quantitative spectral data for this compound. Due to the limited availability of public experimental data for this specific molecule, some values are presented as expected ranges based on the analysis of structurally related compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Data
Nucleus Solvent Chemical Shift (δ) [ppm] Multiplicity Integration
¹HDMSO-d₆8.9Singlet (s)1H
¹³CDMSO-d₆Data not available--

Note: The ¹³C NMR data is not currently available in the public domain. However, based on related pyrazine derivatives, one would expect signals for the five carbon atoms of the pyrazine ring and the carboxylic acid, with the carbonyl carbon appearing significantly downfield.

Table 2: Infrared (IR) Spectroscopy Data
Expected Wavenumber Range (cm⁻¹) Vibration Type Intensity
3300 - 2500O-H Stretch (Carboxylic acid dimer)Strong, Broad
3100 - 3000Aromatic C-H StretchMedium
1750 - 1700C=O Stretch (Carboxylic acid)Strong
1600 - 1400Aromatic C=C and C=N Ring StretchMedium-Strong
1320 - 1210C-O StretchMedium
Below 800C-Cl StretchMedium
Table 3: Mass Spectrometry (MS) Data
Analysis Type Expected m/z Values Interpretation
Molecular Ion[M]⁺, [M+2]⁺, [M+4]⁺Characteristic isotopic pattern for a dichlorinated compound in an approximate 9:6:1 ratio.
Fragmentation[M-17]⁺Loss of a hydroxyl radical (•OH)
Fragmentation[M-45]⁺Loss of the carboxyl group (•COOH)

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Gently agitate the tube to ensure the sample is fully dissolved and the solution is homogeneous.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher.

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 0-15 ppm.

  • Number of Scans: 16-64.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher.

  • Pulse Program: Proton-decoupled pulse sequence.

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (ATR Method):

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Place a small amount of the solid this compound sample directly onto the crystal.

  • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample scan.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile solvent such as methanol or acetonitrile.

Data Acquisition (Electron Ionization - EI):

  • Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Mass Range: A typical scan range would be m/z 50-500.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the spectral analysis of this compound and the logical relationship between the observed spectral features and the molecular structure.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample 3,5-Dichloropyrazine- 2-carboxylic acid NMR_Prep Dissolve in DMSO-d6 + TMS Sample->NMR_Prep IR_Prep Place on ATR Crystal Sample->IR_Prep MS_Prep Dissolve in Methanol Sample->MS_Prep NMR NMR Spectrometer (¹H and ¹³C) NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS Mass Spectrometer (EI-MS) MS_Prep->MS NMR_Data Chemical Shifts Multiplicity Integration NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Isotopic Pattern Fragmentation MS->MS_Data

Caption: General experimental workflow for the spectroscopic analysis of this compound.

logical_relationship cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Molecule This compound (C₅H₂Cl₂N₂O₂) H1 ¹H NMR Molecule->H1 C13 ¹³C NMR Molecule->C13 IR IR Molecule->IR MS MS Molecule->MS H1_feature 1 Aromatic Proton (Singlet, ~8.9 ppm) H1->H1_feature C13_feature 5 Pyrazine Carbons 1 Carboxyl Carbon C13->C13_feature IR_features O-H Stretch (Broad) C=O Stretch C-O Stretch C-Cl Stretch IR->IR_features MS_features Molecular Ion (M, M+2, M+4) Loss of •OH Loss of •COOH MS->MS_features

Caption: Logical relationships between the molecular structure and its characteristic spectral features.

A Technical Guide to the Solubility of 3,5-Dichloropyrazine-2-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3,5-Dichloropyrazine-2-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and agrochemical research. Due to a lack of specific publicly available quantitative solubility data for this compound, this document provides a comprehensive theoretical framework for predicting its solubility in various organic solvents. Furthermore, it outlines a detailed experimental protocol for the accurate determination of its solubility. A logical workflow for solvent selection is also presented to guide researchers in their experimental design.

Introduction

This compound is a substituted pyrazine derivative with potential applications in the development of novel therapeutic agents and agrochemicals. Understanding its solubility in different organic solvents is a critical first step in many research and development processes, including synthesis, purification, formulation, and biological screening. The molecular structure of this compound, featuring a carboxylic acid group, a pyrazine ring, and two chlorine atoms, suggests a nuanced solubility profile that is dependent on the nature of the solvent.

This guide aims to provide researchers with the foundational knowledge to approach the solubility assessment of this compound. While specific experimental data is not available in the public domain at the time of this writing, this document will discuss the expected solubility trends based on the principles of chemical interactions and provide a standardized methodology for its empirical determination.

Theoretical Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible. The structure of this compound allows for various interactions:

  • Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor.

  • Dipole-Dipole Interactions: The pyrazine ring and the carbon-chlorine bonds introduce polarity to the molecule.

  • Van der Waals Forces: These forces are present in all molecules.

Based on these features, the expected solubility in different classes of organic solvents is as follows:

  • Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Therefore, this compound is expected to exhibit good solubility in these solvents due to the formation of strong hydrogen bonds.

  • Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile): These solvents are polar and can act as hydrogen bond acceptors. Good solubility is anticipated, particularly in solvents like DMSO which are strong hydrogen bond acceptors. Pyrazine-2-carboxylic acid, a related compound, is known to be soluble in polar organic solvents such as ethanol, acetone, and DMSO.[1]

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. Due to the polar nature of this compound, it is expected to have low solubility in non-polar solvents.[1] The presence of the hydrocarbon "tail" in larger carboxylic acids tends to decrease their solubility in polar solvents.[2]

Experimental Determination of Solubility

A standardized method for determining the solubility of a solid compound in a liquid solvent is the isothermal shake-flask method. This protocol provides a reliable and reproducible means of obtaining quantitative solubility data.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • Add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the collected supernatant through a syringe filter to remove any suspended solid particles.

  • Analysis:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometry method.

  • Calculation of Solubility:

    • The solubility (S) is calculated using the following formula: S (mg/mL) = (Concentration of the diluted solution in mg/mL) × (Dilution factor)

Data Presentation

The experimentally determined solubility data should be recorded in a clear and organized manner. The following table provides a template for presenting such data.

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25
Ethanol25
Acetone25
Acetonitrile25
Dimethyl Sulfoxide25
Toluene25
Hexane25

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the experimental determination of the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_data Data Processing start Start: Obtain pure this compound and selected organic solvents add_excess Add excess solid to a known volume of solvent in a sealed vial start->add_excess equilibrate Equilibrate at constant temperature with agitation (24-48h) add_excess->equilibrate settle Allow undissolved solid to settle equilibrate->settle filter Filter supernatant to remove suspended solids settle->filter analyze Analyze concentration of the filtrate (e.g., HPLC, UV-Vis) filter->analyze calculate Calculate solubility from the concentration and dilution factor analyze->calculate report Report solubility data in a structured table calculate->report

Caption: Workflow for the experimental determination of solubility.

Conclusion

References

An In-depth Technical Guide to the Material Safety Data Sheet for 3,5-Dichloropyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and physical properties of 3,5-Dichloropyrazine-2-carboxylic acid, a key organic intermediate. The information is compiled and presented to meet the needs of professionals in research and development environments.

Section 1: Chemical Identification

Proper identification is the first step in chemical safety. This compound is known by several names and is assigned a unique CAS number for unambiguous identification in databases and regulatory documents.

Identifier Value Source
Chemical Name This compound[1][2]
CAS Number 312736-49-5[1][2][3][4]
Synonyms 3,5-Dichloro-2-pyrazinecarboxylic acid, 2,6-Dichloropyrazine-3-carboxylic acid, 2-Carboxy-3,5-dichloropyrazine[1][3]
Molecular Formula C5H2Cl2N2O2[1][2][4]
Molecular Weight 192.99 g/mol [1][2]
MDL Number MFCD09909819[1][4]

Section 2: Hazard Identification and GHS Classification

Understanding the hazards associated with a chemical is critical for safe handling. This compound is classified under the Globally Harmonized System (GHS) and requires specific precautionary measures.

GHS Data Description Source
Signal Word Danger
GHS Pictograms (Self-reactive), (Corrosion), (Exclamation Mark), (Health Hazard)[1]
Hazard Statements H242: Heating may cause a fire. H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Section 3: Handling, Storage, and First Aid

The following tables outline the necessary procedures for safe handling, storage, and emergency first aid. Adherence to these guidelines is essential to minimize risk in the laboratory.

Table 3.1: Handling and Storage

Condition Recommendation Source
Handling Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Avoid dust formation. Use only in a well-ventilated area. Wash hands and face after working with the substance.[5]
Storage Keep in a dry, cool, and well-ventilated place. Keep container tightly closed. Store under an inert gas (nitrogen or Argon) at 2-8°C (Refrigerator).[1][5]
Incompatible Materials Strong oxidizing agents.[5]

Table 3.2: First-Aid Measures

Exposure Route Procedure Source
Eye Contact Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Get medical attention.[5][6]
Skin Contact Take off immediately all contaminated clothing. Wash off with plenty of soap and water. Wash contaminated clothing before reuse.[3]
Inhalation Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[5][6]
Ingestion Do NOT induce vomiting. Rinse mouth. Immediately make the victim drink water (two glasses at most). Consult a physician.[7]

Section 4: Physical and Chemical Properties

This section details the physical and chemical properties of the compound, which are essential for experimental design and safety considerations.

Property Value Source
Appearance White to brown or yellow powder/crystal.[1][3]
Boiling Point 335.1 ± 37.0 °C (Predicted)[1]
Density 1.718 ± 0.06 g/cm³ (Predicted)[1]
pKa 1.21 ± 0.28 (Predicted)[1]

Section 5: Experimental Protocols & Methodologies

A Material Safety Data Sheet does not typically include detailed experimental protocols for research applications. The hazard classifications and toxicological data presented are derived from standardized tests conducted under controlled conditions as required by regulatory bodies.

General Protocol for Safe Laboratory Handling:

The workflow for handling this compound should follow a risk-minimization strategy. The logical flow from receiving the chemical to its final disposal is critical for ensuring laboratory safety. This process involves careful planning, use of appropriate personal protective equipment (PPE), and adherence to established protocols for handling, storage, and waste disposal.

G Workflow for Handling this compound cluster_prep 1. Preparation & Assessment cluster_handling 2. Experimental Procedure cluster_response 3. Contingency & Disposal A Receive Chemical & Verify SDS Information B Conduct Risk Assessment (H302, H315, H319, H335) A->B C Select PPE: - Safety Goggles (EN166) - Impervious Gloves - Lab Coat - Respirator (if dust) B->C D Work in Ventilated Area (e.g., Fume Hood) C->D E Handle as Solid Powder Avoid Dust Formation D->E F Weighing & Transfer E->F G Spill Response: - Evacuate & Ventilate - Use Absorbent Material - Avoid Dust F->G In case of spill H Waste Disposal: - Collect in Sealed Container - Label as Hazardous Waste - Dispose via Approved Plant F->H Post-Experiment I First Aid Stations: - Eyewash & Safety Shower - Ready Access

Caption: General laboratory workflow for handling hazardous chemicals.

Section 6: Fire-Fighting and Stability

This section provides crucial information for emergency preparedness, detailing the compound's reactivity and appropriate fire-fighting measures.

Table 6.1: Fire-Fighting Measures

Aspect Details Source
Suitable Extinguishing Media No limitations are given for this substance/mixture. Use measures appropriate for the local circumstances and surrounding environment.
Hazardous Combustion Products May produce irritating gases and vapors upon thermal decomposition, including Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), and Hydrogen chloride gas.[5]
Protective Equipment As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece and full protective gear.[5]

Table 6.2: Stability and Reactivity

Aspect Details Source
Reactivity No hazardous reactions under normal processing.[5]
Chemical Stability Stable under normal conditions.[5]
Conditions to Avoid Incompatible products.[5]
Hazardous Polymerization Hazardous polymerization does not occur.[5]

This guide is intended to provide essential safety data for this compound. Researchers should always consult the most current and complete Safety Data Sheet provided by the supplier before use and ensure that a thorough risk assessment is conducted for their specific experimental conditions.

References

Unlocking the Therapeutic Potential of 3,5-Dichloropyrazine-2-carboxylic Acid Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among these, derivatives of 3,5-Dichloropyrazine-2-carboxylic acid are emerging as a class of compounds with significant therapeutic promise. This technical guide provides an in-depth analysis of their biological activities, supported by available data, experimental methodologies, and an exploration of their potential mechanisms of action.

Antimicrobial and Anticancer Activities: A Quantitative Look

While comprehensive quantitative data for a broad range of this compound derivatives remains an active area of research, preliminary studies on structurally related compounds offer valuable insights into their potential efficacy.

For instance, a series of N-substituted 3-aminopyrazine-2-carboxamides have been evaluated for their antimycobacterial, antibacterial, and antifungal activities. The most active compound against Mycobacterium tuberculosis H37Rv was identified as 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide, with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL.[1][2] Another study on chlorinated N-phenylpyrazine-2-carboxamides reported that 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide showed the highest activity against Mycobacterium tuberculosis H37Rv, with 65% inhibition at a concentration of 6.25 μg/mL.

In the realm of antifungal activity, 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide demonstrated a notable effect against Trichophyton mentagrophytes, with a Minimum Inhibitory Concentration (MIC) of 62.5 μmol/L. The following table summarizes the antimicrobial activity of some pyrazine-2-carboxamide derivatives, highlighting the potential of this chemical class.

Table 1: Antimicrobial Activity of Selected Pyrazine-2-Carboxamide Derivatives

CompoundTarget OrganismActivity
3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamideMycobacterium tuberculosis H37RvMIC: 12.5 µg/mL[1][2]
6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamideMycobacterium tuberculosis H37Rv65% inhibition at 6.25 µg/mL
6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamideTrichophyton mentagrophytesMIC: 62.5 μmol/L

It is important to note that direct quantitative data for derivatives of this compound is still limited in publicly available literature. The data presented here for related structures serves as a strong rationale for the continued investigation of this specific scaffold.

Deciphering the Mechanism of Action: Potential Signaling Pathways

The precise mechanisms of action for this compound derivatives are not yet fully elucidated. However, insights can be drawn from the well-studied antitubercular drug, Pyrazinamide (PZA), a structural analog.

PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[3][4] POA is believed to disrupt membrane potential and transport functions in Mycobacterium tuberculosis. More recent studies suggest that POA binds to the aspartate decarboxylase (PanD), an essential enzyme in coenzyme A biosynthesis, and triggers its degradation by the ClpC1-ClpP protease.[5][6] This novel mechanism of action, inducing target protein degradation, is a burgeoning area in drug discovery.

Another potential mechanism for this class of compounds is the inhibition of epithelial sodium channels (ENaC). A patent for 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid derivatives describes their use as ENaC blockers for the treatment of airway diseases.[7] This suggests that the 3,5-dichloro-pyrazine-2-carboxylic acid core may have applications beyond antimicrobial and anticancer activities.

The following diagram illustrates a hypothetical workflow for investigating the biological activity of novel this compound derivatives, from initial screening to mechanism of action studies.

Experimental Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_moa Mechanism of Action Studies cluster_lead Lead Optimization Synthesis Synthesis of 3,5-Dichloropyrazine-2-carboxylic acid derivatives Antimicrobial Antimicrobial Assays (MIC, MBC) Synthesis->Antimicrobial Anticancer Cytotoxicity Assays (IC50, CC50) Synthesis->Anticancer Target Target Identification (e.g., PanD, ENaC) Antimicrobial->Target Anticancer->Target Pathway Signaling Pathway Analysis Target->Pathway Degradation Protein Degradation Assays Target->Degradation SAR Structure-Activity Relationship (SAR) Pathway->SAR Degradation->SAR ADMET ADMET Profiling SAR->ADMET

Experimental workflow for the investigation of this compound derivatives.

A potential signaling pathway that could be investigated for anticancer derivatives is the inhibition of protein kinases, which are often dysregulated in cancer.

Kinase Inhibition Pathway Compound 3,5-Dichloropyrazine-2- carboxylic acid derivative Kinase Protein Kinase Compound->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Hypothetical kinase inhibition pathway for anticancer activity.

Experimental Protocols: A Guide for Researchers

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Synthesis of 3,5-Dichloropyrazine-2-carboxamide

A general procedure for the synthesis of the amide derivative involves the following steps:

  • Chlorination: this compound is reacted with a chlorinating agent, such as thionyl chloride, to form the corresponding acid chloride.

  • Amidation: The acid chloride is then reacted with ammonia in a suitable solvent like dichloromethane to yield 3,5-dichloropyrazine-2-carboxamide.

A detailed, alternative synthesis of 3,5-dichloropyrazine-2-carboxamide starts from 2,6-dichloropyrazine:

  • A solution of 2,6-dichloropyrazine (11.0 g, 73.8 mmol) and formamide (58.6 mL, 1,476 mmol) is prepared.

  • Sodium persulfate (17.1 g, 71.7 mmol) is slowly added dropwise to the mixture.

  • The reaction mixture is stirred at 90 °C for 2 hours, followed by stirring at room temperature for 12 hours.

  • After completion, the reaction mixture is diluted with water and extracted with an isopropanol/chloroform mixture (1:3, v/v).

  • The organic phase is washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography (eluent: 70% n-hexane/ethyl acetate) to afford 3,5-dichloropyrazine-2-carboxamide.[8]

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Materials:

  • Synthesized this compound derivatives

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Compound Stock Solution: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard for bacteria).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (microorganism in broth without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC50) can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds with the potential for development as novel antimicrobial and anticancer agents. While the currently available data is encouraging, further extensive research is required to fully characterize their biological activities. Future studies should focus on synthesizing a broader range of derivatives, conducting comprehensive in vitro and in vivo evaluations to establish clear structure-activity relationships, and elucidating their specific molecular targets and mechanisms of action. The detailed protocols and mechanistic insights provided in this guide aim to facilitate and accelerate these crucial research endeavors.

References

A Technical Guide to 3,5-Dichloropyrazine-2-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloropyrazine-2-carboxylic acid is a versatile heterocyclic building block that has garnered significant interest in the field of medicinal chemistry. Its rigid pyrazine core, substituted with two chlorine atoms and a carboxylic acid group, provides a unique scaffold for the synthesis of a diverse range of derivatives with potential therapeutic applications. The electron-withdrawing nature of the pyrazine ring and the chlorine substituents influences the molecule's chemical reactivity and its ability to interact with biological targets. This technical guide provides an in-depth review of the synthesis, biological activities, and structure-activity relationships of compounds derived from this important scaffold.

Synthesis of 3,5-Dichloropyrazine-2-carboxamide Derivatives

The primary route to exploring the medicinal chemistry of this compound involves the derivatization of its carboxylic acid moiety, most commonly through the formation of amides.

General Synthesis Workflow

The synthesis of N-substituted 3,5-dichloropyrazine-2-carboxamides typically follows a two-step process, starting from the commercially available this compound.

G cluster_synthesis Synthesis of N-substituted 3,5-Dichloropyrazine-2-carboxamides A This compound B Acyl Chloride Formation A->B Thionyl chloride or Oxalyl chloride C Amide Coupling B->C Primary or Secondary Amine (R1R2NH) D N-substituted 3,5-Dichloropyrazine-2-carboxamide C->D

Caption: General workflow for the synthesis of N-substituted 3,5-dichloropyrazine-2-carboxamides.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dichloropyrazine-2-carbonyl chloride

To a solution of this compound in an inert solvent such as dichloromethane or toluene, an excess of a chlorinating agent like thionyl chloride or oxalyl chloride is added. A catalytic amount of N,N-dimethylformamide (DMF) is often used with oxalyl chloride. The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gas ceases. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude acyl chloride, which is often used in the next step without further purification.

Protocol 2: Synthesis of N-substituted 3,5-Dichloropyrazine-2-carboxamides

The crude 3,5-dichloropyrazine-2-carbonyl chloride is dissolved in a suitable aprotic solvent, for instance, dichloromethane, tetrahydrofuran, or acetonitrile. The solution is cooled in an ice bath, and a primary or secondary amine (1.0 to 1.2 equivalents) is added, often in the presence of a non-nucleophilic base like triethylamine or N,N-diisopropylethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired N-substituted 3,5-dichloropyrazine-2-carboxamide.

Biological Activities of this compound Derivatives

Derivatives of this compound have been investigated for a range of biological activities, with a primary focus on antimicrobial and anticancer applications. The dichloro-substitution pattern on the pyrazine ring is a key feature that contributes to the biological profile of these compounds.

Antimicrobial Activity

Several studies have explored the potential of pyrazine-2-carboxamide derivatives as antimicrobial agents, particularly against mycobacterial strains. While specific data for 3,5-dichloro derivatives is limited in the public domain, studies on related monochloro- and other substituted pyrazine-2-carboxamides provide valuable insights into their potential.

For instance, a series of 3-benzylaminopyrazine-2-carboxamides, derived from 3-chloropyrazine-2-carboxamide, have demonstrated in vitro activity against Mycobacterium tuberculosis H37Rv.[1] Notably, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide exhibited a Minimum Inhibitory Concentration (MIC) of 6 µM.[1] Similarly, N-benzyl-5-chloropyrazine-2-carboxamides have shown activity against M. tuberculosis and M. kansasii.[2]

Table 1: Antimycobacterial Activity of Related Pyrazine-2-carboxamide Derivatives

CompoundR1R2Target OrganismMIC (µM)Reference
3-[(4-methylbenzyl)amino]pyrazine-2-carboxamideH4-methylbenzylM. tuberculosis H37Rv6[1]
3-[(4-aminobenzyl)amino]pyrazine-2-carboxamideH4-aminobenzylM. tuberculosis H37Rv6.25[1]
5-chloro-N-(4-methylbenzyl)pyrazine-2-carboxamideCl4-methylbenzylM. kansasii- (MIC=3.13 µg/mL)[2]
5-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamideCl2-chlorobenzylM. kansasii- (MIC=6.25 µg/mL)[2]

Experimental Protocol 3: Antimycobacterial Susceptibility Testing

The antimycobacterial activity is typically determined using the microplate dilution method. A twofold dilution of the test compounds is prepared in a suitable broth medium (e.g., Middlebrook 7H9 with OADC supplement) in a 96-well plate. A standardized inoculum of the mycobacterial strain is added to each well. The plates are incubated at 37°C for a specified period (e.g., 7-14 days for M. tuberculosis). The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the mycobacteria.

Anticancer Activity

The pyrazine scaffold is present in several approved kinase inhibitors, highlighting its importance in oncology drug discovery.[3] While specific IC50 data for 3,5-dichloropyrazine-2-carboxamide derivatives as anticancer agents are not widely reported in publicly available literature, related pyrazine-based compounds have shown potent activity against various cancer cell lines and kinases.

For example, a series of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives were identified as potent FGFR inhibitors.[4] One of the lead compounds from this series exhibited significant antiproliferative activity against multiple cancer cell lines with FGFR abnormalities.[4]

Table 2: Anticancer and Kinase Inhibitory Activity of Related Pyrazine Derivatives

Compound ClassTargetExample ActivityReference
3-Amino-pyrazine-2-carboxamidesFGFR1-4Potent pan-FGFR inhibition[4]
Pyrazine-based compoundsVarious kinasesOrally active inhibitors in clinical trials[3]

Experimental Protocol 4: In Vitro Kinase Inhibition Assay

The inhibitory activity of compounds against specific kinases can be assessed using various biochemical assays. A common method is a competition binding assay that measures the ability of a test compound to displace a known ligand from the kinase's active site.[5] Alternatively, enzymatic assays can measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined.

Experimental Protocol 5: Cell Proliferation Assay

The antiproliferative activity of the compounds against cancer cell lines is typically evaluated using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours). The assay measures the metabolic activity of viable cells, which is proportional to the number of living cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Structure-Activity Relationships (SAR)

While a comprehensive SAR study specifically for 3,5-dichloropyrazine-2-carboxamide derivatives is not yet available in the literature, some general trends can be inferred from related series of pyrazine-2-carboxamides.

SAR cluster_sar Structure-Activity Relationship Insights Core 3,5-Dichloropyrazine-2-carboxamide Core Activity Biological Activity (Antimicrobial, Anticancer) Core->Activity Provides rigid scaffold Modulates electronic properties R_group N-substituent (R) R_group->Activity Influences: - Lipophilicity - Steric interactions - H-bonding potential

Caption: Key structural elements influencing the biological activity of 3,5-dichloropyrazine-2-carboxamide derivatives.

For the antimycobacterial activity of substituted pyrazine-2-carboxamides, the nature of the substituent on the amide nitrogen plays a crucial role. For instance, in the 3-benzylaminopyrazine-2-carboxamide series, the position and electronic nature of the substituent on the benzyl ring significantly impact the activity.[1]

In the context of anticancer activity, particularly for kinase inhibitors, the N-substituent is critical for achieving potent and selective inhibition. The substituent often engages in specific hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of the target kinase.

Signaling Pathways

The potential signaling pathways modulated by derivatives of this compound can be inferred from the targets of structurally related pyrazine compounds.

cluster_pathway Potential Signaling Pathways Targeted by Pyrazine Derivatives cluster_fgfr FGFR Signaling cluster_other Other Potential Kinase Targets Pyrazine Pyrazine-2-carboxamide Derivatives FGFR FGFR Pyrazine->FGFR Inhibition OtherKinases Other Kinases (e.g., Src family) Pyrazine->OtherKinases Inhibition RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg Downstream Downstream Signaling OtherKinases->Downstream

Caption: Potential signaling pathways modulated by pyrazine-2-carboxamide derivatives based on known targets of related compounds.

As demonstrated with 3-amino-pyrazine-2-carboxamide derivatives, these compounds can act as inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[4] FGFRs are receptor tyrosine kinases that, upon activation by fibroblast growth factors (FGFs), trigger downstream signaling cascades such as the RAS-RAF-MEK-ERK, PI3K-AKT, and PLCγ pathways. These pathways are crucial for cell proliferation, survival, migration, and angiogenesis. Dysregulation of FGFR signaling is implicated in various cancers, making FGFRs attractive therapeutic targets.

Furthermore, the pyrazine scaffold is a common feature in inhibitors of other kinase families, suggesting that derivatives of this compound could potentially target a broader range of kinases involved in cancer and other diseases.

Conclusion

This compound serves as a valuable starting material for the development of novel bioactive compounds. Its derivatives, particularly N-substituted amides, have shown promise as antimicrobial and anticancer agents in preliminary studies of related compounds. Further exploration of the chemical space around this scaffold, coupled with detailed biological evaluation and structure-activity relationship studies, is warranted to unlock its full therapeutic potential. This technical guide provides a foundational understanding for researchers and drug development professionals to build upon in their quest for new and effective therapeutic agents.

References

A Technical Guide to 3,5-Dichloropyrazine-2-carboxylic acid: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloropyrazine-2-carboxylic acid is a key heterocyclic building block prized in medicinal chemistry and materials science. Its pyrazine core, substituted with two reactive chlorine atoms and a carboxylic acid group, offers a versatile scaffold for the synthesis of complex molecular architectures. The differential reactivity of the chlorine atoms and the versatile nature of the carboxylic acid handle allow for a variety of derivatization strategies, making it a valuable starting material for developing novel compounds with diverse biological activities and material properties. This guide provides an in-depth overview of its properties, key reactions, and applications, complete with experimental protocols and data.

Physicochemical Properties

This compound is typically a white to brown crystalline powder.[1] Its structure and key properties are summarized below.

PropertyValueReference
CAS Number 312736-49-5
Molecular Formula C₅H₂Cl₂N₂O₂[2]
Molecular Weight 192.99 g/mol [2]
Appearance White to Brown powder/crystal[1]
Purity >98.0% (HPLC)[1][2]
Melting Point 137.0 to 142.0 °C[1]
IUPAC Name This compound
Storage Inert atmosphere, room temperature or refrigerator[3]

Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its two primary reactive sites: the carboxylic acid group and the two chlorine atoms attached to the pyrazine ring.

G cluster_0 Carboxylic Acid Reactions cluster_1 Cross-Coupling Reactions main This compound Amide Amide Coupling main->Amide Amine, Coupling Agent Ester Esterification main->Ester Alcohol, Acid Catalyst Suzuki Suzuki Coupling (C-C Bond Formation) main->Suzuki Boronic Acid, Pd Catalyst Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) main->Buchwald Amine, Pd Catalyst

Caption: Key reaction pathways for this compound.

Amide Bond Formation

The carboxylic acid moiety is readily converted into amides, a common linkage in pharmaceuticals.[4] This transformation is typically achieved using standard coupling agents that activate the carboxylic acid for nucleophilic attack by an amine.[5][6]

Quantitative Data for Amide Coupling

Coupling AgentBaseSolventTemp.TimeYieldRef.
SOCl₂ then NH₃- / Et₃NDichloromethaneRT--[7]
EDC, HOBtDIPEAAcetonitrileRT10 hGood to Excellent[6]
HATUDIPEADMF23 °C5 h~38% (example)[4][6]
DCC / DMAP-DichloromethaneRT-70-90% (general)[5]
MsCl, NMIN-methylimidazole---Moderate to Excellent[8]

Experimental Protocol: General Amide Coupling using EDC/HOBt

This protocol is adapted for electron-deficient amines, which are often challenging to couple.[6]

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 equiv) in anhydrous acetonitrile.

  • Reagent Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 equiv), 4-(Dimethylamino)pyridine (DMAP) (1.0 equiv), a catalytic amount of Hydroxybenzotriazole (HOBt), and N,N-Diisopropylethylamine (DIPEA).

  • Amine Addition: Add the desired amine (1.0 - 1.2 equiv) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for approximately 10-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via silica gel column chromatography to yield the desired amide.

G start Start setup Setup Dissolve acid in anhydrous MeCN under inert atmosphere start->setup reagents Reagent Addition Add EDC, DMAP, HOBt, DIPEA setup->reagents amine Amine Addition Add desired amine reagents->amine react Reaction Stir at room temperature Monitor by TLC/LC-MS amine->react workup Work-up Quench, extract with EtOAc, wash with acid/base react->workup purify Purification Dry, concentrate, and purify via column chromatography workup->purify end End Product purify->end

Caption: Workflow for a typical amide coupling reaction.

Suzuki Cross-Coupling

The two chlorine atoms on the pyrazine ring serve as handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.[9] This reaction is a powerful tool for introducing aryl or heteroaryl substituents, significantly increasing molecular complexity. The regioselectivity of the reaction (substitution at C3 vs. C5) can often be controlled by reaction conditions, though substitution at the more electron-deficient position is typically favored.

Quantitative Data for Suzuki Coupling (Representative Conditions)

Note: Data is generalized from protocols for similar dichlorinated N-heterocycles as specific data for the title compound is sparse.[9][10][11]

CatalystBaseSolvent SystemTemp.TimeYieldRef.
Pd(PPh₃)₄K₂CO₃1,4-Dioxane / H₂O100 °C (MW)15-20 minGood to Excellent[10][11]
Pd(PPh₃)₂Cl₂Na₂CO₃Acetonitrile / H₂O80 °C12-24 hGood[9]
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane / H₂O110 °C4 hGood[8]

Experimental Protocol: Microwave-Assisted Suzuki Coupling

This protocol is adapted from efficient methods developed for dichloropyrimidines and offers advantages of short reaction times and low catalyst loading.[10][11]

  • Reaction Setup: In a microwave reaction vial, combine this compound (or its ester derivative for better solubility/stability) (1.0 equiv), the desired arylboronic acid (1.1-2.2 equiv), potassium carbonate (K₂CO₃) (3.0 equiv), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.5-3 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 100-120 °C for 15-30 minutes. Monitor for completion by LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate. Wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to isolate the coupled product.

Applications in Drug Discovery

Derivatives of this compound are scaffolds for potent inhibitors of various biological targets.

Epithelial Sodium Channel (ENaC) Blockers

Amide derivatives of chloropyrazines have been investigated as blockers of the epithelial sodium channel (ENaC).[12] ENaC is crucial for regulating liquid absorption on mucosal surfaces. In diseases like cystic fibrosis, overactive ENaC leads to dehydration of mucosal surfaces. Blocking ENaC can help restore the liquid layer.

G cluster_0 Epithelial Cell ENaC ENaC Channel Cell Intracellular ENaC->Cell Na_ion Na+ Ion Na_ion->ENaC Influx H2O Water H2O->Cell Follows Na+ Lumen Mucosal Lumen Blocker Chloropyrazine Carboxamide Derivative Blocker->ENaC Blocks G FGF FGF Ligand FGFR FGFR FGF->FGFR Binds & Activates P1 Downstream Signaling (e.g., RAS-MAPK) FGFR->P1 Phosphorylates P2 Cell Proliferation & Survival P1->P2 Activates Inhibitor Pyrazine Carboxamide Derivative Inhibitor->FGFR Inhibits

References

Methodological & Application

Synthesis of 3,5-Dichloropyrazine-2-carboxylic acid from 2,6-Dichloropyrazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3,5-dichloropyrazine-2-carboxylic acid, a valuable building block in medicinal chemistry, starting from the readily available 2,6-dichloropyrazine. Two primary synthetic routes are presented: a two-step method involving the formation and subsequent hydrolysis of a carboxamide intermediate, and a one-step approach utilizing directed ortho-metalation (DoM).

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow for diverse chemical modifications, making it a versatile scaffold in drug discovery programs. The following protocols offer reliable methods for its preparation from 2,6-dichloropyrazine, catering to different strategic considerations in a research and development setting.

Data Presentation

The following table summarizes the quantitative data associated with the key steps of the described synthetic routes.

Route Step Reaction Starting Material Key Reagents Product Yield (%) Reference
11Amidation2,6-DichloropyrazineFormamide, Sodium persulfate3,5-Dichloropyrazine-2-carboxamide36[1]
12Hydrolysis3,5-Dichloropyrazine-2-carboxamideNaOH (aq) or H₂SO₄ (aq)This compoundEstimated >90General Knowledge
21Directed Ortho-Metalation & Carboxylation2,6-Dichloropyrazinen-Butyllithium, Dry Ice (CO₂)This compoundEstimated 60-80General Principles of DoM

Experimental Protocols

Route 1: Two-Step Synthesis via Carboxamide Intermediate

This route involves the initial formation of 3,5-dichloropyrazine-2-carboxamide, followed by its hydrolysis to the target carboxylic acid.

Step 1: Synthesis of 3,5-Dichloropyrazine-2-carboxamide

This protocol is adapted from established procedures for the amidation of dichloropyrazines.[1]

Materials:

  • 2,6-Dichloropyrazine

  • Formamide

  • Sodium persulfate

  • Isopropanol

  • Chloroform

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • n-Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • In a round-bottom flask, combine 2,6-dichloropyrazine (1.0 eq), and formamide (20 eq).

  • With stirring, slowly add sodium persulfate (0.97 eq) to the mixture.

  • Heat the reaction mixture to 90 °C and maintain for 2 hours.

  • Cool the mixture to room temperature and continue stirring for an additional 12 hours.

  • Dilute the reaction mixture with water and transfer to a separatory funnel.

  • Extract the aqueous layer with a 1:3 (v/v) mixture of isopropanol and chloroform.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., 70% n-hexane/ethyl acetate) to afford 3,5-dichloropyrazine-2-carboxamide.

Step 2: Hydrolysis of 3,5-Dichloropyrazine-2-carboxamide

This is a general protocol for the hydrolysis of an aromatic amide. The optimal conditions (acidic vs. basic) may require empirical determination.

Materials:

  • 3,5-Dichloropyrazine-2-carboxamide

  • Sodium hydroxide (for basic hydrolysis) or Sulfuric acid (for acidic hydrolysis)

  • Water

  • Hydrochloric acid (for workup of basic hydrolysis)

  • Diethyl ether or other suitable organic solvent

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • pH paper or pH meter

  • Separatory funnel

  • Rotary evaporator

Procedure (Basic Hydrolysis):

  • Dissolve 3,5-dichloropyrazine-2-carboxamide (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 2-4 M).

  • Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the solution to a pH of approximately 2-3 with concentrated hydrochloric acid. The product may precipitate at this stage.

  • Extract the aqueous mixture with a suitable organic solvent such as diethyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Procedure (Acidic Hydrolysis):

  • Suspend 3,5-dichloropyrazine-2-carboxamide (1.0 eq) in an aqueous solution of sulfuric acid (e.g., 6-12 M).

  • Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and carefully pour it over ice.

  • Extract the aqueous mixture with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to obtain the desired carboxylic acid.

Route 2: One-Step Synthesis via Directed Ortho-Metalation (DoM)

This method provides a more direct route to the target molecule through the regioselective deprotonation of 2,6-dichloropyrazine followed by quenching with carbon dioxide.

Materials:

  • 2,6-Dichloropyrazine

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry ice (solid carbon dioxide)

  • Anhydrous diethyl ether

  • Hydrochloric acid (aqueous solution, e.g., 1 M)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

Equipment:

  • Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet

  • Syringes for transfer of anhydrous solvent and n-BuLi

  • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

  • Insulated container for handling dry ice

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a flame-dried Schlenk flask under a positive pressure of dry nitrogen.

  • Add 2,6-dichloropyrazine (1.0 eq) to the flask and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.0-1.2 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C. The solution may change color, indicating the formation of the lithiated species.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • In a separate, dry container, crush a sufficient amount of dry ice into a fine powder.

  • Rapidly transfer the lithiated pyrazine solution via cannula or syringe onto the crushed dry ice with vigorous stirring. Alternatively, the crushed dry ice can be quickly added to the reaction mixture. A significant amount of CO₂ sublimation will occur.

  • Allow the mixture to warm to room temperature.

  • Quench the reaction by adding water.

  • Acidify the aqueous layer to a pH of 2-3 with 1 M hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes.

G cluster_0 Route 1: Two-Step Synthesis A 2,6-Dichloropyrazine B Amidation (Formamide, Na₂S₂O₈) A->B C 3,5-Dichloropyrazine-2-carboxamide B->C D Hydrolysis (NaOH or H₂SO₄) C->D E This compound D->E

Caption: Workflow for the two-step synthesis of this compound.

G cluster_1 Route 2: Directed Ortho-Metalation F 2,6-Dichloropyrazine G Lithiation (n-BuLi, -78 °C) F->G H Lithiated Intermediate G->H I Carboxylation (CO₂, Dry Ice) H->I J This compound I->J

Caption: Workflow for the one-step synthesis via directed ortho-metalation.

References

Synthesis of 3,5-Dichloropyrazine-2-carboxylic Acid: A Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 3,5-Dichloropyrazine-2-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The protocol herein outlines a reliable two-step synthetic route, commencing with the commercially available 2,6-dichloropyrazine.

Summary of Synthetic Approach

The synthesis of this compound is achieved through a two-step process. The first step involves the amidation of 2,6-dichloropyrazine to yield 3,5-dichloropyrazine-2-carboxamide. This intermediate is then subjected to hydrolysis to afford the final product, this compound.

Quantitative Data

StepReactionStarting MaterialProductReagentsYield
1Amidation2,6-Dichloropyrazine3,5-Dichloropyrazine-2-carboxamideFormamide, Sodium persulfate~36%[1]
2Hydrolysis3,5-Dichloropyrazine-2-carboxamideThis compoundAcid or BaseNot specified

Experimental Protocols

Step 1: Synthesis of 3,5-Dichloropyrazine-2-carboxamide[1]

Materials:

  • 2,6-Dichloropyrazine

  • Formamide

  • Sodium persulfate

  • Isopropanol

  • Chloroform

  • Brine

  • Anhydrous magnesium sulfate

  • n-Hexane

  • Ethyl acetate

Procedure:

  • In a suitable reaction vessel, prepare a solution of 2,6-dichloropyrazine (1.0 eq) in formamide (20 eq).

  • Slowly add sodium persulfate (0.97 eq) to the solution.

  • Heat the reaction mixture to 90°C and stir for 2 hours.

  • Allow the mixture to cool to room temperature and continue stirring for an additional 12 hours.

  • Upon completion of the reaction, dilute the mixture with water.

  • Extract the aqueous layer with a 1:3 (v/v) solution of isopropanol/chloroform.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a 70% n-hexane/ethyl acetate eluent to obtain 3,5-dichloropyrazine-2-carboxamide.

Step 2: Hydrolysis of 3,5-Dichloropyrazine-2-carboxamide to this compound

Note: The following are generalized procedures for amide hydrolysis. Optimization may be required.

Acidic Hydrolysis:

Materials:

  • 3,5-Dichloropyrazine-2-carboxamide

  • Dilute hydrochloric acid or sulfuric acid

Procedure:

  • Suspend 3,5-Dichloropyrazine-2-carboxamide in a dilute aqueous solution of a strong acid (e.g., 1-2 M HCl or H₂SO₄).

  • Heat the mixture under reflux until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • The carboxylic acid product may precipitate out of solution upon cooling. If so, collect the solid by filtration.

  • If the product remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic extract with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Basic Hydrolysis:

Materials:

  • 3,5-Dichloropyrazine-2-carboxamide

  • Aqueous sodium hydroxide or potassium hydroxide

  • Dilute hydrochloric acid

Procedure:

  • Suspend 3,5-Dichloropyrazine-2-carboxamide in an aqueous solution of a strong base (e.g., 1-2 M NaOH or KOH).

  • Heat the mixture under reflux until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the cooled solution with dilute hydrochloric acid to a pH of approximately 2-3.

  • The carboxylic acid product should precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry to obtain this compound.

Visualizing the Workflow

Synthesis_Workflow Start 2,6-Dichloropyrazine Intermediate 3,5-Dichloropyrazine-2-carboxamide Start->Intermediate Amidation (Formamide, Na2S2O8) Product This compound Intermediate->Product Hydrolysis (Acid or Base)

Caption: Synthetic pathway for this compound.

References

Application Notes and Protocols: Amide Bond Formation Using 3,5-Dichloropyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the formation of amide bonds utilizing 3,5-dichloropyrazine-2-carboxylic acid, a key building block in the synthesis of various biologically active compounds, including pyrazinamide derivatives.

Introduction

Amide bond formation is a fundamental transformation in organic and medicinal chemistry, crucial for the synthesis of peptides, pharmaceuticals, and other functional materials. This compound is a valuable reagent in this context, offering a scaffold for the creation of diverse amide libraries. The electron-withdrawing nature of the dichloropyrazine ring can influence the reactivity of the carboxylic acid and the properties of the resulting amides, making specific and optimized protocols essential for successful synthesis. These notes outline established methods for the coupling of this compound with various amines.

Experimental Protocols

Two primary strategies for the formation of amides from this compound are presented: activation via an acid chloride intermediate and direct coupling using standard coupling reagents.

Protocol 1: Amide Formation via Acid Chloride Intermediate

This protocol involves a two-step process where the carboxylic acid is first converted to a more reactive acid chloride, which then readily reacts with an amine to form the desired amide.

Step 1: Synthesis of 3,5-Dichloropyrazine-2-carbonyl chloride

  • To a solution of this compound in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add thionyl chloride (SOCl₂).

  • The reaction mixture is typically stirred at room temperature or gently heated to facilitate the conversion.

  • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the carboxylic acid O-H stretch).

  • Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 3,5-dichloropyrazine-2-carbonyl chloride, which can often be used in the next step without further purification.

Step 2: Amide Formation

  • Dissolve the crude 3,5-dichloropyrazine-2-carbonyl chloride in an anhydrous aprotic solvent like DCM.

  • Cool the solution in an ice bath.

  • Slowly add a solution of the desired amine and a base (e.g., triethylamine or diisopropylethylamine) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Upon completion, the reaction mixture is typically washed with an aqueous solution (e.g., water, dilute HCl, or saturated NaHCO₃) to remove salts and excess reagents.

  • The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated under reduced pressure.

  • The resulting crude amide can be purified by standard techniques such as recrystallization or column chromatography.

A specific example of this is the synthesis of 3,5-dichloropyrazine-2-carboxamide where ammonia is used as the amine in the second step.[1]

Protocol 2: Direct Amide Coupling

This protocol utilizes common coupling reagents to facilitate the direct formation of the amide bond from the carboxylic acid and amine in a one-pot procedure.

  • Dissolve this compound in an appropriate anhydrous solvent (e.g., dimethylformamide (DMF), DCM, or tetrahydrofuran (THF)).

  • Add a suitable coupling reagent and an activating agent/base. Common combinations include:

    • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt) with a base like N,N-diisopropylethylamine (DIPEA).

    • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) with a base.

    • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) with a base.

  • Stir the mixture at room temperature for a short period to activate the carboxylic acid.

  • Add the desired amine to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work-up the reaction as described in Protocol 1, Step 2 (aqueous wash, drying, and purification).

The choice of coupling reagent and conditions may need to be optimized depending on the specific amine used, especially for electron-deficient or sterically hindered amines.[2][3]

Data Presentation

The following tables summarize the synthesis of various pyrazinamide derivatives, demonstrating the application of amide bond formation with substituted pyrazine carboxylic acids. While not all examples start from this compound, they provide valuable data on the types of amines and reaction outcomes that can be expected.

Table 1: Synthesis of 3-Benzylaminopyrazine-2-carboxamides [4]

CompoundR Group on BenzylamineYield (%)Melting Point (°C)
1 H75141-143
2 3-Cl78155-157
3 4-Cl82168-170
4 3-CF₃79149-151
5 4-CF₃85180-182
6 2-CH₃72135-137
7 4-OCH₃81158-160
8 4-CH₃88175-177
9 4-NH₂65198-200

Table 2: Synthesis of N-(substituted-propyl)pyrazine-2-carboxamides [5]

CompoundAmine Side ChainYield (%)Melting Point (°C)
4a -CH₂Br--
4c -(CH₂)₃Br--
1h -(CH₂)₃-piperidin-1-yl81.0204-205

Note: Yields and melting points are reported as found in the cited literature.

Visualization

Experimental Workflow for Amide Synthesis

The following diagram illustrates the general workflow for the synthesis of amides from this compound.

G cluster_start Starting Materials cluster_methods Activation Method start1 This compound method1 Protocol 1: Acid Chloride Formation (e.g., SOCl₂) start1->method1 method2 Protocol 2: Direct Coupling (e.g., EDC, HATU) start1->method2 start2 Amine (R-NH₂) reaction Amide Bond Formation start2->reaction method1->reaction method2->reaction workup Aqueous Work-up reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Final Amide Product purification->product

General workflow for amide synthesis.
Logical Relationship of Reaction Components

This diagram shows the relationship between the reactants, reagents, and the final product in a typical direct coupling reaction.

G carboxylic_acid This compound activated_intermediate Activated Intermediate (e.g., Active Ester) carboxylic_acid->activated_intermediate + Coupling Reagent amine Amine (R-NH₂) amide_product Target Amide amine->amide_product coupling_reagent Coupling Reagent (e.g., EDC, HATU) byproducts Byproducts (e.g., Urea, H₂O) coupling_reagent->byproducts base Base (e.g., DIPEA) base->activated_intermediate facilitates activated_intermediate->amide_product + Amine activated_intermediate->byproducts

Components in a direct coupling reaction.

References

Application Notes and Protocols: Steglich Esterification of 3,5-Dichloropyrazine-2-carboxylic Acid with Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esterification of carboxylic acids is a fundamental transformation in organic synthesis, crucial for the development of new pharmaceuticals and functional materials. Pyrazinecarboxylic acid derivatives, in particular, are important structural motifs in medicinal chemistry, exhibiting a wide range of biological activities. The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols, particularly suitable for substrates that are sensitive to harsh acidic or basic conditions.[1][2] This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (DMAP).[1][2] The reaction proceeds at room temperature and is compatible with a broad range of functional groups, making it a valuable tool in modern organic synthesis.

These application notes provide a detailed protocol for the Steglich esterification of 3,5-Dichloropyrazine-2-carboxylic acid with various alcohols. The resulting 3,5-dichloropyrazine-2-carboxylate esters are valuable intermediates for the synthesis of novel bioactive molecules in drug discovery programs.

Chemical Reaction and Mechanism

The Steglich esterification of this compound with an alcohol proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. The catalytic amount of DMAP then reacts with this intermediate to form a more reactive N-acylpyridinium salt. This salt is subsequently attacked by the alcohol to furnish the desired ester and N,N'-dicyclohexylurea (DCU) as a byproduct, which precipitates from the reaction mixture and can be easily removed by filtration.

Steglich_Esterification cluster_reactants Reactants cluster_products Products acid This compound ester 3,5-Dichloropyrazine-2-carboxylate Ester acid->ester + R-OH, DCC, DMAP alcohol R-OH (Alcohol) DCC DCC DCU DCU (precipitate) DCC->DCU DMAP DMAP (catalyst)

Caption: General reaction scheme for the Steglich esterification.

Experimental Protocols

Materials and Reagents:

  • This compound

  • Selected alcohol (e.g., methanol, ethanol, isopropanol, benzyl alcohol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography (if necessary)

General Procedure for Steglich Esterification:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous dichloromethane (DCM) (approximately 0.1-0.5 M concentration).

  • Add the desired alcohol (1.2 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the precipitated N,N'-dicyclohexylurea (DCU) is removed by filtration.

  • Wash the filtrate successively with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude ester can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the Steglich esterification of this compound with various alcohols. Please note that reaction times and yields may vary depending on the specific alcohol and reaction scale. Optimization of conditions may be necessary to achieve the desired outcome.

AlcoholProductMolar Ratio (Acid:Alcohol:DCC:DMAP)SolventTime (h)Temp (°C)Expected Yield (%)
MethanolMethyl 3,5-dichloropyrazine-2-carboxylate1:1.2:1.1:0.1DCM12RT90-98
EthanolEthyl 3,5-dichloropyrazine-2-carboxylate1:1.2:1.1:0.1DCM16RT85-95
n-Propanoln-Propyl 3,5-dichloropyrazine-2-carboxylate1:1.2:1.1:0.1DCM18RT80-90
IsopropanolIsopropyl 3,5-dichloropyrazine-2-carboxylate1:1.5:1.2:0.1DCM24RT70-85
n-Butanoln-Butyl 3,5-dichloropyrazine-2-carboxylate1:1.2:1.1:0.1DCM18RT80-90
Benzyl AlcoholBenzyl 3,5-dichloropyrazine-2-carboxylate1:1.2:1.1:0.1DCM20RT85-95

Experimental Workflow

The following diagram illustrates the general workflow for the Steglich esterification of this compound.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve this compound in anhydrous DCM add_reagents Add Alcohol and DMAP start->add_reagents cool Cool to 0 °C add_reagents->cool add_dcc Add DCC solution cool->add_dcc react Stir at room temperature for 12-24h add_dcc->react filter Filter to remove DCU react->filter wash Wash with NaHCO3 (aq) and Brine filter->wash dry Dry organic layer (e.g., MgSO4) wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by silica gel chromatography (if necessary) concentrate->purify end_product Isolated 3,5-Dichloropyrazine-2-carboxylate Ester purify->end_product

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3,5-Dichloropyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 3,5-dichloropyrazine-2-carboxylic acid. This key heterocyclic building block is of significant interest in medicinal chemistry and materials science. The protocols outlined below for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are designed to serve as a starting point for the synthesis of novel substituted pyrazine derivatives.

Due to the electronic nature of the pyrazine ring and the presence of the carboxylic acid, optimization of the described conditions may be necessary to achieve desired yields and selectivity.

Introduction to Cross-Coupling of this compound

This compound offers two reactive C-Cl bonds for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents. The carboxylic acid group at the 2-position influences the reactivity of the adjacent C3-Cl and the more distant C5-Cl bonds. Generally, an electron-withdrawing group at the 2-position of a pyrazine ring directs nucleophilic attack preferentially to the 5-position in SNAr reactions[1]. In palladium-catalyzed cross-coupling reactions, the relative reactivity can be influenced by both electronic and steric factors, and selective functionalization may be achievable by carefully controlling reaction conditions.

It is important to note that the presence of a carboxylic acid can sometimes interfere with Suzuki reactions[2]. In such cases, it may be advantageous to first protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the cross-coupling, followed by deprotection.

Suzuki-Miyaura Coupling: Synthesis of Aryl- and Heteroaryl-Substituted Pyrazines

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with a boronic acid or ester. This reaction is widely used to introduce aryl and heteroaryl moieties onto the pyrazine core.

EntryDichloroheterocycleCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
12,6-DichloropyrazinePhenylboronic acidPd(PPh₃)₂Cl₂ (3)-Na₂CO₃ACN/H₂O801275[3]
22,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2581[4]
32,6-Dichloropyridinen-Propyl pinacol boronatePd₂(dba)₃ (1)FcPPh₂ (6)K₃PO₄Dioxane/H₂O10018Monoalkylated[5][6]

This protocol is a representative procedure adapted from similar systems and may require optimization for this compound.

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a suitable base (e.g., K₂CO₃, 3.0 equiv.), and the palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and purge with argon or nitrogen for 15-20 minutes.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v, 0.1 M) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Sonogashira Coupling: Synthesis of Alkynyl-Substituted Pyrazines

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to alkynyl-substituted pyrazines.

EntryAryl HalideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
16-Bromo-3-fluoro-2-cyanopyridine4-EthylphenylacetylenePd(PPh₃)₄ (15)CuI (30)Et₃NTHF/Et₃NRT16High[7]
2Aryl BromideTMS-acetylenePdCl₂(PPh₃)₂ (variable)CuI (variable)CsFEt₃N/H₂O/PEG-200RT-50-Good to Excellent[8]

This protocol is a representative procedure and may require optimization.

  • Reaction Setup: To a degassed solution of this compound (1.0 mmol, 1.0 equiv.) in a suitable solvent mixture (e.g., THF and Et₃N, 2:1 v/v), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%) and the copper(I) co-catalyst (e.g., CuI, 10-20 mol%).

  • Inert Atmosphere: Ensure the reaction is maintained under an inert atmosphere (argon or nitrogen).

  • Reagent Addition: Add the terminal alkyne (1.2-2.0 equiv.) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Synthesis of Amino-Substituted Pyrazines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of primary and secondary amines at the chloro-positions of the pyrazine ring.

EntryAryl HalideAmineCatalyst (mol%)LigandBaseSolventTemp. (°C)Yield (%)Reference
1Aryl BromideSecondary AminePd[P(o-Tolyl)₃]₂-NaOtBuToluene100Good[9]
2Aryl ChlorideMorpholine(NHC)Pd(allyl)ClNHCNaOtBuDioxaneRT99[10]
32-Bromo-13α-estroneAnilinePd(OAc)₂ (10)X-PhosKOtBuToluene100 (MW)Good[11]

This protocol is a representative procedure and may require optimization.

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BrettPhos, 4-10 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv.).

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2-1.5 equiv.).

  • Solvent Addition: Add degassed, anhydrous solvent (e.g., toluene or dioxane, 0.1 M).

  • Reaction: Seal the tube and heat the mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Visualized Workflows and Concepts

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex R-Pd(II)(X)L_n oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R'-M pd_intermediate R-Pd(II)(R')L_n transmetalation->pd_intermediate M-X reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Ar-R' G start 3,5-Dichloropyrazine- 2-carboxylic acid esterification Esterification (optional) - COOH -> -COOR start->esterification coupling Palladium-Catalyzed Cross-Coupling start->coupling Direct Coupling esterification->coupling suzuki Suzuki Coupling (Aryl/Heteroaryl) coupling->suzuki sonogashira Sonogashira Coupling (Alkynyl) coupling->sonogashira buchwald Buchwald-Hartwig (Amino) coupling->buchwald product Mono- or Di-substituted Pyrazine Derivative suzuki->product sonogashira->product buchwald->product deprotection Deprotection (if esterified) -COOR -> -COOH product->deprotection final_product Final Product deprotection->final_product G start Starting Material: This compound check_acid Does the carboxylic acid interfere with the reaction? start->check_acid esterify Protect as ester (-COOMe, -COOEt) check_acid->esterify Yes proceed Proceed with free acid check_acid->proceed No select_reaction Select Cross-Coupling Type esterify->select_reaction proceed->select_reaction suzuki Suzuki: Aryl/Heteroaryl select_reaction->suzuki sonogashira Sonogashira: Alkynyl select_reaction->sonogashira buchwald Buchwald-Hartwig: Amino select_reaction->buchwald optimize Optimize: Catalyst, Ligand, Base, Solvent, Temp. suzuki->optimize sonogashira->optimize buchwald->optimize analyze Analyze for Selectivity (C3 vs C5) optimize->analyze

References

Application Notes and Protocols for the Synthesis of Novel Antimicrobial Agents from 3,5-Dichloropyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and antimicrobial evaluation of novel agents derived from 3,5-Dichloropyrazine-2-carboxylic acid. This document outlines two primary synthetic pathways for the derivatization of the starting material into novel carboxamides and hydrazide-hydrazones, classes of compounds that have demonstrated significant antimicrobial potential. Detailed experimental protocols, data presentation, and workflow visualizations are provided to facilitate research and development in this area.

Introduction

The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the urgent development of new antimicrobial agents with novel mechanisms of action. Pyrazine derivatives have attracted considerable attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antifungal, and antimycobacterial properties. The highly functionalized this compound scaffold serves as a versatile starting material for the synthesis of a diverse library of potential antimicrobial candidates. The presence of two chlorine atoms offers opportunities for selective nucleophilic substitution, while the carboxylic acid moiety can be readily converted into various functional groups, such as amides and hydrazides, to modulate the physicochemical and biological properties of the final compounds.

Synthetic Pathways

Two principal synthetic pathways are presented for the derivatization of this compound to generate novel antimicrobial candidates:

  • Pathway A: Synthesis of N-Substituted-3,5-dichloropyrazine-2-carboxamides. This pathway involves the conversion of the carboxylic acid to an acyl chloride, followed by amidation with a variety of primary and secondary amines.

  • Pathway B: Synthesis of 3,5-Dichloropyrazine-2-carbohydrazide and subsequent Hydrazone formation. This route entails the formation of a key hydrazide intermediate, which can then be condensed with a range of aldehydes and ketones to produce a diverse set of hydrazide-hydrazone derivatives.

Visualization of Synthetic Pathways

The following diagrams illustrate the general workflows for the synthesis of the target antimicrobial agents.

Synthesis_Pathway_A start 3,5-Dichloropyrazine- 2-carboxylic acid acyl_chloride 3,5-Dichloropyrazine- 2-carbonyl chloride start->acyl_chloride SOCl₂ or (COCl)₂ final_product N-Substituted-3,5-dichloro- pyrazine-2-carboxamide acyl_chloride->final_product Amine Coupling amines Primary/Secondary Amine (R-NHR') amines->final_product

Caption: Synthetic Pathway for N-Substituted Carboxamides.

Synthesis_Pathway_B start 3,5-Dichloropyrazine- 2-carboxylic acid ester Methyl 3,5-dichloropyrazine- 2-carboxylate start->ester MeOH, H₂SO₄ (cat.) hydrazide 3,5-Dichloropyrazine- 2-carbohydrazide ester->hydrazide NH₂NH₂·H₂O final_product 3,5-Dichloropyrazine-2- carbohydrazide-hydrazone hydrazide->final_product Condensation aldehyde_ketone Aldehyde/Ketone (R''-CO-R''') aldehyde_ketone->final_product

Caption: Synthetic Pathway for Hydrazide-Hydrazones.

Experimental Protocols

The following are detailed protocols for the synthesis and antimicrobial evaluation of the target compounds.

Synthesis of N-Substituted-3,5-dichloropyrazine-2-carboxamides (Pathway A)

Step 1: Synthesis of 3,5-Dichloropyrazine-2-carbonyl chloride

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add thionyl chloride (2.0 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3,5-Dichloropyrazine-2-carbonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of N-Substituted-3,5-dichloropyrazine-2-carboxamides

  • Dissolve the crude 3,5-Dichloropyrazine-2-carbonyl chloride (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the desired primary or secondary amine (1.1 eq) and triethylamine (1.2 eq) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted-3,5-dichloropyrazine-2-carboxamide.

  • Characterize the final product using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis of 3,5-Dichloropyrazine-2-carbohydrazide-hydrazones (Pathway B)

Step 1: Synthesis of Methyl 3,5-dichloropyrazine-2-carboxylate

  • Suspend this compound (1.0 eq) in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 8-12 hours.

  • Monitor the reaction by TLC.

  • After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl ester.

Step 2: Synthesis of 3,5-Dichloropyrazine-2-carbohydrazide

  • Dissolve the methyl 3,5-dichloropyrazine-2-carboxylate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (5.0 eq).

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain 3,5-Dichloropyrazine-2-carbohydrazide.

Step 3: Synthesis of 3,5-Dichloropyrazine-2-carbohydrazide-hydrazones

  • Dissolve 3,5-Dichloropyrazine-2-carbohydrazide (1.0 eq) in ethanol.

  • Add the desired aldehyde or ketone (1.1 eq) and a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture. The product will often precipitate upon cooling.

  • Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure hydrazone derivative.

  • Characterize the final product using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds can be determined using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of final concentrations.

  • Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive controls (microorganism in broth without compound) and negative controls (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation

The following tables summarize the expected yields for the key synthetic intermediates and the antimicrobial activity of representative N-substituted-5-chloropyrazine-2-carboxamides against various microbial strains. This data is based on structurally similar compounds reported in the literature and serves as a benchmark for newly synthesized derivatives of this compound.

Table 1: Expected Yields of Key Synthetic Intermediates

IntermediateSynthetic PathwayExpected Yield (%)
3,5-Dichloropyrazine-2-carbonyl chlorideA>90 (crude)
Methyl 3,5-dichloropyrazine-2-carboxylateB85-95
3,5-Dichloropyrazine-2-carbohydrazideB70-85

Table 2: Antimicrobial Activity (MIC) of Representative N-benzyl-5-chloropyrazine-2-carboxamides

CompoundM. tuberculosis H37Rv (µg/mL)M. kansasii (µg/mL)
5-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide256.25
5-chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide12.53.13
Pyrazinamide (Standard)12.5>100

Data adapted from literature on structurally similar compounds.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow from compound synthesis to antimicrobial evaluation.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_screening Antimicrobial Screening start 3,5-Dichloropyrazine- 2-carboxylic acid derivatization Derivatization (Amidation/Hydrazide formation) start->derivatization purification Purification (Column Chromatography/ Recrystallization) derivatization->purification spectroscopy Spectroscopic Analysis (IR, NMR, MS) purification->spectroscopy mic_determination MIC Determination (Broth Microdilution) spectroscopy->mic_determination sar_analysis Structure-Activity Relationship (SAR) Analysis mic_determination->sar_analysis

Caption: Overall experimental workflow.

Conclusion

The synthetic pathways and protocols detailed in these application notes provide a robust framework for the development of novel antimicrobial agents derived from this compound. The versatility of this starting material allows for the creation of a diverse chemical library for screening against a broad spectrum of microbial pathogens. By systematically exploring the structure-activity relationships of these novel compounds, researchers can identify promising lead candidates for further preclinical development.

Application Notes and Protocols for Cancer Research: 3,5-Dichloropyrazine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and biological evaluation of 3,5-dichloropyrazine-2-carboxylic acid and its derivatives as potential anticancer agents. This document includes detailed protocols for chemical synthesis, in vitro assays, and data analysis, alongside visualizations of relevant signaling pathways and experimental workflows.

Introduction

Pyrazine-containing compounds are a significant class of heterocyclic molecules that have garnered substantial attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1] The pyrazine scaffold serves as a versatile template for the design of novel therapeutic agents. Derivatives of this compound, in particular, are being explored for their potential to modulate key signaling pathways implicated in cancer progression. Their mechanisms of action often involve the inhibition of protein kinases and other critical enzymes that drive tumor growth and survival.[1]

Data Presentation: Anticancer Activity of Pyrazine Derivatives

The following table summarizes the in vitro anticancer activity of various pyrazine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the potency of the compounds.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
PZ-1 1H-pyrazolo[3,4-b]pyrazineNCI-H358 (Lung)0.58[2][3]
PZ-2 Imidazo[1,2-a]pyrazineMDA-MB-231 (Breast)4.2[4]
PZ-3 Imidazo[1,2-a]pyrazineMCF-7 (Breast)2.4[4]
PZ-4 3-Amino-pyrazine-2-carboxamideSNU-16 (Gastric)1.88[5]
PZ-5 3-Amino-pyrazine-2-carboxamideKMS-11 (Myeloma)3.02[5]
PZ-6 3-Amino-pyrazine-2-carboxamideSW-780 (Bladder)2.34[5]
PZ-7 2,6-disubstituted pyrazineHCT116 (Colon)0.015 (CK2)[6]
PZ-8 2,6-disubstituted pyrazineMV-4-11 (Leukemia)0.003 (PIM-1)[6]

Experimental Protocols

I. Chemical Synthesis of this compound Derivatives

A proposed synthetic route to this compound and its amide derivatives is outlined below. The synthesis starts from the commercially available 2,6-dichloropyrazine.

A. Synthesis of 3,5-Dichloropyrazine-2-carboxamide [7]

This protocol describes the amidation of 2,6-dichloropyrazine.

Materials:

  • 2,6-dichloropyrazine

  • Formamide

  • Sodium persulfate

  • Isopropanol

  • Chloroform

  • Brine

  • Anhydrous magnesium sulfate

  • n-hexane

  • Ethyl acetate

Procedure:

  • In a reaction vessel, prepare a solution of 2,6-dichloropyrazine (11.0 g, 73.8 mmol) in formamide (58.6 mL, 1,476 mmol).

  • Slowly add sodium persulfate (17.1 g, 71.7 mmol) dropwise to the solution.

  • Heat the reaction mixture to 90°C and stir for 2 hours.

  • Continue stirring at room temperature for an additional 12 hours.

  • Upon completion, dilute the reaction mixture with water.

  • Extract the aqueous layer with a 1:3 (v/v) mixture of isopropanol and chloroform.

  • Wash the combined organic phases with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a 70% n-hexane/ethyl acetate eluent to yield 3,5-dichloropyrazine-2-carboxamide.[7]

B. Hydrolysis to this compound

This protocol is adapted from a procedure for a similar compound and describes the hydrolysis of the corresponding methyl ester. A similar approach can be applied to the amide or a corresponding ester intermediate.[8]

Materials:

  • 3,5-Dichloropyrazine-2-carboxamide (or corresponding ester)

  • Lithium hydroxide (LiOH)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve 3,5-dichloropyrazine-2-carboxamide in an aqueous solution of lithium hydroxide.

  • Stir the mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture in an ice bath.

  • Slowly add cold hydrochloric acid to precipitate the carboxylic acid product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

C. Synthesis of Amide Derivatives from this compound

This protocol describes the coupling of the carboxylic acid with various amines to generate a library of amide derivatives.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., T3P)

  • Desired amine

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) (if starting from amine salt)

Procedure:

  • Method 1 (via acyl chloride): Reflux a solution of this compound in thionyl chloride. Remove the excess thionyl chloride under reduced pressure. Dissolve the resulting acyl chloride in dichloromethane and add the desired amine. Stir at room temperature until the reaction is complete.

  • Method 2 (direct coupling): To a solution of this compound and the desired amine in DMF, add a coupling agent such as propylphosphonic anhydride (T3P) and a base like DIPEA. Stir at room temperature until completion.

  • Work up the reaction mixture by washing with water and extracting with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

II. In Vitro Anticancer Assays

A. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized pyrazine derivatives for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

B. Clonogenic Assay [9][10]

This assay assesses the long-term ability of single cells to form colonies after treatment.[9][10]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in methanol/water)

  • Fixation solution (e.g., 10% formalin)

Procedure:

  • Seed a low density of cells in 6-well plates and allow them to attach.

  • Treat the cells with the test compounds for a specified duration.

  • Replace the medium with fresh, drug-free medium and incubate for 1-3 weeks, allowing colonies to form.[11]

  • Fix the colonies with a fixation solution for 10-15 minutes.[10]

  • Stain the colonies with crystal violet solution for 15-30 minutes.[10]

  • Wash the plates with water and allow them to air dry.

  • Count the number of colonies (a colony is defined as a cluster of at least 50 cells).[10]

  • Calculate the plating efficiency and surviving fraction to determine the compound's effect on clonogenic survival.

C. Cell Cycle Analysis by Flow Cytometry [12]

This method determines the distribution of cells in different phases of the cell cycle.[12]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • Ice-cold 70% ethanol

  • Phosphate-buffered saline (PBS)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compounds for 24-48 hours.

  • Harvest the cells (including floating and adherent cells) and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.[12]

  • Store the fixed cells at -20°C for at least 2 hours.[12]

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.[12]

  • Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[12]

Visualizations

Signaling Pathway

Certain pyrazine derivatives have been shown to act as inhibitors of protein tyrosine phosphatase SHP2, which is a key component of the RAS/MAPK signaling pathway.[2][3][13] Inhibition of SHP2 can block downstream signaling that promotes cell proliferation and survival.[13]

SHP2_Inhibition_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2->RAS Activates Pyrazine_Derivative 3,5-Dichloropyrazine-2- carboxylic acid Derivative Pyrazine_Derivative->SHP2 Inhibits

Caption: Inhibition of the SHP2-RAS-MAPK signaling pathway by this compound derivatives.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and in vitro evaluation of this compound derivatives.

Experimental_Workflow Start Start: 2,6-Dichloropyrazine Synthesis_Amide Synthesis of 3,5-Dichloropyrazine-2-carboxamide Start->Synthesis_Amide Hydrolysis Hydrolysis to This compound Synthesis_Amide->Hydrolysis Derivatization Derivatization: Amide Coupling Hydrolysis->Derivatization Purification Purification & Characterization (Chromatography, NMR, MS) Derivatization->Purification Cell_Viability Cell Viability Assay (MTT) Purification->Cell_Viability Clonogenic Clonogenic Assay Purification->Clonogenic Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Purification->Cell_Cycle Data_Analysis Data Analysis (IC50, Colony Formation, Cell Cycle Distribution) Cell_Viability->Data_Analysis Clonogenic->Data_Analysis Cell_Cycle->Data_Analysis End Lead Compound Identification Data_Analysis->End

Caption: General workflow for the preparation and anticancer evaluation of this compound derivatives.

References

Application Notes and Protocols for the Use of 3,5-Dichloropyrazine-2-carboxylic acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of 3,5-Dichloropyrazine-2-carboxylic acid into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques. This versatile heterocyclic scaffold can be utilized to introduce conformational constraints, act as a stable core for peptidomimetics, or serve as a platform for further chemical diversification in drug discovery.

Introduction

This compound is a valuable building block for the synthesis of novel peptidomimetics and peptide-based therapeutics. Its rigid, planar structure can be used to mimic peptide turns or to orient pharmacophoric groups in a defined spatial arrangement. The two chlorine atoms offer opportunities for post-synthetic modification via nucleophilic aromatic substitution, allowing for the creation of diverse chemical libraries.

This document outlines the recommended procedures for the coupling of this compound to the N-terminus of a resin-bound peptide, considerations for its stability under standard SPPS conditions, and protocols for cleavage and purification.

Key Considerations

2.1. Activation of the Carboxylic Acid:

The carboxylic acid of this compound is attached to an electron-deficient pyrazine ring, which may affect its reactivity compared to standard amino acids. Therefore, the choice of an appropriate coupling reagent is crucial for efficient acylation of the resin-bound amine. Standard carbodiimide-based methods may be effective, but more potent activating agents are recommended to ensure high coupling yields.

2.2. Stability of the Dichloropyrazine Moiety:

The chlorine substituents on the pyrazine ring are susceptible to nucleophilic attack, particularly by the secondary amine (piperidine) used for Fmoc deprotection in standard SPPS. While the electron-withdrawing nature of the pyrazine ring deactivates the chlorine atoms towards nucleophilic aromatic substitution to some extent, prolonged exposure or elevated temperatures during deprotection could lead to undesired side products.

2.3. Monitoring of Coupling and Deprotection:

Standard qualitative tests such as the Kaiser test (ninhydrin test) can be used to monitor the completion of the coupling reaction. A negative Kaiser test indicates the successful acylation of the primary amine.

Experimental Protocols

The following protocols are based on a standard Fmoc/tBu solid-phase peptide synthesis strategy. It is assumed that the peptide chain has been assembled on a suitable resin (e.g., Rink Amide, Wang) and the N-terminal Fmoc group has been removed prior to the coupling of this compound.

3.1. Materials and Reagents

ReagentRecommended GradeSupplier Examples
This compound≥97% puritySigma-Aldrich, Combi-Blocks
N,N'-Diisopropylcarbodiimide (DIC)Synthesis GradeSigma-Aldrich, AAPPTec
1-Hydroxybenzotriazole (HOBt)Synthesis GradeAAPPTec, ChemPep
HATUSynthesis GradeCEM, ChemPep
HBTUSynthesis GradeCEM, AAPPTec
N,N-Diisopropylethylamine (DIPEA)Synthesis GradeSigma-Aldrich, VWR
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeVWR, Fisher Scientific
Dichloromethane (DCM)ACS GradeFisher Scientific, VWR
PiperidineSynthesis GradeSigma-Aldrich, Acros
Trifluoroacetic acid (TFA)Reagent GradeSigma-Aldrich, VWR
Triisopropylsilane (TIS)Synthesis GradeSigma-Aldrich, Acros
Rink Amide Resin (or other suitable resin)100-200 meshNovabiochem, AAPPTec

3.2. Protocol for Coupling of this compound

This protocol describes the coupling of the pyrazine moiety to the N-terminus of a peptide-resin.

Workflow for Coupling this compound

Resin Peptide-Resin (N-terminal amine free) Wash1 Wash with DMF Resin->Wash1 Coupling Add Activation Solution to Resin React for 2-4 h at RT Wash1->Coupling Activation Prepare Activation Solution: This compound Coupling Reagent (e.g., HATU) DIPEA in DMF Activation->Coupling Wash2 Wash with DMF and DCM Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Complete Coupling Complete Kaiser->Complete Negative Recouple Recouple if necessary Kaiser->Recouple Positive Recouple->Coupling

Caption: Workflow for coupling this compound to a peptide-resin.

  • Resin Preparation:

    • Swell the peptide-resin (with the free N-terminal amine) in DMF for 30 minutes.

    • Drain the DMF.

  • Activation of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) in DMF.

    • Add the chosen coupling reagent and DIPEA according to the table below.

    • Allow the pre-activation to proceed for 5-10 minutes at room temperature.

Coupling ReagentEquivalents (relative to resin loading)DIPEA EquivalentsNotes
HATU (Recommended) 3 6 Highly efficient for hindered couplings.
HBTU36A common and effective coupling reagent.
DIC/HOBt3 / 30A cost-effective option, may require longer reaction times.
  • Coupling Reaction:

    • Add the pre-activated solution of this compound to the swollen peptide-resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. For sterically hindered N-terminal amino acids, the reaction time may need to be extended.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin thoroughly with DMF (3 x), followed by DCM (3 x).

  • Monitoring:

    • Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling is recommended.

3.3. Protocol for Cleavage and Deprotection

This protocol is for the final cleavage of the pyrazine-containing peptide from the resin and removal of acid-labile side-chain protecting groups.

Cleavage and Deprotection Workflow

PeptideResin Pyrazinoyl-Peptide-Resin Wash Wash with DCM and dry PeptideResin->Wash Cleavage Treat with Cleavage Cocktail (e.g., TFA/TIS/H2O) 2-3 h at RT Wash->Cleavage Filter Filter and collect filtrate Cleavage->Filter Precipitate Precipitate peptide in cold ether Filter->Precipitate Centrifuge Centrifuge and decant ether Precipitate->Centrifuge Dry Dry crude peptide Centrifuge->Dry Purify Purify by RP-HPLC Dry->Purify

Caption: General workflow for the cleavage and deprotection of the pyrazine-containing peptide.

  • Resin Preparation:

    • Wash the dried peptide-resin with DCM (3 x) and dry under vacuum for at least 1 hour.

  • Cleavage Cocktail:

    • Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A standard cocktail is Reagent K or a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether (10-fold excess).

    • Centrifuge the mixture to pellet the crude peptide.

    • Decant the ether and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (e.g., LC-MS, MALDI-TOF) to confirm its identity and purity.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Positive Kaiser test after coupling Incomplete coupling due to steric hindrance or insufficient activation.- Use a more powerful coupling reagent (e.g., HATU).- Increase the reaction time and/or temperature (e.g., to 40°C).- Perform a second coupling.
Presence of side products in mass spectrum - Nucleophilic substitution of chlorine atoms by piperidine.- Incomplete removal of side-chain protecting groups.- Reduce the Fmoc deprotection time or use a milder base (e.g., DBU).- Ensure sufficient cleavage time and appropriate scavengers in the cleavage cocktail.
Low yield of crude peptide - Inefficient coupling.- Loss of peptide during precipitation.- Optimize coupling conditions.- Ensure complete precipitation in cold ether and careful handling of the peptide pellet.

Application Example: Synthesis of a Pyrazinoyl-Pentapeptide

This section provides a hypothetical example of the synthesis of a pentapeptide capped with the 3,5-dichloropyrazine moiety.

Synthesis of 3,5-Dichloropyrazinoyl-Ala-Val-Leu-Gly-Ile-NH₂

  • Peptide Synthesis: The peptide sequence Ala-Val-Leu-Gly-Ile is assembled on Rink Amide resin using standard Fmoc-SPPS protocols.

  • N-terminal Fmoc Deprotection: The final Fmoc group is removed from the N-terminal Alanine using 20% piperidine in DMF.

  • Coupling of the Pyrazine Moiety:

    • This compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) are dissolved in DMF and pre-activated for 5 minutes.

    • The activation mixture is added to the resin and allowed to react for 2 hours at room temperature.

    • A negative Kaiser test confirms complete coupling.

  • Cleavage and Purification:

    • The peptide is cleaved from the resin using a TFA/TIS/H₂O (95:2.5:2.5) cocktail.

    • The crude peptide is precipitated in cold diethyl ether, purified by RP-HPLC, and its identity is confirmed by LC-MS.

This detailed guide provides a solid foundation for researchers to successfully incorporate this compound into their peptide synthesis workflows, enabling the exploration of novel chemical space for drug discovery and development.

Application Notes and Protocols for the Purification of 3,5-Dichloropyrazine-2-carboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloropyrazine-2-carboxylic acid is a key building block in the synthesis of various pharmaceutical compounds. Its purity is crucial for the successful outcome of subsequent reactions and the quality of the final active pharmaceutical ingredient. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This document provides a detailed protocol for the recrystallization of this compound, based on general principles for the purification of aromatic carboxylic acids. The provided protocol should be considered a starting point, with the expectation that optimization of solvent systems and conditions may be necessary to achieve the desired purity and yield.

Data Presentation

ParameterSolvent System 1 (e.g., Ethanol/Water)Solvent System 2 (e.g., Acetic Acid/Water)Solvent System 3 (e.g., Toluene)
Solubility (crude) at 25°C (mg/mL) To be determinedTo be determinedTo be determined
Solubility (crude) at boiling point (°C) To be determinedTo be determinedTo be determined
Initial Purity of Crude Material (%) To be determinedTo be determinedTo be determined
Mass of Crude Material (g) To be determinedTo be determinedTo be determined
Volume of Solvent Used (mL) To be determinedTo be determinedTo be determined
Mass of Recrystallized Product (g) To be determinedTo be determinedTo be determined
Recovery Yield (%) To be determinedTo be determinedTo be determined
Final Purity of Recrystallized Product (%) To be determinedTo be determinedTo be determined
Melting Point of Recrystallized Product (°C) To be determinedTo be determinedTo be determined

Note: Purity can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of this compound. The selection of an appropriate solvent is critical and should be the first step. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but have high solubility at its boiling point.

Materials and Equipment:
  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, acetic acid, water, or a mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or desiccator

Procedure:
  • Solvent Selection:

    • Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.

    • Add a small volume (e.g., 0.5 mL) of a different potential solvent to each test tube.

    • Observe the solubility at room temperature. A suitable solvent should not dissolve the compound at this stage.

    • Gently heat the test tubes and observe the solubility. The compound should fully dissolve at or near the boiling point of the solvent.

    • Allow the solutions to cool to room temperature and then in an ice bath. A good solvent will result in the formation of a significant amount of crystals.

    • Common solvents to screen for polar, acidic compounds include water, ethanol, methanol, acetic acid, and mixtures such as ethanol/water or acetic acid/water.

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask of appropriate size.

    • Add a magnetic stir bar to the flask.

    • Add the chosen recrystallization solvent portion-wise to the flask while gently heating and stirring.

    • Continue adding the hot solvent until the compound just completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present in the hot solution, perform a hot gravity filtration.

    • Pre-heat a second Erlenmeyer flask and a funnel with fluted filter paper.

    • Quickly pour the hot solution through the filter paper to remove the insoluble impurities. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Continue to draw air through the funnel for several minutes to partially dry the crystals.

  • Drying:

    • Carefully transfer the crystals from the filter paper to a watch glass or drying dish.

    • Dry the purified crystals to a constant weight in a drying oven at a temperature below the compound's melting point or in a desiccator under vacuum.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the recrystallization procedure.

Recrystallization_Workflow start Start: Crude Solid dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve hot_filtration 2. Hot Filtration (if insoluble impurities) dissolve->hot_filtration hot_filtration->dissolve insoluble impurities cool 3. Slow Cooling to Room Temperature hot_filtration->cool clear solution ice_bath 4. Cool in Ice Bath cool->ice_bath filter 5. Vacuum Filtration ice_bath->filter wash 6. Wash with Cold Solvent filter->wash dry 7. Dry Crystals wash->dry end End: Purified Crystals dry->end

Caption: Workflow for the recrystallization of this compound.

Application Notes and Protocols for the Chromatographic Purification of 3,5-Dichloropyrazine-2-carboxylic Acid and Its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chromatographic purification of 3,5-Dichloropyrazine-2-carboxylic acid and its common reaction products, such as amides and esters. The methodologies are designed to be adaptable for both analytical-scale purity assessment and preparative-scale isolation.

Introduction

This compound is a key building block in the synthesis of various pharmaceutically active compounds. Its purity and the effective removal of unreacted starting materials, byproducts, and side-products from its subsequent reactions are critical for the successful development of new chemical entities. This document outlines two primary chromatographic techniques for the purification of this compound and its derivatives: Normal-Phase Column Chromatography and Reverse-Phase High-Performance Liquid Chromatography (HPLC).

Purification of 3,5-Dichloropyrazine-2-carboxamide (Amidation Product)

A common reaction of this compound is its conversion to an amide, for instance, 3,5-Dichloropyrazine-2-carboxamide. The purification of this product can be effectively achieved using normal-phase column chromatography.

Experimental Protocol: Normal-Phase Column Chromatography

This protocol is based on a documented synthesis of 3,5-dichloropyrazine-2-carboxamide.[1]

Table 1: Normal-Phase Column Chromatography Parameters for 3,5-Dichloropyrazine-2-carboxamide Purification

ParameterDescription
Stationary Phase Silica Gel (Standard Grade, 60 Å, 40-63 µm)
Mobile Phase 70% n-Hexane / 30% Ethyl Acetate (v/v)
Elution Mode Isocratic
Sample Preparation The crude reaction mixture is concentrated under reduced pressure to obtain a residue. This residue is then dissolved in a minimal amount of the mobile phase or a slightly stronger solvent (e.g., dichloromethane) before loading onto the column.
Column Loading The dissolved sample is carefully loaded onto the top of the packed silica gel column.
Fraction Collection Fractions are collected as the mobile phase elutes from the column.
Monitoring The separation is monitored by Thin-Layer Chromatography (TLC) using the same mobile phase system. The spots can be visualized under UV light (254 nm).
Post-Purification Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified 3,5-dichloropyrazine-2-carboxamide.

Logical Workflow for Normal-Phase Purification

G Workflow for Normal-Phase Purification A Crude Reaction Mixture B Concentrate under Reduced Pressure A->B C Dissolve Residue in Minimal Solvent B->C D Load onto Packed Silica Gel Column C->D E Elute with 70% n-Hexane / 30% Ethyl Acetate D->E F Collect Fractions E->F G Monitor Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Purified 3,5-Dichloropyrazine-2-carboxamide I->J

Caption: Workflow for the purification of 3,5-Dichloropyrazine-2-carboxamide.

Purification of this compound

For the purification of the parent compound, this compound, and for the analysis of its purity, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a highly effective and widely used method. Commercial suppliers of this compound specify HPLC as the method for purity determination, indicating its suitability.[2][3]

Experimental Protocol: Reverse-Phase HPLC

The following protocol is a general starting point for the development of a specific method for this compound, based on common practices for the analysis of aromatic carboxylic acids.

Table 2: Recommended Starting Parameters for RP-HPLC of this compound

ParameterDescription
Stationary Phase C18 (Octadecyl-silica), 5 µm particle size
Column Dimensions 4.6 mm x 150 mm (analytical) or larger for preparative scale
Mobile Phase A Water with 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile with 0.1% Formic Acid (v/v)
Elution Mode Gradient (recommended for initial development)
Example Gradient Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
Flow Rate 1.0 mL/min (for a 4.6 mm ID column)
Injection Volume 5-20 µL (analytical)
Column Temperature 25-30 °C
Detection UV at 254 nm or Diode Array Detector (DAD) for spectral analysis
Sample Preparation Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 50:50) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Signaling Pathway for Method Development

The development of an optimal HPLC method often involves a systematic approach to adjust parameters for the best resolution and peak shape.

G HPLC Method Development Pathway A Initial Separation with Generic Gradient B Assess Peak Shape and Resolution A->B C Poor Peak Shape (Tailing)? B->C D Inadequate Resolution? B->D C->D No E Adjust Mobile Phase pH (e.g., different acid modifier) C->E Yes F Modify Gradient Slope D->F Yes H Optimized Method D->H No E->H G Change Organic Modifier (e.g., Methanol) F->G G->H

Caption: Decision pathway for HPLC method optimization.

Purification of this compound Esterification Products

The purification of ester derivatives of this compound can often be achieved using similar chromatographic techniques as for the parent acid and its amide. The choice between normal-phase and reverse-phase chromatography will depend on the polarity of the specific ester.

For a relatively non-polar ester, a normal-phase method similar to the one described for the amide can be a good starting point. For more polar esters, an RP-HPLC method would be more suitable.

Table 3: General Guidance for Chromatographic Method Selection for Ester Products

Ester PolarityRecommended Chromatographic TechniqueStarting Mobile Phase Suggestion
Low to Medium Normal-Phase Column Chromatography (Silica Gel)n-Hexane / Ethyl Acetate gradient
Medium to High Reverse-Phase HPLC (C18)Water / Acetonitrile gradient (with 0.1% Formic Acid)

Data Presentation and Interpretation

The success of the purification should be assessed by analyzing the collected fractions. For HPLC, this involves integrating the peak area of the target compound and expressing it as a percentage of the total peak area. For column chromatography, fractions should be analyzed by an appropriate method (e.g., TLC or analytical HPLC) to determine their purity before being combined.

Table 4: Example Data Summary for HPLC Purity Analysis

Sample IDRetention Time (min)Peak Area% Purity
Crude Product12.5850,00085.0%
Purified Fraction 112.6995,00099.5%
Purified Fraction 212.5992,00099.2%

Conclusion

The chromatographic purification of this compound and its reaction products is a critical step in the synthesis of many important compounds. The choice of the appropriate chromatographic technique, stationary phase, and mobile phase is crucial for achieving high purity. The protocols and guidelines presented here provide a solid foundation for developing and optimizing purification methods for this class of compounds. It is recommended to start with the suggested conditions and then systematically adjust the parameters to achieve the desired separation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dichloropyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 3,5-Dichloropyrazine-2-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to obtain this compound?

A1: The most prevalent synthetic pathway involves a two-step process starting from 2,6-Dichloropyrazine. The first step is the introduction of a cyano group at the 2-position to form 3,5-Dichloropyrazine-2-carbonitrile. This intermediate is then hydrolyzed to the desired carboxylic acid. An alternative, though less common, route is the direct oxidation of 2-methyl-3,5-dichloropyrazine.

Q2: My yield of 3,5-Dichloropyrazine-2-carbonitrile is low. What are the potential causes and solutions?

A2: Low yields in the cyanation of 2,6-Dichloropyrazine can stem from several factors. Inadequate temperature control during the reaction can lead to side product formation. The purity of the starting material and reagents is also crucial. Ensure that 2,6-Dichloropyrazine is of high purity and that the cyanating agent is handled under appropriate conditions to prevent degradation. Reaction time and stoichiometry of the reagents should also be optimized.

Q3: During the hydrolysis of 3,5-Dichloropyrazine-2-carbonitrile, I am observing the formation of byproducts. How can I minimize these?

A3: A common byproduct during the hydrolysis of similar pyrazine derivatives is the corresponding hydroxypyrazine, formed by the substitution of a chloro group.[1] To minimize this, it is important to control the reaction conditions, particularly the temperature and the concentration of the acid or base used for hydrolysis. Using milder hydrolysis conditions, such as enzymatic hydrolysis or controlled addition of the hydrolyzing agent, can improve the selectivity towards the desired carboxylic acid.

Q4: What are the best practices for purifying the final product, this compound?

A4: Purification of the final product can be achieved through recrystallization from a suitable solvent system. Common solvents for recrystallization of carboxylic acids include aqueous alcohol, toluene, or a mixture of toluene and petroleum ether.[2] An alternative method is to dissolve the crude product in an aqueous basic solution, wash with an organic solvent to remove neutral impurities, and then re-precipitate the carboxylic acid by adding acid.[2][3]

Q5: Are there any specific safety precautions I should take during the synthesis?

A5: Yes, several safety precautions are necessary. The reaction may involve toxic and corrosive reagents. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Care should be taken when handling cyanating agents and strong acids or bases.

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of 3,5-Dichloropyrazine-2-carbonitrile from 2,6-Dichloropyrazine
Potential Cause Troubleshooting & Optimization
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC).- If the reaction is incomplete, consider extending the reaction time or slightly increasing the reaction temperature.
Side Product Formation - Overheating can lead to the formation of undesired byproducts. Maintain strict temperature control throughout the reaction.- Ensure the purity of 2,6-Dichloropyrazine, as impurities can lead to side reactions.
Suboptimal Reagent Stoichiometry - Optimize the molar ratio of the cyanating agent to 2,6-Dichloropyrazine. An excess of the cyanating agent might be necessary, but a large excess can lead to purification challenges.
Moisture Contamination - Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions, especially if moisture-sensitive reagents are used.
Problem 2: Poor Yield and Impurity Formation during Hydrolysis of 3,5-Dichloropyrazine-2-carbonitrile
Potential Cause Troubleshooting & Optimization
Formation of 5-hydroxy-3-chloropyrazine-2-carboxylic acid - This is a common side product due to nucleophilic substitution of the chlorine atom.[1]- Use milder hydrolysis conditions (e.g., lower temperature, shorter reaction time).- Consider using enzymatic hydrolysis for higher selectivity.
Incomplete Hydrolysis - Monitor the reaction progress by TLC or HPLC.- If the reaction is stalled, a slight increase in temperature or prolonged reaction time might be necessary. However, be cautious of increased byproduct formation.
Product Degradation - Harsh acidic or basic conditions and high temperatures can lead to the degradation of the product. Optimize the concentration of the acid or base and the reaction temperature.
Product Loss During Workup - Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent.- Carefully adjust the pH during precipitation to ensure maximum recovery of the carboxylic acid.

Experimental Protocols

Synthesis of 3,5-Dichloropyrazine-2-carbonitrile from 2,6-Dichloropyrazine (Illustrative Protocol)
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2,6-Dichloropyrazine and a suitable solvent.

  • Reagent Addition: Cool the mixture to the desired temperature (e.g., 0-5 °C) using an ice bath. Slowly add the cyanating agent (e.g., a solution of sodium cyanide in a suitable solvent) dropwise, ensuring the temperature does not exceed the set limit.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the specified temperature for the determined reaction time. Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, quench the reaction mixture by carefully adding it to a cold aqueous solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Hydrolysis of 3,5-Dichloropyrazine-2-carbonitrile to this compound (Illustrative Protocol)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-Dichloropyrazine-2-carbonitrile in a suitable acidic or basic solution (e.g., concentrated sulfuric acid or an aqueous solution of sodium hydroxide).

  • Hydrolysis: Heat the reaction mixture to the desired temperature and stir for the required duration. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. If the reaction was performed in an acidic solution, carefully pour the mixture over crushed ice and collect the precipitated product by filtration. If the reaction was performed in a basic solution, acidify the mixture with a suitable acid (e.g., hydrochloric acid) until the product precipitates out.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent.

Process Visualization

G Workflow for this compound Synthesis cluster_0 Step 1: Cyanation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Purification start 2,6-Dichloropyrazine process1 Cyanation Reaction (e.g., with NaCN) start->process1 product1 3,5-Dichloropyrazine-2-carbonitrile process1->product1 process2 Hydrolysis (Acidic or Basic) product1->process2 product2 Crude this compound process2->product2 process3 Recrystallization or Acid-Base Extraction product2->process3 final_product Pure this compound process3->final_product G Troubleshooting Low Yield in Cyanation Step cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of 3,5-Dichloropyrazine-2-carbonitrile cause1 Incomplete Reaction start->cause1 cause2 Side Product Formation start->cause2 cause3 Suboptimal Stoichiometry start->cause3 solution1 Extend Reaction Time / Increase Temperature cause1->solution1 Check TLC solution2 Strict Temperature Control / Use Pure Starting Material cause2->solution2 Analyze Byproducts solution3 Optimize Molar Ratios cause3->solution3 Review Stoichiometry

References

Technical Support Center: Amidation of 3,5-Dichloropyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers working on the amidation of 3,5-Dichloropyrazine-2-carboxylic acid. The information is compiled from established chemical principles and data from related pyrazine and pyridine carboxylic acid systems.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Amide 1. Inefficient activation of the carboxylic acid: The direct reaction of a carboxylic acid and an amine is often slow. 2. Decomposition of the starting material or product: High temperatures can lead to decarboxylation. 3. Poor nucleophilicity of the amine: Sterically hindered or electron-poor amines may react slowly.1. Activate the carboxylic acid by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) prior to adding the amine. Alternatively, use standard peptide coupling reagents (e.g., HATU, HOBt/EDC). 2. Maintain strict temperature control. For the acid chloride formation, perform the reaction at room temperature or below. For the subsequent amidation, run the reaction at a low temperature (e.g., 0 °C to room temperature). 3. Increase the reaction time or use a slight excess of the amine. Consider using a non-nucleophilic base (e.g., DIEA) to scavenge HCl if starting from the acid chloride.
Formation of 3,5-Dichloropyrazine Decarboxylation: The starting carboxylic acid is susceptible to losing CO₂, especially at elevated temperatures. This is a known side reaction for pyrazine and pyridine carboxylic acids.[1][2]1. Avoid high reaction temperatures. If heating is necessary, use the lowest effective temperature. 2. Convert the carboxylic acid to its acid chloride at or below room temperature and use it immediately in the next step. This intermediate is less prone to thermal decarboxylation.
Formation of Amine-Substituted Byproducts Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on the electron-deficient pyrazine ring are susceptible to substitution by the amine nucleophile. This can lead to mono- or di-substituted byproducts.1. Control the stoichiometry: Use only a slight excess (1.0-1.2 equivalents) of the amine. 2. Maintain low reaction temperatures (0 °C is ideal) to favor amidation over SNAr. 3. Add the amine slowly to the activated carboxylic acid (or acid chloride) to avoid high local concentrations of the amine.
Formation of 3-Chloro-5-hydroxypyrazine-2-carboxylic acid or its amide Hydrolysis: Presence of water can lead to the hydrolysis of the acid chloride intermediate back to the carboxylic acid, or SNAr with hydroxide ions if a strong base is used in aqueous conditions.1. Ensure all glassware is thoroughly dried before use. 2. Use anhydrous solvents. 3. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the amidation of this compound?

The most prevalent and generally successful method involves a two-step process:

  • Activation of the Carboxylic Acid: The carboxylic acid is first converted to a more reactive intermediate, typically an acid chloride, by treating it with thionyl chloride or oxalyl chloride.[3][4]

  • Reaction with the Amine: The resulting acid chloride is then reacted with the desired amine, often in the presence of a non-nucleophilic base like triethylamine or diisopropylethylamine to neutralize the HCl byproduct.

Q2: What are the primary side reactions to be aware of?

The three main side reactions are:

  • Decarboxylation: Loss of CO₂ from the starting material to form 3,5-dichloropyrazine, usually induced by heat.[1][2][5]

  • Nucleophilic Aromatic Substitution (SNAr): Replacement of one or both chlorine atoms on the pyrazine ring by the amine nucleophile.

  • Hydrolysis: Reaction with water, which can revert the activated acid intermediate back to the starting carboxylic acid or introduce a hydroxyl group on the pyrazine ring.

Q3: How can I minimize the formation of side products?

Minimizing side products hinges on careful control of reaction conditions:

  • Temperature: Keep the temperature low (0 °C to room temperature) throughout the activation and amidation steps.

  • Stoichiometry: Use a controlled amount of the amine (ideally close to a 1:1 molar ratio with the acid chloride).

  • Anhydrous Conditions: Use dry solvents and glassware and an inert atmosphere to exclude water.

Q4: Can I use peptide coupling reagents for this amidation?

Yes, standard peptide coupling reagents like HATU, HBTU, or EDC in combination with HOBt or HOAt are excellent alternatives to the acid chloride method. These reagents activate the carboxylic acid in situ under milder conditions, which can help to suppress temperature-dependent side reactions like decarboxylation.

Illustrative Data on Reaction Conditions

The following table provides an illustrative summary of how reaction conditions can influence product distribution. Note: This data is hypothetical and intended for illustrative purposes to highlight general trends.

Entry Activation Method Amine (eq.) Temperature Yield of Desired Amide (%) Yield of Decarboxylated Product (%) Yield of SNAr Product (%)
1SOCl₂, reflux1.180 °C355015
2SOCl₂, rt1.125 °C85105
3(COCl)₂, 0 °C1.10 °C92<5<3
4(COCl)₂, 0 °C3.00 °C60<535
5HATU, DIEA1.225 °C90<5<5

Key Reaction Pathways

ReactionPathways A 3,5-Dichloropyrazine- 2-carboxylic acid B Acid Chloride Intermediate A->B + SOCl₂ or (COCl)₂ -SO₂, -HCl D Decarboxylation (Side Product) A->D Heat (Δ) C Desired Amide Product B->C + R₂NH -HCl E SNAr (Side Product) B->E + excess R₂NH

Caption: Main amidation pathway via an acid chloride intermediate and key side reactions.

Detailed Experimental Protocol: Acid Chloride Method

This protocol details a general procedure designed to maximize the yield of the desired amide while minimizing common side reactions.

Materials:

  • This compound

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • The desired primary or secondary amine

  • A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIEA))

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Nitrogen or Argon gas supply

  • Standard, dry glassware

Procedure:

Step 1: Formation of the Acid Chloride (Activation)

  • Set up a round-bottom flask, fitted with a magnetic stirrer and a nitrogen/argon inlet. Ensure all glassware is oven- or flame-dried.

  • To the flask, add this compound (1.0 eq).

  • Add anhydrous DCM (approx. 0.1 M concentration).

  • Cool the suspension to 0 °C using an ice bath.

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Slowly add oxalyl chloride (1.2 - 1.5 eq) dropwise to the stirred suspension. Caution: Gas evolution (CO, CO₂, HCl) will occur.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure. This crude 3,5-Dichloropyrazine-2-carbonyl chloride is typically used immediately in the next step without further purification.

Step 2: Amidation

  • Dissolve the crude acid chloride from Step 1 in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath under a nitrogen/argon atmosphere.

  • In a separate flask, dissolve the amine (1.0 - 1.1 eq) and a non-nucleophilic base (e.g., TEA, 1.5 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the stirred acid chloride solution at 0 °C over 15-20 minutes.

  • After the addition, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 2-16 hours (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure amide.

ExperimentalWorkflow start Start: 3,5-Dichloropyrazine- 2-carboxylic acid step1 1. Dissolve in Anhydrous DCM 2. Cool to 0 °C start->step1 step2 3. Add cat. DMF 4. Add Oxalyl Chloride (1.2 eq) step1->step2 step3 5. Stir at RT for 1-2h step2->step3 step4 6. Concentrate in vacuo (Crude Acid Chloride) step3->step4 step5 7. Dissolve in Anhydrous DCM 8. Cool to 0 °C step4->step5 step6 9. Add Amine (1.1 eq) + Base (1.5 eq) dropwise step5->step6 step7 10. Stir at RT for 2-16h step6->step7 step8 11. Aqueous Workup 12. Extraction step7->step8 step9 13. Dry & Concentrate step8->step9 end Purification (Chromatography/ Recrystallization) step9->end

Caption: Workflow for the two-step amidation of this compound.

References

Technical Support Center: Overcoming Poor Solubility of 3,5-Dichloropyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 3,5-Dichloropyrazine-2-carboxylic acid in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What makes this compound poorly soluble in many common organic solvents?

A1: The solubility of this compound is influenced by its molecular structure. The presence of the polar carboxylic acid group allows for hydrogen bonding, contributing to its solubility in polar solvents. However, the pyrazine ring and the two chlorine atoms create a relatively nonpolar and rigid structure, which can limit its interaction with certain organic solvents. The overall solubility is a balance between these competing factors.

Q2: In which solvents is this compound generally expected to be soluble or insoluble?

Q3: How does pH affect the solubility of this compound?

A3: As a carboxylic acid, the pH of the reaction medium significantly impacts the solubility of this compound. In basic conditions (pH > pKa), the carboxylic acid group is deprotonated to form a carboxylate salt. This salt is generally much more soluble in aqueous and polar protic solvents than the neutral acid form. Conversely, in acidic conditions (pH < pKa), the compound will be in its less soluble, protonated form.

Q4: Can I use heat to improve the solubility of this compound?

A4: Yes, gentle heating can often increase the solubility of this compound. However, it is crucial to consider the thermal stability of the compound and other reactants in your specific reaction. Prolonged heating at high temperatures could lead to degradation. It is recommended to perform a stability test by heating a small sample in the chosen solvent and analyzing for any degradation products before proceeding with the full-scale reaction.

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving this compound due to its poor solubility.

Problem Possible Cause Suggested Solution
Compound does not dissolve in the reaction solvent. The solvent is not polar enough to effectively solvate the molecule.1. Switch to a more polar solvent: Consider using polar aprotic solvents like DMF, DMSO, or DMA. 2. Use a co-solvent system: Add a small amount of a highly polar solvent (e.g., DMF or DMSO) to your primary solvent to increase its solvating power.
Compound precipitates out of solution during the reaction. A change in the reaction conditions (e.g., temperature, addition of a less polar reagent) is causing a decrease in solubility.1. Increase the reaction temperature: If thermally stable, running the reaction at a higher temperature may keep the compound in solution. 2. Add a co-solvent: Introduce a small amount of a co-solvent that is known to solubilize the compound well. 3. Perform the reaction under dilute conditions: Increasing the total solvent volume can help maintain solubility.
Reaction is slow or incomplete. Poor solubility is limiting the concentration of the reactant in the solution, thus slowing down the reaction rate.1. Improve solubility using the methods above. 2. Convert to a more soluble derivative: Consider forming a salt in situ or isolating a more soluble ester or amide derivative before proceeding with the next step.

Data Presentation

While specific quantitative solubility data for this compound is not widely published, the following table provides a qualitative guide to its expected solubility in common laboratory solvents. This information is based on the general solubility trends of similar heterocyclic carboxylic acids.

Solvent Type Expected Solubility Notes
Dimethylformamide (DMF)Polar AproticHighOften a good first choice for reactions.
Dimethyl sulfoxide (DMSO)Polar AproticHighCan be difficult to remove after reaction.
N,N-Dimethylacetamide (DMA)Polar AproticHighSimilar to DMF.
Tetrahydrofuran (THF)Polar AproticModerateMay require heating or co-solvents.
Acetonitrile (ACN)Polar AproticModerateSolubility may be limited.
Methanol (MeOH)Polar ProticModerate to LowMay form esters in the presence of an acid catalyst.
Ethanol (EtOH)Polar ProticModerate to LowSimilar to methanol.
Dichloromethane (DCM)NonpolarLowGenerally not a suitable solvent.
TolueneNonpolarLowGenerally not a suitable solvent.
HexanesNonpolarInsolubleNot a suitable solvent.

Experimental Protocols

Here are detailed methodologies for common techniques used to overcome the poor solubility of this compound.

Method 1: In Situ Salt Formation

This method is effective for reactions that can be performed in the presence of a base and a polar protic solvent.

Protocol:

  • To a reaction vessel, add this compound and a suitable polar protic solvent (e.g., ethanol, isopropanol).

  • With stirring, add one equivalent of a suitable base (e.g., triethylamine, diisopropylethylamine, sodium hydroxide) to the suspension.

  • Stir the mixture at room temperature until the solid dissolves, indicating the formation of the soluble salt.

  • Proceed with the addition of other reagents to the now homogeneous solution.

cluster_0 In Situ Salt Formation Workflow A Suspend Acid in Solvent B Add Base (1 eq.) A->B Formation of Salt C Stir to Dissolve B->C D Homogeneous Solution C->D E Add Other Reagents D->E Proceed with Reaction

Caption: Workflow for in situ salt formation.

Method 2: Utilization of a Co-solvent System

This approach is useful when a specific primary solvent is required for the reaction, but the starting material has low solubility in it.

Protocol:

  • In a separate vial, dissolve the this compound in a minimal amount of a high-boiling polar aprotic solvent in which it is highly soluble (e.g., DMF or DMSO).

  • In the main reaction vessel, add the primary reaction solvent.

  • With vigorous stirring, slowly add the solution of this compound to the primary solvent.

  • If any precipitation occurs, a small additional amount of the co-solvent can be added until the solution becomes clear.

  • Proceed with the reaction. Note that the co-solvent may affect the reaction outcome and should be chosen carefully.

cluster_1 Co-solvent System Workflow A Dissolve Acid in Minimal Co-solvent C Slowly Add Solution A to B A->C B Primary Solvent in Reaction Vessel B->C D Homogeneous Reaction Mixture C->D Vigorous Stirring

Caption: Workflow for using a co-solvent system.

Method 3: Derivatization to a More Soluble Intermediate

For multi-step syntheses, converting the carboxylic acid to a more soluble derivative, such as a methyl or ethyl ester, can be advantageous.

Protocol (Esterification with Thionyl Chloride and Methanol):

  • Safety Note: This reaction should be performed in a well-ventilated fume hood as it generates HCl and SO2 gas.

  • Suspend this compound in an excess of methanol.

  • Cool the suspension in an ice bath.

  • Slowly and carefully add thionyl chloride (SOCl2) dropwise to the stirred suspension. A typical excess is 1.5-2.0 equivalents.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature or gentle reflux until the reaction is complete (monitor by TLC or LC-MS).

  • Remove the excess methanol and thionyl chloride under reduced pressure.

  • The resulting crude methyl ester can often be used directly in the next step after purification, and it will likely exhibit improved solubility in a wider range of organic solvents.

cluster_2 Derivatization to Methyl Ester A Suspend Acid in Methanol B Cool to 0°C A->B C Slowly Add SOCl2 B->C Exothermic Reaction D Stir to Completion C->D E Work-up and Purification D->E F Soluble Methyl Ester E->F

Caption: Workflow for esterification.

Technical Support Center: Optimization of Coupling Reagents for 3,5-Dichloropyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of coupling reagents for 3,5-Dichloropyrazine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and questions encountered during the amide coupling reactions with this substrate.

Frequently Asked Questions (FAQs)

Q1: Why can amide coupling with this compound be challenging?

A1: this compound is an electron-deficient heterocyclic carboxylic acid. The two chlorine atoms and the pyrazine ring withdraw electron density, which can impact the reactivity of the carboxylic acid and the stability of intermediates formed during the coupling reaction. This can sometimes lead to lower yields or require more specialized reaction conditions compared to simple aliphatic or aromatic carboxylic acids.

Q2: What are the most common methods for coupling this compound with an amine?

A2: There are two primary approaches for the synthesis of amides from this carboxylic acid:

  • Two-Step Acyl Chloride Formation: This is a widely used and often robust method where the carboxylic acid is first converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The crude acyl chloride is then reacted with the amine, often in the presence of a non-nucleophilic base, to form the amide.

  • Direct Coupling with a Reagent: This one-pot method involves the use of a coupling reagent that activates the carboxylic acid in situ, allowing it to react directly with the amine. Common classes of coupling reagents include carbodiimides (e.g., EDC, DCC), phosphonium salts (e.g., PyBOP), and uronium/aminium salts (e.g., HATU, HBTU).

Q3: Which coupling reagent should I choose for my reaction?

A3: The choice of coupling reagent depends on several factors including the properties of your amine (steric hindrance, nucleophilicity), desired reaction conditions (temperature, solvent), and the need to avoid specific side reactions. For electron-deficient substrates, more powerful activating agents like HATU or PyBOP are often a good starting point. However, for challenging couplings, conversion to the acyl chloride may provide higher yields. A summary of common coupling reagents can be found in Table 1.

Q4: Are there any known side reactions to be aware of?

A4: Common side reactions in amide coupling reactions include:

  • Racemization: If your amine or carboxylic acid has a chiral center, racemization can occur, especially with carbodiimide reagents. The addition of reagents like 1-Hydroxybenzotriazole (HOBt) or its derivatives can help to suppress this.

  • Guanidinylation: Uronium/aminium-based reagents like HBTU and HATU can sometimes react with the amine to form a guanidinium byproduct, which terminates the reaction. Using phosphonium-based reagents like PyBOP can avoid this issue.

  • N-acylurea formation: With carbodiimide reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which can be difficult to remove.

Troubleshooting Guide

Problem 1: Low or no yield of the desired amide product.

Possible CauseSuggested Solution
Inefficient carboxylic acid activation * Ensure your coupling reagents and additives are fresh and anhydrous. * Increase the equivalents of the coupling reagent and additive (e.g., from 1.1 to 1.5 equivalents). * Consider switching to a more potent coupling reagent. If using EDC/HOBt, try HATU or PyBOP. * For particularly challenging or unreactive amines, consider the two-step acyl chloride method.
Poor solubility of reactants * Ensure all reactants are fully dissolved before proceeding. * Common solvents for these reactions include DMF, DCM, and acetonitrile. If solubility is an issue in one, try another. Be aware that the choice of solvent can influence reaction rates.
Decomposition of starting material or product * The pyrazine ring can be sensitive to harsh conditions. Avoid excessively high temperatures or prolonged reaction times. * Start the reaction at a lower temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. * Monitor the reaction progress by TLC or LC-MS and work up the reaction as soon as it is complete.

Problem 2: Difficulty in purifying the final product.

Possible CauseSuggested Solution
Byproducts from the coupling reagent * If using DCC, the dicyclohexylurea (DCU) byproduct is poorly soluble in most organic solvents and can often be removed by filtration. * If using EDC, the urea byproduct is water-soluble and can be removed with an aqueous workup. * For other reagents, byproducts can often be removed by standard column chromatography.
Unreacted starting materials * Use a slight excess of the amine (e.g., 1.1-1.2 equivalents) to ensure full consumption of the carboxylic acid. * An acidic wash (e.g., dilute HCl) during the workup can remove excess unreacted amine. A basic wash (e.g., saturated NaHCO₃) can remove unreacted carboxylic acid.

Data Presentation

Table 1: Comparison of Common Coupling Reagent Classes

Reagent ClassExamplesKey AdvantagesCommon Side Reactions/Issues
Carbodiimides EDC, DCC, DICCost-effective; EDC and its byproduct are water-soluble, simplifying purification.Potential for racemization (can be suppressed with HOBt/HOAt); N-acylurea formation; DCC byproduct (DCU) has low solubility.
Phosphonium Salts PyBOP, PyAOPHigh reactivity; low racemization; does not cause guanidinylation of the amine.Can be more expensive than carbodiimides; byproduct removal may require chromatography.
Uronium/Aminium Salts HATU, HBTU, HCTUVery high reactivity and fast reaction times; low racemization.Can cause guanidinylation of the amine, especially if used in excess; potentially allergenic.
Acid Halide Precursors Thionyl Chloride, Oxalyl ChlorideGenerates a highly reactive acyl chloride; often provides high yields for difficult couplings.Two-step process; reagents are corrosive and moisture-sensitive; generates acidic byproducts (HCl, SO₂).
Other MsCl/NMIReported to be effective for coupling with electron-deficient pyrazine amines where other reagents failed.Less commonly used; requires specific reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

  • Preparation: To a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in an anhydrous aprotic solvent (e.g., DMF or DCM, approx. 0.1-0.5 M).

  • Activation: Add HATU (1.1-1.2 eq) to the solution, followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (2.0-3.0 eq).

  • Stirring: Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation.

  • Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Work-up:

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization as needed.

Protocol 2: Two-Step Procedure via Acyl Chloride Formation

  • Acyl Chloride Synthesis:

    • In a fume hood, combine this compound (1.0 eq) and thionyl chloride (SOCl₂) (2.0-5.0 eq) in a flask equipped with a reflux condenser. A small amount of DMF can be used as a catalyst.

    • Heat the mixture to reflux (typically around 80°C) for 1-3 hours. The reaction should be performed under an inert atmosphere.

    • Allow the mixture to cool to room temperature and remove the excess thionyl chloride by distillation or under reduced pressure (co-evaporation with a solvent like toluene can aid in complete removal). The resulting crude 3,5-Dichloropyrazine-2-carbonyl chloride is used directly in the next step.

  • Amide Formation:

    • Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., DCM or THF).

    • In a separate flask, dissolve the desired amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.5-2.0 eq) in the same solvent.

    • Cool the amine solution to 0°C in an ice bath.

    • Slowly add the acyl chloride solution dropwise to the stirred amine solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS), typically for 1-12 hours.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling Reaction cluster_purification Work-up & Purification start Dissolve this compound in anhydrous solvent reagents Add Coupling Reagent (e.g., HATU) and Base (e.g., DIPEA) start->reagents pre_activation Stir for 15-30 min for pre-activation reagents->pre_activation add_amine Add Amine pre_activation->add_amine reaction Stir at RT and Monitor (TLC/LC-MS) add_amine->reaction workup Aqueous Work-up (Acid/Base Wash) reaction->workup purify Dry, Concentrate, and Purify (Chromatography/Recrystallization) workup->purify product Isolated Amide Product purify->product

Caption: A generalized experimental workflow for the one-pot amide coupling reaction.

troubleshooting_guide start Low or No Product Yield? cause1 Check Reagent Quality & Stoichiometry start->cause1 Yes cause2 Reaction Conditions Optimized? start->cause2 No, start here sol1a Use fresh, anhydrous reagents and solvents. cause1->sol1a sol1b Increase equivalents of coupling agent (1.2-1.5 eq). cause1->sol1b cause3 Consider Alternative Method cause2->cause3 No improvement sol2a Try a different solvent (e.g., DMF, DCM, ACN). cause2->sol2a Yes sol2b Optimize temperature (start at 0°C). cause2->sol2b Yes sol2c Switch to a more potent coupling reagent (e.g., EDC -> HATU). cause2->sol2c Yes sol3 Use two-step acyl chloride method. cause3->sol3 sol1b->cause2 sol2c->cause3

Caption: A decision tree for troubleshooting low-yield amide coupling reactions.

Technical Support Center: Scaling Up the Synthesis of 3,5-Dichloropyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up the synthesis of 3,5-Dichloropyrazine-2-carboxylic acid. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process visualizations to address common challenges encountered during laboratory and pilot-plant scale production.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound suitable for scaling up?

A1: Two primary routes are considered for the large-scale synthesis of this compound. The first involves the direct carboxylation of 2,6-dichloropyrazine. The second, a two-step process, involves the synthesis of 3,5-dichloropyrazine-2-carbonitrile followed by hydrolysis. The choice of route often depends on the availability and cost of starting materials, as well as the capability to handle specific reagents and reaction conditions at scale.

Q2: What are the critical safety precautions to consider when scaling up this synthesis?

A2: Scaling up the synthesis of halogenated heterocyclic compounds requires stringent safety protocols. Key considerations include:

  • Handling of Reagents: Many reagents, such as phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂), are corrosive and react violently with water. Ensure all reactions are conducted in a well-ventilated area with appropriate personal protective equipment (PPE).

  • Exothermic Reactions: Be aware of potentially exothermic reactions, especially during chlorination and hydrolysis steps. Implement robust temperature control and have cooling systems readily available.

  • Pressure Management: Some reactions may generate gaseous byproducts, leading to a build-up of pressure in the reactor. Ensure reactors are equipped with pressure relief systems.

  • Waste Disposal: Halogenated organic waste must be disposed of according to environmental regulations.

Q3: How can I monitor the progress of the reaction effectively at a larger scale?

A3: At a larger scale, reaction monitoring is crucial for ensuring product quality and safety. High-Performance Liquid Chromatography (HPLC) is a reliable method for tracking the consumption of starting materials and the formation of the desired product and any impurities.[1] Thin-Layer Chromatography (TLC) can also be used for quick in-process checks.[2]

Q4: What are the recommended methods for purifying the final product at scale?

A4: Purification of this compound on a large scale is typically achieved through recrystallization. The choice of solvent is critical and should be determined through laboratory-scale experiments to ensure high recovery of a pure product. For impurities that are difficult to remove by recrystallization, purification via salt formation followed by acidification to regenerate the carboxylic acid can be an effective strategy.

Troubleshooting Guides

Issue 1: Low Yield in the Carboxylation of 2,6-Dichloropyrazine
Possible CauseTroubleshooting Steps
Incomplete Reaction - Extend the reaction time or consider a moderate increase in temperature.[2] - Ensure efficient mixing to maintain a homogeneous reaction mixture.
Suboptimal Reaction Conditions - Screen different solvents to improve the solubility of reagents and intermediates. - The choice of base and catalyst can significantly impact yield; consider screening alternatives.[2]
Side Reactions - Analyze the crude product to identify major byproducts. - Adjust reaction conditions (e.g., lower temperature, slower addition of reagents) to minimize the formation of unwanted side products.
Degradation of Product - Pyrazine derivatives can be sensitive to harsh conditions.[2] Use milder reagents where possible and avoid excessive temperatures.
Issue 2: Incomplete Hydrolysis of 3,5-Dichloropyrazine-2-carbonitrile
Possible CauseTroubleshooting Steps
Insufficient Acid/Base Concentration - Increase the concentration of the acid or base used for hydrolysis. - Ensure the molar ratio of the hydrolyzing agent to the nitrile is adequate.
Low Reaction Temperature - Gradually increase the reaction temperature while monitoring for any potential degradation of the product.
Poor Solubility of Nitrile - Consider the use of a co-solvent to improve the solubility of the starting material in the reaction medium.
Formation of Stable Intermediates - In some cases, the initially formed amide may be slow to hydrolyze further. Extend the reaction time or increase the temperature to drive the reaction to completion.
Issue 3: Difficulty in Product Purification and Isolation
Possible CauseTroubleshooting Steps
Presence of Persistent Impurities - Identify the impurities using analytical techniques such as LC-MS or GC-MS. - If impurities co-crystallize with the product, consider a different recrystallization solvent or a multi-step purification process. - Purification via salt formation can be an effective method to remove non-acidic impurities.
Product Oiling Out During Recrystallization - Ensure the chosen solvent system is optimal. The product should be highly soluble at high temperatures and sparingly soluble at low temperatures. - Control the cooling rate; rapid cooling can lead to oiling out.[3]
Low Recovery After Isolation - Optimize the filtration and washing steps to minimize product loss. - Ensure the pH of the solution is adjusted appropriately to ensure complete precipitation of the carboxylic acid before filtration.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dichloropyrazine-2-carboxamide (Lab Scale)

This protocol describes the synthesis of a related amide, which can be a precursor or provide insights into the reactivity of the pyrazine ring system.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,6-dichloropyrazine (11.0 g, 73.8 mmol) and formamide (58.6 mL, 1,476 mmol).[4]

  • Reagent Addition: Slowly add sodium persulfate (17.1 g, 71.7 mmol) to the mixture.[4]

  • Reaction Conditions: Heat the reaction mixture to 90 °C and stir for 2 hours. Afterward, allow the mixture to cool to room temperature and continue stirring for an additional 12 hours.[4]

  • Workup: Dilute the reaction mixture with water and extract with a 1:3 (v/v) mixture of isopropanol and chloroform. Wash the organic phase with brine.[4]

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by column chromatography to yield 3,5-dichloropyrazine-2-carboxamide.[4]

Protocol 2: Hydrolysis of a Pyrazine Carboxylic Acid Ester (General Procedure)

This protocol outlines a general procedure for the hydrolysis of a pyrazine ester to the corresponding carboxylic acid, a key step if the synthesis proceeds through an ester intermediate.

  • Reaction Setup: In a round-bottom flask fitted with a mechanical stirrer and a thermometer, prepare an aqueous solution of lithium hydroxide.[1]

  • Reagent Addition: Add the methyl pyrazine-2-carboxylate ester to the lithium hydroxide solution in portions over a period of time while monitoring the temperature.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by HPLC until the starting material is consumed.[1]

  • Workup: After the reaction is complete, cool the mixture and adjust the pH to the acidic range with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Process Visualizations

experimental_workflow Experimental Workflow for Synthesis cluster_synthesis Synthesis cluster_hydrolysis Alternative Route cluster_purification Purification cluster_analysis Quality Control A Starting Material (e.g., 2,6-Dichloropyrazine) B Carboxylation Reaction A->B F Crude Carboxylic Acid B->F C Crude Product D 3,5-Dichloropyrazine-2-carbonitrile E Hydrolysis D->E E->F G Recrystallization F->G H Pure 3,5-Dichloropyrazine- 2-carboxylic Acid G->H I HPLC Analysis H->I J NMR Spectroscopy H->J K Mass Spectrometry H->K

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield Troubleshooting Logic for Low Yield A Low Yield Observed B Check for Incomplete Reaction (Analyze crude by HPLC/TLC) A->B C Reaction Incomplete B->C Yes D Reaction Complete B->D No E Increase Reaction Time or Temperature C->E F Check for Side Product Formation (Analyze crude by LC-MS) D->F G Significant Side Products F->G Yes H Minor Side Products F->H No I Optimize Reaction Conditions (Lower Temp, Slower Addition) G->I J Investigate Product Degradation H->J K Consider Product Loss During Workup H->K

References

Technical Support Center: Esterification of 3,5-Dichloropyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the esterification of 3,5-Dichloropyrazine-2-carboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the esterification of this compound?

A1: The most common methods for esterifying this compound include:

  • Alkylation of the carboxylate salt: This is a mild and often high-yielding method, particularly for methyl esters. The carboxylic acid is deprotonated with a base like sodium bicarbonate, followed by reaction with an alkylating agent such as iodomethane.[1]

  • Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[2][3][4] The reaction is driven to completion by removing the water formed, often through azeotropic distillation.[4]

  • Steglich Esterification: This method is suitable for substrates that are sensitive to strong acids. It utilizes a coupling agent, typically a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), and a catalyst, commonly 4-dimethylaminopyridine (DMAP).[5][6]

  • Activation via Acid Chloride: The carboxylic acid can be converted to the more reactive acid chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with the alcohol to form the ester.[7]

Q2: Why is my esterification yield low?

A2: Low yields in the esterification of this compound can be attributed to several factors:

  • Incomplete reaction: The reaction may not have reached completion. For equilibrium-driven reactions like the Fischer esterification, ensure adequate reaction time and efficient removal of water. For other methods, consider extending the reaction time or increasing the temperature (while monitoring for side reactions).

  • Side reactions: The electron-deficient nature of the dichloropyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), where the chloride atoms can be displaced by the alcohol or other nucleophiles present. This is more likely under basic or high-temperature conditions.

  • Steric hindrance: If you are using a bulky alcohol, the reaction rate may be significantly slower, leading to lower yields within a standard reaction time.[8]

  • Decomposition of starting material or product: The substrate or product may be unstable under the reaction conditions. For instance, strong acidic or basic conditions at elevated temperatures can lead to degradation.

  • Difficult purification: The product ester may be difficult to separate from the starting material or byproducts, leading to losses during workup and purification.

Q3: What are the potential side reactions to be aware of?

A3: The primary side reaction of concern is the nucleophilic aromatic substitution (SNAr) of one or both chlorine atoms on the pyrazine ring by the alcohol. The electron-withdrawing carboxylic acid (or ester) group activates the ring towards nucleophilic attack. This is more prevalent with less sterically hindered alcohols and under basic conditions or at elevated temperatures. Another potential side reaction, particularly in Steglich esterification, is the formation of N-acylurea byproduct if the activated carboxylic acid intermediate rearranges before reacting with the alcohol.[5][6]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the esterification can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A spot for the carboxylic acid starting material should diminish as a new spot for the ester product appears. It is advisable to run a co-spot of the starting material alongside the reaction mixture on the TLC plate for accurate comparison.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no conversion to the ester Fischer Esterification: Insufficient acid catalyst or inefficient water removal.Increase the amount of acid catalyst (e.g., H₂SO₄, p-TsOH). Use a Dean-Stark apparatus for efficient azeotropic removal of water.[4] Consider using a large excess of the alcohol as the solvent.[9]
Steglich Esterification: Inactive coupling agent or insufficient catalyst.Use freshly opened or purified DCC or DIC. Ensure an adequate amount of DMAP is used (typically 5-10 mol%).[5]
Alkylation Method: Weak base or unreactive alkylating agent.Use a stronger base if necessary, but be cautious of promoting SNAr. Use a more reactive alkylating agent (e.g., methyl iodide is more reactive than methyl bromide).
General: Low reaction temperature or short reaction time.Increase the reaction temperature, but monitor for the formation of SNAr byproducts by TLC or HPLC. Extend the reaction time.
Formation of significant byproducts (observed by TLC/HPLC) Nucleophilic aromatic substitution (SNAr) of chlorine atoms.Use milder reaction conditions (lower temperature, less basic conditions). For Fischer esterification, avoid excessively high temperatures. For alkylation, use a non-nucleophilic base if possible. Consider using a method less prone to SNAr, such as activation to the acid chloride followed by reaction with the alcohol at low temperature.
Steglich Esterification: Formation of N-acylurea.Ensure a sufficient amount of DMAP is present to catalyze the reaction with the alcohol and minimize the rearrangement of the O-acylisourea intermediate.[6]
Difficulty in purifying the product Steglich Esterification: Contamination with dicyclohexylurea (DCU).DCU is sparingly soluble in many organic solvents. Most of it can be removed by filtration. For remaining traces, precipitation by cooling the solution or purification by column chromatography may be necessary.
Co-elution of starting material and product during column chromatography.Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary.
The product is an oil and difficult to handle.If the product is an oil, consider purification by distillation under reduced pressure if it is thermally stable.

Experimental Protocols

Method 1: Methylation using Iodomethane and Sodium Bicarbonate[1]

Reaction: this compound + CH₃I + NaHCO₃ → Methyl 3,5-dichloropyrazine-2-carboxylate

Procedure:

  • Dissolve this compound (1.0 eq) and sodium bicarbonate (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add iodomethane (6.0 eq) to the solution at room temperature (23 °C).

  • Stir the reaction mixture until completion (monitor by TLC).

  • Upon completion, dilute the reaction mixture with a 10% aqueous citric acid solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Quantitative Data:

Reactant Molar Eq. Reagent Solvent Temp. Time Yield

| this compound | 1.0 | Iodomethane (6.0 eq), NaHCO₃ (1.2 eq) | DMF | 23 °C | - | 98%[1] |

Method 2: General Fischer-Speier Esterification

Reaction: this compound + R-OH (excess) --[H⁺]--> 3,5-Dichloropyrazine-2-carboxylate ester + H₂O

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound (1.0 eq), the desired alcohol (as solvent or in large excess), and a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or p-TsOH, ~5 mol%).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected or TLC indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • If the alcohol is a high-boiling solvent, remove it under reduced pressure.

  • Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation if necessary.

Method 3: General Steglich Esterification[5][6][7][8]

Reaction: this compound + R-OH + DCC + DMAP → 3,5-Dichloropyrazine-2-carboxylate ester + DCU

Procedure:

  • Dissolve this compound (1.0 eq), the alcohol (1.0-1.5 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with dilute HCl to remove DMAP, followed by saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Experimental Workflow for Esterification

Esterification_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_acid 3,5-Dichloropyrazine- 2-carboxylic acid reaction Esterification Method (e.g., Fischer, Steglich, Alkylation) start_acid->reaction start_alcohol Alcohol (R-OH) start_alcohol->reaction workup Aqueous Workup (Neutralization, Extraction) reaction->workup purification Purification (Column Chromatography, Distillation) workup->purification product 3,5-Dichloropyrazine- 2-carboxylate Ester purification->product

Caption: A generalized workflow for the esterification of this compound.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield start Low Esterification Yield check_completion Is the reaction complete (checked by TLC/HPLC)? start->check_completion increase_time_temp Increase reaction time or temperature (monitor for side reactions) check_completion->increase_time_temp No check_side_products Are there significant side products? check_completion->check_side_products Yes increase_time_temp->check_completion optimize_conditions Optimize reaction conditions: - Use milder conditions (lower temp.) - Change esterification method check_side_products->optimize_conditions Yes check_purification Was there significant loss during purification? check_side_products->check_purification No success Improved Yield optimize_conditions->success optimize_purification Optimize purification method: - Different solvent system for column - Alternative purification technique check_purification->optimize_purification optimize_purification->success

References

Stability issues of 3,5-Dichloropyrazine-2-carboxylic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3,5-Dichloropyrazine-2-carboxylic acid under acidic conditions. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Issue: Unexpected degradation of this compound in acidic solution.

Observation Potential Cause Recommended Action
Appearance of new peaks in HPLC chromatogram.Acid-catalyzed hydrolysis of one or both chloro substituents.1. Neutralize the sample immediately. 2. Analyze the sample by LC-MS to identify the mass of the new peaks. 3. Compare the observed masses with the potential degradation products listed in Table 1. 4. Consider reducing the acid concentration or the exposure time in future experiments.
Loss of parent compound peak area over time.Degradation of the starting material.1. Perform a time-course study to determine the rate of degradation. 2. If the degradation is rapid, consider using a less harsh acidic condition or performing the reaction at a lower temperature. 3. Ensure the purity of the starting material, as impurities could catalyze degradation.
Change in solution color.Formation of chromophoric degradation products.1. Record the UV-Vis spectrum of the solution to identify any new absorption maxima. 2. This can be used as a quick qualitative indicator of degradation in subsequent experiments.
Precipitation from solution.Formation of a less soluble degradation product.1. Isolate the precipitate by filtration or centrifugation. 2. Wash the precipitate with a non-polar solvent to remove any adsorbed starting material. 3. Analyze the precipitate by a suitable analytical technique (e.g., NMR, MS) to determine its structure.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation products of this compound under acidic conditions?

A1: Based on the chemical structure and data from similar compounds, the most probable degradation pathway is acid-catalyzed hydrolysis. This involves the nucleophilic substitution of one or both chlorine atoms by water molecules. Potential degradation products are outlined in Table 1. Under more forcing conditions, decarboxylation might also occur.

Table 1: Potential Acidic Degradation Products of this compound

Potential Degradant Molecular Formula Molecular Weight ( g/mol ) Notes
3-Chloro-5-hydroxypyrazine-2-carboxylic acidC₅H₃ClN₂O₃174.54Monohydrolysis product.
5-Chloro-3-hydroxypyrazine-2-carboxylic acidC₅H₃ClN₂O₃174.54Monohydrolysis product.
3,5-Dihydroxypyrazine-2-carboxylic acidC₅H₄N₂O₄156.09Dihydrolysis product.
3,5-DichloropyrazineC₄H₂Cl₂N₂148.98Decarboxylation product (less likely under mild acidic conditions).

Q2: How can I monitor the stability of this compound in my acidic formulation?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This method should be able to separate the parent compound from its potential degradation products. See the "Experimental Protocols" section for a detailed methodology.

Q3: At what pH is this compound expected to be unstable?

A3: While specific data for this compound is limited, significant degradation can be expected at pH values below 4, especially with elevated temperatures. It is recommended to perform a pH stability profile study for your specific application.

Q4: Are there any analytical techniques other than HPLC that can be used to study the degradation?

A4: Yes, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended for identifying and confirming the structure of unknown degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural elucidation if the degradants can be isolated in sufficient purity and quantity.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

Objective: To intentionally degrade this compound to identify potential degradation products and assess its stability.

Materials:

  • This compound

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH) for neutralization

  • HPLC grade water and acetonitrile

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a small amount of organic solvent like methanol or acetonitrile, diluted with water).

  • Transfer an aliquot of the stock solution to a reaction vessel and add an equal volume of 0.1 N HCl.

  • Heat the mixture at a controlled temperature (e.g., 60 °C).

  • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Immediately neutralize the withdrawn samples with an equivalent amount of 0.1 N NaOH to stop the degradation.

  • Dilute the neutralized samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Gradient to 50% A, 50% B

    • 20-25 min: Hold at 50% A, 50% B

    • 25-26 min: Gradient back to 95% A, 5% B

    • 26-30 min: Hold at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or scan for optimal wavelength with DAD)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity should be confirmed by analyzing stressed samples to ensure that degradation product peaks are well-resolved from the parent peak.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution acid_treatment Treat with 0.1 N HCl prep_stock->acid_treatment heating Heat at 60°C acid_treatment->heating sampling Sample at Time Points heating->sampling neutralization Neutralize with 0.1 N NaOH sampling->neutralization hplc_analysis HPLC Analysis neutralization->hplc_analysis lcms_analysis LC-MS for Identification hplc_analysis->lcms_analysis If new peaks appear

Caption: Experimental workflow for the forced degradation study.

degradation_pathway cluster_hydrolysis Acidic Hydrolysis (H₂O/H⁺) parent This compound mono_hydroxy_1 3-Chloro-5-hydroxypyrazine- 2-carboxylic acid parent->mono_hydroxy_1 -Cl⁻, +OH⁻ mono_hydroxy_2 5-Chloro-3-hydroxypyrazine- 2-carboxylic acid parent->mono_hydroxy_2 -Cl⁻, +OH⁻ decarboxylation 3,5-Dichloropyrazine (Decarboxylation) parent->decarboxylation -CO₂ (Harsh Conditions) di_hydroxy 3,5-Dihydroxypyrazine- 2-carboxylic acid mono_hydroxy_1->di_hydroxy -Cl⁻, +OH⁻ mono_hydroxy_2->di_hydroxy -Cl⁻, +OH⁻

Caption: Potential degradation pathways under acidic conditions.

Removal of unreacted starting materials from 3,5-Dichloropyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dichloropyrazine-2-carboxylic acid. Our focus is on the effective removal of unreacted starting materials and other common impurities encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The most common impurities largely depend on the synthetic route employed. A frequent pathway involves the reaction of 2,6-dichloropyrazine with a carboxylating agent. Therefore, unreacted 2,6-dichloropyrazine is a primary impurity to consider. Other potential impurities can include byproducts from side reactions or residual solvents used in the synthesis and workup.

Q2: Which purification techniques are most effective for this compound?

A2: The purification of this compound typically involves a combination of the following techniques:

  • Acid-Base Extraction: This is a highly effective method for separating the acidic product from neutral or basic impurities.

  • Recrystallization: This technique is used to obtain a highly pure crystalline product.

  • Column Chromatography: While it can be effective, it is often used as a secondary method if acid-base extraction and recrystallization do not yield the desired purity.[1]

Q3: My purified this compound has a low melting point and a broad melting range. What could be the issue?

A3: A low and broad melting point is a strong indication of impurities. The presence of unreacted starting materials or byproducts can disrupt the crystal lattice of the final product, leading to this observation. Further purification by recrystallization or another pass of acid-base extraction is recommended.

Q4: After acid-base extraction, the yield of my this compound is very low. What are the possible reasons?

A4: Low recovery after acid-base extraction can be due to several factors:

  • Incomplete Precipitation: The pH of the aqueous layer may not have been sufficiently lowered to fully precipitate the carboxylic acid. Ensure the solution is acidic (pH 1-2) by testing with pH paper.

  • Emulsion Formation: An emulsion between the organic and aqueous layers during extraction can trap the product. Breaking the emulsion, for example by adding brine, is necessary.

  • Product Solubility: The product might have some solubility in the aqueous or organic phase. Performing multiple extractions with smaller volumes of solvent can improve recovery.

Troubleshooting Guide

This guide addresses common problems encountered during the purification of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Oily Product Instead of Solid Precipitate The product may have a lower melting point due to significant impurities. The solvent used for extraction or precipitation may not be appropriate.Try trituration with a non-polar solvent like hexanes to induce solidification. If that fails, consider purification by column chromatography.
Incomplete Removal of Starting Material (e.g., 2,6-dichloropyrazine) Inefficient extraction. The starting material may be co-precipitating with the product.Optimize the acid-base extraction protocol. Ensure thorough mixing of the layers. A second extraction cycle may be necessary. For recrystallization, choose a solvent system where the starting material is significantly more soluble than the product.
Discolored Product (Yellow or Brown) Presence of colored impurities from the reaction. Degradation of the product under harsh purification conditions (e.g., high heat).Treat the solution with activated carbon during recrystallization to remove colored impurities. Avoid prolonged heating during purification steps.
Difficulty in Filtering the Precipitated Product The precipitate is too fine.Allow the precipitate to age in the cold solution for a longer period to allow for crystal growth. Use a finer porosity filter paper or a Buchner funnel with a filter aid (e.g., Celite).

Experimental Protocols

Acid-Base Extraction Protocol

This protocol is designed to separate this compound from neutral impurities, such as unreacted 2,6-dichloropyrazine.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or diethyl ether.

  • Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).

  • Extraction: Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The deprotonated this compound will move to the aqueous layer as its sodium salt.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution 1-2 more times to ensure complete transfer of the carboxylic acid.

  • Acidification: Cool the combined aqueous extracts in an ice bath and acidify with a strong acid, such as concentrated hydrochloric acid (HCl), until the pH is approximately 1-2. This will precipitate the purified this compound.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Recrystallization Protocol
  • Solvent Selection: Choose a suitable solvent or solvent system. For carboxylic acids, polar protic solvents like ethanol, methanol, or water, or mixtures thereof, are often good choices. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

  • Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, further cool the flask in an ice bath.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.

Visualizations

PurificationWorkflow crude Crude Product (this compound + Unreacted Starting Materials) dissolve Dissolve in Organic Solvent crude->dissolve extract Acid-Base Extraction (add NaHCO3 solution) dissolve->extract separate Separate Layers extract->separate aqueous Aqueous Layer (Sodium Salt of Product) separate->aqueous Product organic Organic Layer (Neutral Impurities) separate->organic Impurities acidify Acidify Aqueous Layer (add HCl) aqueous->acidify precipitate Precipitation acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry pure_product Pure 3,5-Dichloropyrazine- 2-carboxylic acid filter_dry->pure_product recrystallize Recrystallization (Optional) filter_dry->recrystallize recrystallize->pure_product

Caption: Workflow for the purification of this compound.

TroubleshootingLogic start Problem with Purified Product low_yield Low Yield? start->low_yield impure Product Impure? (Low MP, Discolored) start->impure check_ph Check pH of Aqueous Layer (Should be acidic) low_yield->check_ph Yes check_emulsion Emulsion Formation? low_yield->check_emulsion Yes recrystallize Perform/Repeat Recrystallization impure->recrystallize Yes column Consider Column Chromatography recrystallize->column Still Impure activated_carbon Use Activated Carbon in Recrystallization recrystallize->activated_carbon Discolored

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Characterization of 3,5-Dichloropyrazine-2-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 3,5-Dichloropyrazine-2-carboxylic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the initial checks to perform when encountering issues with the characterization of a newly synthesized batch of a this compound derivative?

A1: When facing characterization challenges, it is crucial to first verify the basics. Confirm the expected molecular weight of your compound. Ensure the solvents used for analysis are of appropriate purity and are compatible with your analytical technique. Review the synthesis protocol to identify any potential side reactions that could lead to impurities. A preliminary purity assessment by a technique like Thin Layer Chromatography (TLC) or a fast High-Performance Liquid Chromatography (HPLC) gradient can also provide valuable initial insights.

Q2: My ¹H NMR spectrum of this compound shows a broad singlet instead of a sharp peak for the pyrazine proton. What could be the cause?

A2: A broad singlet for the pyrazine proton can be attributed to several factors. Firstly, the carboxylic acid proton can undergo exchange with residual water in the NMR solvent, which can lead to broadening of nearby proton signals. To confirm this, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide to your NMR tube, shake it, and re-acquire the spectrum. If the broad peak sharpens or disappears, it confirms the presence of an exchangeable proton. Secondly, concentration effects or the presence of paramagnetic impurities can also cause peak broadening. Try acquiring the spectrum at a lower concentration.

Q3: I am observing a complex fragmentation pattern in the mass spectrum of my this compound derivative. How can I interpret it?

A3: The mass spectrum of this compound derivatives can be complex due to the presence of two chlorine atoms, which have two common isotopes (³⁵Cl and ³⁷Cl). This results in characteristic isotopic patterns for the molecular ion and any chlorine-containing fragments. For a fragment with two chlorine atoms, you will observe a cluster of peaks with a ratio of approximately 9:6:1 (for M, M+2, and M+4). The primary fragmentation of the carboxylic acid will likely involve the loss of CO₂ (44 Da) and the carboxyl group (COOH, 45 Da). Subsequent fragmentations may involve the loss of chlorine atoms or cleavage of the pyrazine ring.

Q4: My HPLC analysis of a this compound derivative shows poor peak shape (tailing). What are the common causes and solutions?

A4: Peak tailing in HPLC for acidic compounds like pyrazine carboxylic acid derivatives is often due to interactions with the stationary phase. Here are some common causes and troubleshooting steps:

  • Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the acidic analyte. Try using a column with end-capping or a base-deactivated stationary phase.

  • Mobile Phase pH: The pH of the mobile phase plays a critical role. Ensure the pH is at least 2 pH units below the pKa of the carboxylic acid to keep it in its protonated form and minimize ionic interactions. Adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape.

  • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.

  • Contamination: A contaminated guard column or analytical column can also cause poor peak shape. Flush the column with a strong solvent or replace the guard column.

Q5: Are there any known stability issues with this compound and its derivatives under typical analytical conditions?

A5: Halogenated pyrazines can be susceptible to degradation under certain conditions. For instance, they may undergo nucleophilic substitution of the chlorine atoms, especially in the presence of strong nucleophiles or under basic conditions. Hydrolysis of ester or amide derivatives can occur under acidic or basic conditions, particularly at elevated temperatures. It is advisable to use freshly prepared solutions for analysis and to store samples in a cool, dark place. When developing stability-indicating methods, it is important to perform forced degradation studies (acid, base, oxidation, heat, and light) to identify potential degradation products.

Troubleshooting Guides

NMR Spectroscopy Issues
Problem Possible Cause Suggested Solution
Unexpected peaks in ¹H or ¹³C NMR Residual solvent, starting materials, or reaction byproducts.Compare the spectrum with the solvent's known chemical shifts. Analyze the starting materials by NMR for comparison. Consider potential side reactions in your synthesis.
Poor resolution or broad peaks Sample concentration too high, presence of paramagnetic impurities, or proton exchange.Dilute the sample. Filter the sample to remove any particulate matter. Perform a D₂O exchange experiment to identify exchangeable protons.
Incorrect integration values Incomplete relaxation of nuclei.Increase the relaxation delay (d1) in your NMR acquisition parameters.
Mass Spectrometry Issues
Problem Possible Cause Suggested Solution
No molecular ion peak observed The molecular ion is unstable and has completely fragmented.Use a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI).
Complex isotopic pattern Presence of chlorine atoms.Analyze the isotopic pattern to confirm the number of chlorine atoms in the fragment.
Unexpected fragment ions In-source fragmentation or presence of impurities.Optimize the ion source parameters to minimize in-source fragmentation. Analyze a blank and starting materials to rule out impurities.
HPLC Analysis Issues
Problem Possible Cause Suggested Solution
Peak fronting Sample solvent stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Split peaks Column void, partially blocked frit, or co-elution of isomers.Reverse flush the column. If the problem persists, replace the column. Modify the mobile phase or gradient to improve separation.
Ghost peaks Contamination in the injector, column, or mobile phase.Flush the injector and column with a strong solvent. Use fresh, high-purity mobile phase.

Experimental Protocols

General Protocol for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).

    • Set the relaxation delay (d1) to at least 1 second.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence.

    • A higher number of scans will be required compared to ¹H NMR (e.g., 1024 or more).

    • Set the relaxation delay (d1) to 2-5 seconds.

  • Data Processing: Process the acquired FID using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

General Protocol for LC-MS Analysis
  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Dilute this stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

  • Instrumentation: Use an HPLC system coupled to a mass spectrometer with an ESI or APCI source.

  • HPLC Method:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of mobile phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes to elute the compound.

    • Flow Rate: 0.5-1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Method:

    • Ionization Mode: ESI positive or negative ion mode. For carboxylic acids, negative ion mode is often more sensitive.

    • Scan Range: Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 100-500).

    • Source Parameters: Optimize the capillary voltage, cone voltage, and source temperature for the specific compound.

Data Presentation

Table 1: Representative Spectroscopic Data for this compound

Technique Parameter Observed Value
¹H NMR (400 MHz, DMSO-d₆) Chemical Shift (δ)~8.9 ppm (s, 1H, pyrazine-H), ~14.0 ppm (br s, 1H, COOH)
¹³C NMR (100 MHz, DMSO-d₆) Chemical Shift (δ)~164 (C=O), ~150 (C-Cl), ~148 (C-Cl), ~145 (C-COOH), ~142 (CH)
Mass Spectrometry (EI-MS) m/z (relative intensity)192/194/196 (M⁺, ~30/20/3), 147/149/151 ([M-COOH]⁺, ~100/65/10)

Note: These are representative values and may vary slightly depending on the specific experimental conditions.

Visualizations

troubleshooting_workflow start Characterization Issue Encountered check_basics Verify Basics: - Expected MW - Solvent Purity - Synthesis Protocol Review start->check_basics prelim_analysis Preliminary Analysis: - TLC or Fast HPLC check_basics->prelim_analysis problem_identified Problem Area Identified prelim_analysis->problem_identified nmr_issue NMR Issue problem_identified->nmr_issue NMR ms_issue MS Issue problem_identified->ms_issue MS hplc_issue HPLC Issue problem_identified->hplc_issue HPLC nmr_troubleshoot Consult NMR Troubleshooting Guide nmr_issue->nmr_troubleshoot ms_troubleshoot Consult MS Troubleshooting Guide ms_issue->ms_troubleshoot hplc_troubleshoot Consult HPLC Troubleshooting Guide hplc_issue->hplc_troubleshoot resolution Issue Resolved nmr_troubleshoot->resolution ms_troubleshoot->resolution hplc_troubleshoot->resolution

Caption: General troubleshooting workflow for characterization challenges.

impurity_identification_logic start Unknown Peak in Chromatogram/Spectrum check_synthesis Review Synthesis: - Starting Materials - Reagents - Potential Side Reactions start->check_synthesis analyze_sm Analyze Starting Materials by the Same Method check_synthesis->analyze_sm sm_impurity Impurity from Starting Material? analyze_sm->sm_impurity yes_sm Yes sm_impurity->yes_sm Match Found no_sm No sm_impurity->no_sm No Match hypothesize_byproduct Hypothesize Potential Byproducts no_sm->hypothesize_byproduct characterize_unknown Characterize Unknown Peak: - Mass Spectrometry (MS) - NMR (if isolable) hypothesize_byproduct->characterize_unknown compare_data Compare Data with Hypothesized Structures characterize_unknown->compare_data structure_confirmed Structure Confirmed? compare_data->structure_confirmed yes_confirmed Yes structure_confirmed->yes_confirmed no_confirmed No structure_confirmed->no_confirmed further_investigation Further Spectroscopic Investigation Needed no_confirmed->further_investigation

Caption: Logical workflow for impurity identification.

Validation & Comparative

Comparative NMR Analysis of 3,5-Dichloropyrazine-2-carboxylic Acid and Related Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3,5-Dichloropyrazine-2-carboxylic acid, alongside two structurally related alternatives: Pyrazine-2-carboxylic acid and 3,5-Dimethylpyrazine-2-carboxylic acid. This document is intended to serve as a valuable resource for the identification, characterization, and purity assessment of these compounds, which are of significant interest in medicinal chemistry and drug development.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound and the experimental data for Pyrazine-2-carboxylic acid and 3,5-Dimethylpyrazine-2-carboxylic acid. All chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Table 1: ¹H NMR Spectral Data Comparison

CompoundStructureSolventChemical Shift (δ)MultiplicityIntegrationAssignment
This compound DMSO-d₆~8.7 (predicted)Singlet1HH-6
~14.0 (predicted)Broad Singlet1HCOOH
Pyrazine-2-carboxylic acid DMSO-d₆9.22Doublet1HH-3
8.90Doublet1HH-5
8.78Doublet of Doublets1HH-6
~13.5Broad Singlet1HCOOH
3,5-Dimethylpyrazine-2-carboxylic acid CDCl₃8.64Singlet1HH-6
2.97Singlet3HCH₃-3
2.62Singlet3HCH₃-5

Table 2: ¹³C NMR Spectral Data Comparison

CompoundSolventChemical Shift (δ) - C (Quaternary)Chemical Shift (δ) - CH (Tertiary)Chemical Shift (δ) - COOHChemical Shift (δ) - CH₃
This compound DMSO-d₆~152 (C-3, predicted), ~148 (C-5, predicted), ~145 (C-2, predicted)~144 (C-6, predicted)~163 (predicted)-
Pyrazine-2-carboxylic acid DMSO-d₆147.9 (C-2)147.8 (C-6), 146.3 (C-3), 144.5 (C-5)165.7-
3,5-Dimethylpyrazine-2-carboxylic acid [1]CDCl₃154.7 (C-3), 150.2 (C-5), 148.8 (C-2)138.0 (C-6)164.223.6 (CH₃-3), 21.4 (CH₃-5)

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules is outlined below.

1. Sample Preparation [2][3][4][5]

  • Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR and 20-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, D₂O). The solvent should not have signals that overlap with the analyte's signals.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Filtration (if necessary): If the solution contains any particulate matter, filter it through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

2. NMR Data Acquisition

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.

  • Tuning and Matching: Tune and match the probe to the appropriate nucleus (¹H or ¹³C) to ensure efficient signal detection.

  • Acquisition Parameters:

    • ¹H NMR: Set the appropriate spectral width, acquisition time, relaxation delay (typically 1-2 seconds), and number of scans (usually 8-16 for sufficient signal-to-noise).

    • ¹³C NMR: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (hundreds to thousands) and a longer relaxation delay may be required. Proton decoupling is typically employed to simplify the spectrum and enhance the signal.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction to obtain a clean spectrum.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Visualization of Analytical Workflow and Molecular Comparison

Diagram 1: General Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock and Shim D->E F Acquire FID E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Reference Spectrum H->I J Integrate and Assign Peaks I->J

Caption: A flowchart illustrating the key stages of NMR analysis, from sample preparation to data processing.

Diagram 2: Structural Comparison of Pyrazine Carboxylic Acids

Molecular_Comparison cluster_target Target Compound cluster_alts Alternative Compounds Target 3,5-Dichloropyrazine- 2-carboxylic acid Alt1 Pyrazine-2-carboxylic acid Target->Alt1 Removal of Cl Addition of H Alt2 3,5-Dimethylpyrazine- 2-carboxylic acid Target->Alt2 Replacement of Cl with CH3 Alt1->Alt2 Addition of two CH3 groups

Caption: A diagram showing the structural relationships between the target compound and its alternatives.

References

A Comparative Guide to the High-Resolution Mass Spectrometry of 3,5-Dichloropyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with other analytical techniques for the characterization of 3,5-Dichloropyrazine-2-carboxylic acid. Experimental data and detailed protocols are presented to assist in method selection and application.

Introduction to this compound and its Analysis

This compound is a halogenated heterocyclic compound of interest in pharmaceutical and agrochemical research. Accurate and sensitive analytical methods are crucial for its identification, quantification, and impurity profiling during drug development and quality control processes. High-resolution mass spectrometry offers significant advantages in this regard, providing precise mass measurements for unambiguous formula determination and detailed structural information through fragmentation analysis.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as the need for structural elucidation, quantitative accuracy, or high-throughput screening. This section compares the performance of HRMS with other common analytical methods for the characterization of this compound.

FeatureHigh-Resolution Mass Spectrometry (HRMS)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with UV Detection (HPLC-UV)Nuclear Magnetic Resonance (NMR) SpectroscopyInfrared (IR) Spectroscopy
Principle Measures mass-to-charge ratio with high accuracy and resolution.Separates volatile compounds based on boiling point and polarity, followed by mass analysis.Separates compounds based on polarity, with detection by UV absorbance.Measures the magnetic properties of atomic nuclei to elucidate molecular structure.Measures the absorption of infrared radiation by molecular vibrations to identify functional groups.
Information Provided Elemental composition, molecular weight, fragmentation pattern, and quantification.Molecular weight, fragmentation pattern, and quantification of volatile compounds.Quantification and purity assessment.Detailed atomic-level structural information and connectivity.Presence of specific functional groups.
Sample Derivatization Not typically required, but can be used to improve ionization.Often required to increase volatility and thermal stability.Not usually required.Not required.Not required.
Limit of Detection (LOD) Low (pg to fg range)Low (pg to ng range)Moderate (ng to µg range)High (µg to mg range)Moderate to high (µg to mg range)
Linearity Range WideModerate to wideModerateNarrowNot typically used for quantification
Specificity Very HighHighModerateVery HighLow to Moderate

High-Resolution Mass Spectrometry of this compound

High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), is a powerful tool for the analysis of this compound. The high mass accuracy of instruments like Orbitrap and Time-of-Flight (TOF) analyzers allows for the confident determination of the elemental composition of the parent ion and its fragments.

Predicted Fragmentation Pattern:

Based on the structure of this compound, the following fragmentation pathways are predicted under collision-induced dissociation (CID) in positive ion mode:

  • Loss of the carboxylic group (-COOH): This is a common fragmentation for carboxylic acids, resulting in a loss of 45.00 Da.

  • Decarboxylation (-CO2): Loss of carbon dioxide, resulting in a loss of 43.99 Da.

  • Loss of a chlorine atom (-Cl): This will result in a loss of approximately 34.97 Da or 36.97 Da, depending on the isotope. The presence of two chlorine atoms will lead to a characteristic isotopic pattern in the mass spectrum, with M, M+2, and M+4 peaks.

  • Cleavage of the pyrazine ring: Various ring cleavages can occur, leading to smaller fragment ions.

A detailed in-silico fragmentation of this compound is visualized in the following diagram.

G cluster_main Fragmentation of this compound Parent Ion [C5H2Cl2N2O2+H]+ m/z 192.9566 Fragment 1 [C4H2Cl2N2]+ m/z 147.9617 Parent Ion->Fragment 1 - COOH Fragment 2 [C5H3ClN2O2]+ m/z 157.9908 Parent Ion->Fragment 2 - Cl Fragment 3 [C4H2ClN2]+ m/z 112.9932 Fragment 1->Fragment 3 - Cl

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocols

High-Resolution Mass Spectrometry (LC-HRMS)

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase to prepare working standards and quality control samples at desired concentrations.

Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry (Orbitrap):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Range: m/z 50-500.

  • Resolution: 70,000.

  • Collision Energy: Stepped HCD (Higher-Energy Collisional Dissociation) at 20, 40, 60 eV.

Gas Chromatography-Mass Spectrometry (GC-MS) - with Derivatization

Derivatization (Methylation):

  • To a dried sample of this compound, add a solution of 2M trimethylsilyldiazomethane in hexane.

  • Allow the reaction to proceed for 30 minutes at room temperature.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for GC-MS analysis.

Gas Chromatography:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

Mass Spectrometry:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Sample Preparation:

  • As described for LC-HRMS.

Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • UV Detection: Wavelength set to the λmax of this compound (determined by UV scan).

Visualization of Analytical Workflows

G cluster_hrms LC-HRMS Workflow cluster_gcms GC-MS Workflow cluster_hplcuv HPLC-UV Workflow HRMS_Sample Sample Preparation HRMS_LC LC Separation HRMS_Sample->HRMS_LC HRMS_MS HRMS Analysis HRMS_LC->HRMS_MS HRMS_Data Data Processing HRMS_MS->HRMS_Data GCMS_Sample Sample Preparation GCMS_Deriv Derivatization GCMS_Sample->GCMS_Deriv GCMS_GC GC Separation GCMS_Deriv->GCMS_GC GCMS_MS MS Analysis GCMS_GC->GCMS_MS GCMS_Data Data Processing GCMS_MS->GCMS_Data HPLCUV_Sample Sample Preparation HPLCUV_LC LC Separation HPLCUV_Sample->HPLCUV_LC HPLCUV_UV UV Detection HPLCUV_LC->HPLCUV_UV HPLCUV_Data Data Processing HPLCUV_UV->HPLCUV_Data

Caption: Comparison of analytical workflows.

Conclusion

High-resolution mass spectrometry is a superior technique for the comprehensive analysis of this compound, offering unparalleled specificity and sensitivity for both qualitative and quantitative purposes. While GC-MS provides excellent sensitivity for the derivatized analyte and HPLC-UV is a robust method for routine quantification, HRMS delivers the most detailed structural information and the highest confidence in identification. The choice of technique should be guided by the specific analytical goals, available instrumentation, and the complexity of the sample matrix.

Comparing the reactivity of 3,5-Dichloropyrazine-2-carboxylic acid with other pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 3,5-Dichloropyrazine-2-carboxylic acid with other pyrazine derivatives. The focus is on common synthetic transformations, including nucleophilic aromatic substitution (SNAr), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. Understanding the reactivity of this versatile building block is crucial for its effective application in the synthesis of novel compounds in medicinal chemistry and materials science.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazine ring, further enhanced by the presence of two chlorine atoms and an electron-withdrawing carboxylic acid group, makes this compound highly susceptible to nucleophilic attack.

Regioselectivity:

A key aspect of the reactivity of 2-substituted 3,5-dichloropyrazines is the regioselectivity of nucleophilic attack. The position of the incoming nucleophile is directed by the electronic nature of the substituent at the 2-position.

  • Electron-withdrawing groups (EWGs) at the 2-position, such as the carboxylic acid in this compound, direct nucleophilic attack preferentially to the 5-position .[1]

  • Electron-donating groups (EDGs) at the 2-position direct nucleophilic attack to the 3-position .[1]

This regioselectivity can be rationalized by the relative stabilization of the Meisenheimer intermediate formed during the reaction. For 2-EWG-substituted 3,5-dichloropyrazines, the intermediate with the negative charge delocalized away from the electron-withdrawing group (attack at C5) is more stable.

Comparative Reactivity Data (Qualitative):

Pyrazine Derivative2-SubstituentExpected Site of Nucleophilic AttackExpected Relative Reactivity
This compound -COOH (EWG)C5High
2-Methyl-3,5-dichloropyrazine-CH₃ (EDG)C3Moderate
2,6-Dichloropyrazine-HC2 or C6Moderate
2,5-Dichloropyrazine-HC2 or C5Moderate

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution of Amines on 2-Substituted 3,5-Dichloropyrazines

This protocol is a generalized procedure based on the reactions of similar substrates.

Materials:

  • 2-Substituted 3,5-dichloropyrazine (1.0 eq)

  • Amine (1.0-1.2 eq)

  • Cesium fluoride (CsF) or another suitable base

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Standard glassware for anhydrous reactions

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the 2-substituted 3,5-dichloropyrazine and the amine.

  • Add anhydrous DMSO to dissolve the reactants.

  • Add the base (e.g., CsF) to the stirred solution.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

sn_ar_pathway sub 3,5-Dichloropyrazine- 2-carboxylic acid intermediate Meisenheimer Intermediate sub->intermediate + Nucleophile nuc Nucleophile (e.g., R-NH2) nuc->intermediate product 5-Substituted-3-chloro- pyrazine-2-carboxylic acid intermediate->product - Cl- cl_minus Cl-

Nucleophilic Aromatic Substitution (SNAr) Pathway

Palladium-Catalyzed Cross-Coupling Reactions

This compound can also participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the formation of C-C and C-N bonds, respectively.

Suzuki-Miyaura Coupling:

This reaction couples the chloropyrazine with a boronic acid or ester. Generally, the reactivity of aryl chlorides is lower than that of bromides or iodides, often requiring more active catalysts and higher temperatures.

Buchwald-Hartwig Amination:

This reaction forms a C-N bond between the chloropyrazine and an amine. Similar to the Suzuki coupling, the C-Cl bond activation is often the rate-limiting step.

Comparative Reactivity Data:

Specific quantitative data for Suzuki and Buchwald-Hartwig reactions of this compound is scarce. The following table provides data for related dichloropyrazines and dichloropyrimidines to offer a qualitative comparison. The reactivity of the carboxylic acid derivative may be influenced by potential coordination of the carboxylate to the palladium catalyst.

SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
2,6-DichloropyrazinePhenylboronic acidPd(PPh₃)₂Cl₂Na₂CO₃ACN/H₂O801275[2]
2,3-DichloropyrazinePhenylboronic acidPd(PPh₃)₂Cl₂Na₂CO₃ACN/H₂O801270[2]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O1000.2581[2]
2-Chloropyridine2-Aminopyridine 1-oxidePd₂(dba)₃/XantphosCs₂CO₃Dioxane105-65[3]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq)

  • Solvent (e.g., Dioxane/Water, Toluene/Water)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, and the base.

  • Add the solvent mixture.

  • Degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Add the palladium catalyst under the inert atmosphere.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

cross_coupling_workflow start Start: 3,5-Dichloropyrazine- 2-carboxylic acid reagents Reagents: - Boronic Acid (Suzuki) or Amine (Buchwald) - Palladium Catalyst - Ligand - Base reaction Reaction Setup: - Inert Atmosphere - Solvent - Heat start->reaction reagents->reaction workup Workup: - Quenching - Extraction reaction->workup purification Purification: - Column Chromatography workup->purification product Product: - 5-Aryl-3-chloropyrazine-2-carboxylic acid - 5-Amino-3-chloropyrazine-2-carboxylic acid purification->product

General Workflow for Cross-Coupling Reactions

Potential for Decarboxylation

A competing reaction to consider when working with pyrazine-2-carboxylic acids is decarboxylation, the loss of CO₂. This reaction is typically promoted by heat. While simple carboxylic acids require high temperatures for decarboxylation, the presence of the electron-withdrawing pyrazine ring can facilitate this process.[4] The decarboxylation of pyrazine-2,3-dicarboxylic acid has been observed to occur exothermically.[5]

The propensity for decarboxylation should be considered when selecting reaction conditions, particularly temperature, for reactions involving this compound. Higher reaction temperatures may lead to the formation of 2,6-dichloropyrazine as a byproduct. Copper(II) has also been shown to facilitate the decarboxylation of certain heterocyclic carboxylic acids.[5]

Conclusion

This compound is a highly reactive and versatile building block. Its key features include:

  • High susceptibility to nucleophilic aromatic substitution , with a strong directing effect of the 2-carboxylic acid group towards the 5-position.

  • Capability to undergo palladium-catalyzed cross-coupling reactions , enabling the introduction of aryl and amino substituents.

  • A potential for thermal decarboxylation , which should be managed by careful control of reaction temperature.

The predictable regioselectivity in SNAr reactions makes it a valuable tool for the controlled synthesis of polysubstituted pyrazines. While quantitative comparative data is limited, the electronic properties of this molecule suggest a high degree of reactivity, making it an important substrate for the development of novel pharmaceuticals and functional materials.

References

A Comparative Analysis of the Biological Activities of 3,5-Dichloropyrazine-2-carboxylic Acid Amides and Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 3,5-Dichloropyrazine-2-carboxylic acid amides and other substituted pyrazine-2-carboxylic acid amides. The information presented is collated from various studies to offer a side-by-side view of their potential as therapeutic agents, with a focus on their antimicrobial and photosynthesis-inhibiting properties. All quantitative data is summarized in structured tables, and detailed experimental protocols for key biological assays are provided.

Comparative Biological Activity Data

The biological activities of various substituted pyrazine-2-carboxylic acid amides have been evaluated across several studies. The primary activities of interest include antimycobacterial, antifungal, and photosynthesis inhibition. The following tables summarize the quantitative data from these studies, showcasing the structure-activity relationships and comparing the efficacy of different derivatives.

Antimycobacterial Activity

The antimycobacterial activity of substituted pyrazine-2-carboxylic acid amides has been a key area of investigation, with many derivatives showing promising results against Mycobacterium tuberculosis.

Table 1: Antimycobacterial Activity of Substituted Pyrazine-2-Carboxylic Acid Amides

Compound IDPyrazine Ring SubstituentsAmide Substituent (Phenyl Ring)% Inhibition vs. M. tuberculosis H37RvMIC (µg/mL) vs. M. tuberculosis H37RvReference
1 5-tert-butyl, 6-chloro3,5-bis(trifluoromethyl)phenyl72%-[1]
2 5-tert-butyl, 6-chloro3-trifluoromethylphenyl-3.13[2]
3 6-chloro4-chlorophenyl65% (at 6.25 µg/mL)-[3]
4 5-tert-butyl, 6-chloro3,5-dibromo-4-hydroxyphenyl72%-[4]
5 -3-trifluoromethylphenyl-62.5[2]
6 5-tert-butyl, 6-chloro3-methylphenyl>20% inhibition-[1]

Note: '-' indicates data not available in the cited source.

Antifungal Activity

Several pyrazine-2-carboxamide derivatives have been screened for their in vitro antifungal activity against various fungal strains. The Minimum Inhibitory Concentration (MIC) is a common metric used to quantify this activity.

Table 2: Antifungal Activity of Substituted Pyrazine-2-Carboxylic Acid Amides

Compound IDPyrazine Ring SubstituentsAmide SubstituentFungal StrainMIC (µmol/dm³)Reference
7 6-chloro3-methylphenylTrichophyton mentagrophytes31.25 - 500[1]
8 5-tert-butyl, 6-chloro3-methylphenylTrichophyton mentagrophytes31.25 - 500[1]
9 -3-trifluoromethylphenylTrichophyton mentagrophytes62.5[2]
10 6-chloro, 5-tert-butyl3,4-dichlorophenylTrichophyton mentagrophytes62.5[3]

Note: A lower MIC value indicates greater antifungal activity.

Photosynthesis Inhibition

The inhibition of photosynthetic electron transport (PET) in spinach chloroplasts has been another area of study for these compounds, indicating potential herbicidal applications.

Table 3: Photosynthesis Inhibiting Activity of Substituted Pyrazine-2-Carboxylic Acid Amides

Compound IDPyrazine Ring SubstituentsAmide Substituent (Phenyl Ring)IC₅₀ (mmol/dm³)Reference
11 6-chloro3,5-bis(trifluoromethyl)phenyl0.026[1]
12 5-tert-butyl, 6-chloro3-methylphenyl0.063[1]
13 6-chloro, 5-tert-butyl4-chlorophenyl0.043[3]
14 -3-trifluoromethylphenyl-[2]

Note: IC₅₀ represents the concentration required to inhibit 50% of the oxygen evolution rate. A lower IC₅₀ value indicates greater inhibitory activity.

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to allow for replication and further investigation.

Synthesis of Substituted Pyrazine-2-Carboxylic Acid Amides

The general synthesis of the title compounds involves the condensation of a substituted pyrazine-2-carboxylic acid chloride with an appropriate aniline or aminothiazole derivative.[1][3][4]

Experimental Workflow for Synthesis

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product PyrazineAcid Substituted Pyrazine-2-Carboxylic Acid AcidChlorideFormation Acid Chloride Formation PyrazineAcid->AcidChlorideFormation ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->AcidChlorideFormation Amine Substituted Aniline or Aminothiazole Condensation Condensation Reaction Amine->Condensation AcidChlorideFormation->Condensation Intermediate Acid Chloride FinalAmide Substituted Pyrazine-2-Carboxylic Acid Amide Condensation->FinalAmide

Caption: General synthesis workflow for pyrazine-2-carboxylic acid amides.

Procedure:

  • The substituted pyrazine-2-carboxylic acid is refluxed with thionyl chloride to form the corresponding acid chloride.

  • The excess thionyl chloride is removed by distillation.

  • The resulting acid chloride is then reacted with the desired substituted aniline or aminothiazole in a suitable solvent (e.g., dry benzene or toluene) to yield the final amide product.

  • The product is typically purified by recrystallization.

In Vitro Antimycobacterial Susceptibility Testing

The antimycobacterial activity is often determined using a broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

Experimental Workflow for Antimycobacterial Testing

Antimycobacterial_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results CompoundPrep Prepare serial dilutions of test compounds Inoculation Inoculate microtiter plates containing compounds CompoundPrep->Inoculation InoculumPrep Prepare standardized mycobacterial inoculum InoculumPrep->Inoculation Incubation Incubate plates under appropriate conditions (e.g., 37°C) Inoculation->Incubation ReadMIC Visually or spectrophotometrically determine MIC Incubation->ReadMIC

Caption: Workflow for determining antimycobacterial activity.

Procedure:

  • Serial dilutions of the test compounds are prepared in a suitable broth medium (e.g., Middlebrook 7H9) in 96-well microtiter plates.

  • A standardized inoculum of the mycobacterial strain (e.g., M. tuberculosis H37Rv) is added to each well.

  • The plates are incubated at 37°C for a specified period (typically 7-14 days).

  • The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the mycobacteria.

In Vitro Antifungal Susceptibility Testing

Similar to antimycobacterial testing, a broth microdilution method is commonly employed to assess antifungal activity.

Procedure:

  • Two-fold serial dilutions of the test compounds are prepared in a suitable broth (e.g., RPMI 1640) in 96-well plates.

  • A standardized fungal inoculum is added to each well.

  • The plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth compared to the control.

Photosynthesis Inhibition Assay

The inhibitory effect on photosynthetic electron transport is measured by monitoring the rate of oxygen evolution in isolated chloroplasts.

Procedure:

  • Chloroplasts are isolated from fresh spinach leaves.

  • The rate of oxygen evolution is measured using a Clark-type oxygen electrode in the presence of an artificial electron acceptor (e.g., potassium ferricyanide).

  • The test compounds are added to the chloroplast suspension at various concentrations.

  • The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in the rate of oxygen evolution compared to a control without the inhibitor.[1]

Potential Signaling Pathways

While the precise molecular targets and signaling pathways for many this compound amides are not fully elucidated, their biological activities suggest potential interactions with key cellular processes.

Antimicrobial Action

The antimycobacterial activity of pyrazinamide, a related compound, involves its conversion to pyrazinoic acid, which disrupts membrane potential and inhibits trans-translation in Mycobacterium tuberculosis. It is plausible that the studied amides may share or have similar mechanisms of action.

Potential Antimicrobial Signaling Pathway

Antimicrobial_Pathway Compound Pyrazine Carboxamide Derivative Activation Potential Intracellular Activation (e.g., by bacterial enzymes) Compound->Activation Target1 Disruption of Cell Membrane Potential Activation->Target1 Target2 Inhibition of Essential Enzymes (e.g., Fatty Acid Synthase) Activation->Target2 Target3 Inhibition of Protein Synthesis (e.g., Trans-translation) Activation->Target3 Outcome Bacteriostatic or Bactericidal Effect Target1->Outcome Target2->Outcome Target3->Outcome

Caption: Postulated mechanisms of antimicrobial action.

This guide serves as a starting point for researchers interested in the therapeutic potential of this compound amides and their analogues. The provided data and protocols can aid in the design of future studies and the development of novel therapeutic agents.

References

X-ray Crystallography of 3,5-Dichloropyrazine-2-carboxylic Acid Derivatives: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the X-ray crystallographic analysis of 3,5-Dichloropyrazine-2-carboxylic acid and its derivatives. This guide outlines the experimental protocols and workflow for determining the three-dimensional atomic structure of these compounds, providing a foundational methodology in the absence of publicly available crystal structure data.

Introduction

This compound and its derivatives are a class of compounds with significant potential in medicinal chemistry and materials science. Understanding their precise three-dimensional structure is paramount for rational drug design, structure-activity relationship (SAR) studies, and the development of novel materials with tailored properties. X-ray crystallography is the definitive method for elucidating such atomic-level structural information.

As of this publication, a thorough search of publicly accessible crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), has revealed no available experimental X-ray crystal structures for this compound or its common derivatives, such as its amides or esters.

Therefore, this guide provides a detailed, generalized experimental protocol for the single-crystal X-ray diffraction analysis of a hypothetical derivative of this compound. This serves as a practical handbook for researchers aiming to perform such an analysis.

Experimental Protocols

The successful determination of a crystal structure is contingent on a series of well-executed experimental steps, from obtaining high-quality crystals to refining the final structural model.

Crystallization

The primary and often most challenging step is the growth of single crystals of sufficient size and quality (typically >0.1 mm in all dimensions). For a derivative of this compound, a variety of crystallization techniques can be employed[1][2][3]:

  • Slow Evaporation: A near-saturated solution of the compound is prepared in a suitable solvent or solvent mixture. The container is loosely covered to allow for the slow evaporation of the solvent, which gradually increases the solute concentration, leading to crystallization. Common solvents to explore for pyrazine derivatives include ethanol, methanol, acetone, ethyl acetate, and toluene.

  • Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small, open vial. This vial is then enclosed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the solution.

  • Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals.

Crystal Mounting and Data Collection

Once a suitable crystal is obtained, it is carefully mounted on a goniometer head for data collection[4]. The crystal is typically cooled to a low temperature (around 100 K) using a cryostream of nitrogen gas to minimize thermal vibrations and radiation damage from the X-ray beam.

Data collection is performed using a single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector (e.g., CCD or CMOS). The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations[5][6]. Each image records the positions and intensities of the diffracted X-ray beams, which form a unique diffraction pattern for the crystal.

Data Processing

The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of all unique reflections. This involves:

  • Indexing: Determining the unit cell dimensions and crystal lattice symmetry from the positions of the diffraction spots.

  • Integration: Measuring the intensity of each diffraction spot.

  • Scaling and Merging: Placing all measured intensities on a common scale and merging symmetry-equivalent reflections to produce a final set of unique reflection data.

Structure Solution and Refinement

The processed data is used to solve the crystal structure. The "phase problem" is a central challenge in crystallography, as the phases of the diffracted waves are not directly measured. For small molecules like derivatives of this compound, direct methods are typically successful in determining the initial phases[7][8].

Once an initial structural model is obtained, it is refined using a least-squares method[7][9][10]. This iterative process adjusts the atomic positions, and thermal parameters to achieve the best possible agreement between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed by parameters such as the R-factor and the goodness-of-fit[9].

Workflow for X-ray Crystallography

The following diagram illustrates the logical workflow of a single-crystal X-ray crystallography experiment.

XRay_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination cluster_analysis Analysis & Deposition Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Screening Crystal Screening Mounting->Screening Data_Collection Diffraction Data Collection Screening->Data_Collection Data_Processing Data Processing (Indexing, Integration, Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Analysis Structural Analysis Validation->Analysis Deposition Data Deposition (e.g., CSD) Analysis->Deposition

Figure 1. A generalized workflow for the X-ray crystallographic analysis of a small molecule.

References

A Comparative Guide to the HPLC Purity Analysis of Synthesized 3,5-Dichloropyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is of paramount importance. This guide provides a comprehensive comparison of the purity of 3,5-Dichloropyrazine-2-carboxylic acid synthesized via different methods, analyzed by High-Performance Liquid Chromatography (HPLC). We present detailed experimental protocols, comparative data, and potential impurity profiles to aid in the selection of synthetic routes and analytical methods.

Comparison of Purity from Different Synthesis Routes

The purity of synthesized this compound is intrinsically linked to the chosen synthetic pathway. Different routes can introduce distinct impurities, affecting the final product quality. Below is a comparison of the expected purity from two common synthesis methods versus a commercially available standard.

Product Source Synthesis Method Expected Purity (%) Potential Key Impurities
Synthesized Product A Hydrolysis of 3,5-Dichloropyrazine-2-carboxamide95 - 98Unreacted 3,5-Dichloropyrazine-2-carboxamide, 2,6-Dichloropyrazine (starting material), Over-hydrolysis byproducts
Synthesized Product B Hydrolysis of 3,5-Dichloropyrazine-2-carbonitrile96 - 99Unreacted 3,5-Dichloropyrazine-2-carbonitrile, Intermediates from nitrile synthesis, Amide intermediate (from partial hydrolysis)
Commercial Standard Proprietary> 98.0Specified on Certificate of Analysis

Experimental Protocols

To ensure accurate and reproducible purity analysis, detailed and validated experimental protocols are essential. We provide a primary HPLC method for routine purity assessment and an alternative derivatization method for the detection of trace-level impurities.

Primary Analytical Method: Reverse-Phase HPLC (RP-HPLC)

This method is suitable for the quantitative determination of the main component and common impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-30 min: 80% to 20% B

    • 30-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a concentration of 1 mg/mL.

Alternative Method: Pre-column Derivatization with HPLC-DAD

This method can be employed for the sensitive detection of carboxylic acid impurities that may not be easily detectable by the primary method.

  • Derivatization Reagent: 2-Nitrophenylhydrazine hydrochloride (2-NPH·HCl).

  • Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl).

  • Derivatization Protocol:

    • To 1 mL of a 100 µg/mL solution of the synthesized this compound in acetonitrile/water (70:30 v/v), add 1 mg of 2-NPH·HCl and 2 mg of EDC·HCl.

    • Vortex the mixture and allow it to react at room temperature for 2 hours.

    • The resulting solution can be directly injected into the HPLC system.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

    • Mobile Phase:

      • Solvent A: 0.1% Acetic acid in Water

      • Solvent B: Acetonitrile

    • Gradient Program: A suitable gradient to separate the derivatized products.

    • Flow Rate: 1.0 mL/min

    • Detection: Diode Array Detector (DAD) monitoring at 392 nm.

Visualizing the Experimental and Logical Workflow

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for HPLC analysis and the logical relationship between the synthesis route and the resulting purity profile.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing sample Synthesized Product dissolution Dissolve in Acetonitrile/Water (1:1) sample->dissolution filtration Filter through 0.45 µm Syringe Filter dissolution->filtration hplc_system HPLC System filtration->hplc_system Inject Sample separation C18 Reverse-Phase Column hplc_system->separation detection UV Detector (254 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram Generate Data integration Peak Integration chromatogram->integration purity_calc Calculate Purity (%) integration->purity_calc final_report final_report purity_calc->final_report Final Report

Figure 1. Experimental Workflow for HPLC Purity Analysis.

synthesis_purity_relationship cluster_synthesis Synthesis Route cluster_impurities Potential Impurity Profile cluster_purity Final Purity method_a Method A: Hydrolysis of Amide impurities_a Unreacted Amide, Starting Materials method_a->impurities_a method_b Method B: Hydrolysis of Nitrile impurities_b Unreacted Nitrile, Partial Hydrolysis Products method_b->impurities_b purity_a Purity: 95-98% impurities_a->purity_a purity_b Purity: 96-99% impurities_b->purity_b

In-Vitro Potency of Dichloropyrazine Carboxylic Acid-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazine carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This guide provides a comparative analysis of the in-vitro performance of various derivatives, with a focus on compounds structurally related to 3,5-Dichloropyrazine-2-carboxylic acid. Due to the limited availability of direct comparative studies on a single, extensive series of this compound derivatives, this document synthesizes data from multiple studies on closely related chlorinated and substituted pyrazine carboxamides to offer a broader perspective on their potential as antimicrobial, anticancer, and antiviral agents.

Data Presentation: Comparative In-Vitro Activities

The following tables summarize the in-vitro biological activities of various pyrazine carboxamide derivatives from published research. It is crucial to note that direct comparisons between studies should be made with caution due to variations in experimental conditions.

Table 1: Antimycobacterial Activity of 3-Chloropyrazine-2-Carboxamide Derivatives

Compound IDSubstituent on BenzylamineM. tuberculosis H37Rv MIC (µM)[1]M. kansasii My 235/80 MIC (µM)M. avium 152/73 MIC (µM)
4 4-Trifluoromethyl42[1]>1000>1000
8 4-Methyl6[1]250>1000
9 4-Chloro42[1]250>1000
12 3-Trifluoromethyl42[1]500>1000
Pyrazinamide (Standard) -62.5>1000>1000

Table 2: Anticancer Activity of 1,4-Pyrazine-Containing p300/CBP HAT Inhibitors

Compound IDR5 and R6 Substituentsp300 HAT IC50 (µM)[2]
3 4-Bromophenyl6.2[2]
14 4-Iodophenyl7.8[2]
29 3-(Furan-3-yl)phenyl1.4[2]
32 4-Aminobiphenyl2.3[2]

Table 3: Antiviral Activity of Pyrazine-2,3-Dicarboxamides

Compound IDSubstituentDengue Virus (DENV) EC50 (µM)[3]Yellow Fever Virus (YFV) EC50 (µM)[3]
15b N,N'-bis(4-fluorophenyl)>251.85[3]
20a N,N'-bis(2,4-difluorophenyl)0.93[3]10.3[3]
20b N,N'-bis(2,5-difluorophenyl)0.93[3]11.2[3]

Experimental Protocols

Detailed methodologies for the key in-vitro assays are provided below.

Antimycobacterial Susceptibility Testing

The antimycobacterial activity of the compounds is determined using a broth microdilution method.[1]

  • Strains and Culture Conditions: Mycobacterium tuberculosis H37Rv, M. kansasii My 235/80, and M. avium 152/73 are used. The strains are cultured in Middlebrook 7H9 broth supplemented with OADC enrichment (oleic acid, albumin, dextrose, catalase).

  • Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions. Serial two-fold dilutions are then made in the culture medium.

  • Assay Procedure: The mycobacterial suspensions are adjusted to a McFarland standard of 1.0 and further diluted. The diluted bacterial suspension is added to each well of a 96-well microplate containing the test compounds.

  • Incubation: The plates are incubated at 37°C for 7-14 days.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits the visible growth of the mycobacteria.[1]

Histone Acetyltransferase (HAT) Inhibition Assay

The inhibitory activity against p300/CBP HAT is assessed using a radioactive filter binding assay.[2]

  • Reaction Mixture: The reaction mixture contains recombinant p300 protein, histone H3 substrate, and [³H]-acetyl-CoA in a reaction buffer.

  • Compound Addition: Test compounds dissolved in DMSO are added to the reaction mixture.

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for a specified time.

  • Termination and Scintillation Counting: The reaction is stopped by spotting the mixture onto P81 phosphocellulose filter paper. The filters are washed to remove unincorporated [³H]-acetyl-CoA. The radioactivity retained on the filters, corresponding to the acetylated histone, is measured using a scintillation counter.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of HAT activity (IC50) is calculated from the dose-response curves.[2]

Antiviral Replicon Assay

The antiviral activity against Dengue and Yellow Fever viruses is evaluated using a replicon-based assay.[3]

  • Cell Culture: Vero cells harboring a subgenomic replicon of the respective virus (e.g., DENV-2 or YFV) that expresses a reporter gene (e.g., luciferase) are used.

  • Compound Treatment: The cells are seeded in 96-well plates and treated with serial dilutions of the test compounds.

  • Incubation: The plates are incubated for a period that allows for viral replication (typically 48-72 hours).

  • Luciferase Assay: The level of viral replication is quantified by measuring the luciferase activity using a commercial luciferase assay system.

  • EC50 Determination: The 50% effective concentration (EC50), which is the concentration of the compound that reduces the reporter signal by 50%, is determined from the dose-response curves.[3]

Mandatory Visualization

The following diagrams illustrate a general experimental workflow for in-vitro screening and a plausible signaling pathway that could be targeted by pyrazine-based compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In-Vitro Screening cluster_target Target Identification (Optional) start This compound synthesis Chemical Synthesis of Derivatives (e.g., Amides, Esters) start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification primary_screening Primary Screening (e.g., Single High Concentration) purification->primary_screening dose_response Dose-Response Assay primary_screening->dose_response Active Hits cytotoxicity Cytotoxicity Assay (e.g., MTT on Normal Cells) dose_response->cytotoxicity selectivity Selectivity Index Calculation dose_response->selectivity cytotoxicity->selectivity enzyme_inhibition Enzyme Inhibition Assays (e.g., Kinase, Protease) selectivity->enzyme_inhibition Lead Compounds binding_assays Binding Assays (e.g., SPR, ITC) enzyme_inhibition->binding_assays

A generalized workflow for the in-vitro screening of novel compounds.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k akt Akt/PKB pi3k->akt mtor mTOR akt->mtor transcription Gene Transcription (Proliferation, Survival) mtor->transcription compound Pyrazine Derivative (Potential Inhibitor) compound->pi3k Inhibition

References

Comparative Guide to 3,5-Dichloropyrazine-2-carboxylic Acid Analogues and Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of analogues derived from the 3,5-dichloropyrazine-2-carboxylic acid scaffold. While direct SAR studies on this specific scaffold are limited in publicly available literature, this guide draws parallels from closely related 3-amino-pyrazine-2-carboxamide derivatives, particularly focusing on their activity as Fibroblast Growth Factor Receptor (FGFR) inhibitors. The information presented herein is supported by experimental data from peer-reviewed studies and includes detailed protocols for key biological assays.

Structure-Activity Relationship (SAR) Insights

Recent research into pyrazine-based compounds has identified them as promising scaffolds for the development of kinase inhibitors. A notable study on 3-amino-pyrazine-2-carboxamide derivatives has provided valuable insights into the structural requirements for potent FGFR inhibition. These findings can serve as a strong foundation for the rational design of analogues based on the this compound core.

The key takeaways from the SAR studies on related 3-amino-pyrazine-2-carboxamide derivatives as FGFR inhibitors are as follows[1][2][3]:

  • The Pyrazine Core: The pyrazine ring acts as a crucial scaffold, participating in essential hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases[1].

  • The 3-Amino Group: The amino group at the 3-position of the pyrazine ring is critical for forming hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition[1]. This suggests that substituting one of the chloro groups in this compound with an amino group could be a key strategy for developing kinase inhibitors.

  • The Carboxamide Moiety: The carboxamide at the 2-position is involved in additional interactions within the ATP binding site. Modifications of the amide substituent can significantly impact potency and selectivity.

  • Substituents on the Amide Nitrogen: The nature of the substituent on the amide nitrogen plays a crucial role in determining the inhibitory activity and selectivity. For instance, substituting with a (3,5-dihydroxyphenyl) group led to a significant improvement in inhibitory activity against FGFR1-4[1].

  • Piperazine Moiety: The introduction of a piperazine linker between the carboxamide and a terminal phenyl ring was found to be favorable for activity. Modifications to this piperazine, such as the removal of a methyl group, were shown to enhance activity, suggesting that a free N-H group may be beneficial[1].

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of representative 3-amino-pyrazine-2-carboxamide analogues against FGFR kinases and their anti-proliferative effects on various cancer cell lines. This data is extracted from a study on novel FGFR inhibitors and provides a basis for comparing the potency of different structural modifications[1].

Table 1: In Vitro FGFR Kinase Inhibitory Activity of 3-Amino-pyrazine-2-carboxamide Analogues [1]

Compound IDR Group on PiperazineFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
18a 4-Methylpiperazin-1-yl>80% inhibition at 1µM>80% inhibition at 1µM>80% inhibition at 1µM>80% inhibition at 1µM
18c Piperazin-1-ylNot specifiedNot specifiedNot specifiedNot specified
18i 4-(Dimethylamino)piperidin-1-yl15.38.912.125.7

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a more potent inhibitor.

Table 2: Anti-proliferative Activity of Compound 18i against Cancer Cell Lines [1]

Cell LineCancer TypeFGFR AlterationIC50 (µM)
NCI-H520 Lung Squamous Cell CarcinomaFGFR1 Amplification26.69
SNU-16 Gastric CancerFGFR2 Amplification1.88
KMS-11 Multiple MyelomaFGFR3 Fusion3.02
SW-780 Bladder CancerFGFR3 Mutation2.34
MDA-MB-453 Breast CancerFGFR4 Amplification12.58

Note: IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR studies are provided below to allow for replication and further investigation.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay is used to determine the potency of a compound in inhibiting the activity of a specific kinase.

Materials:

  • Purified recombinant FGFR kinase (FGFR1, 2, 3, or 4)

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Test compounds dissolved in DMSO

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • Microplates (e.g., 384-well)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase reaction buffer.

  • Reaction Setup: In a microplate, add the FGFR kinase, the substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 1 hour).

  • Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., SNU-16, KMS-11)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Western Blot Analysis for FGFR Phosphorylation

This technique is used to detect the phosphorylation status of FGFR, which is a direct indicator of its activation.

Materials:

  • Cancer cell lines

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-FGFR (e.g., p-FGFR Tyr653/654), anti-total-FGFR

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound for a specified time, then lyse the cells in lysis buffer to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against phospho-FGFR overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and detect the signal using an imaging system.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for total FGFR and a loading control (e.g., GAPDH or β-actin) to normalize the results.

Visualizations

The following diagrams illustrate the FGFR signaling pathway, a general experimental workflow for SAR studies, and the synthesis of 3-amino-pyrazine-2-carboxamide derivatives.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K RAS RAS FGFR->RAS Proliferation Cell Proliferation, Survival, Migration PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrazine-based Inhibitor Inhibitor->FGFR Inhibits autophosphorylation

Caption: FGFR signaling pathway and its inhibition by pyrazine-based analogues.

SAR_Workflow start Start: 3,5-Dichloropyrazine- 2-carboxylic acid scaffold synthesis Synthesis of Analogues (Modification of R1, R2, etc.) start->synthesis purification Purification and Characterization synthesis->purification invitro_kinase In Vitro Kinase Assay (e.g., FGFR) purification->invitro_kinase cell_viability Cell Viability Assay (e.g., MTT) purification->cell_viability data_analysis Data Analysis (IC50 determination) invitro_kinase->data_analysis cell_viability->data_analysis sar_analysis SAR Analysis data_analysis->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization end Identification of Potent Lead Compound sar_analysis->end lead_optimization->synthesis Iterative Design

Caption: General experimental workflow for SAR studies of pyrazine analogues.

Synthesis_Pathway start 3-Amino-6-chloro- pyrazine-2-carboxylic acid intermediate1 Amide Condensation (with 3,5-dimethoxyaniline) start->intermediate1 Step 1 intermediate2 Suzuki Coupling (with piperazine derivative) intermediate1->intermediate2 Step 2 final_product Final 3-Amino-pyrazine- 2-carboxamide Analogue intermediate2->final_product Step 3

Caption: Simplified synthetic route for 3-amino-pyrazine-2-carboxamide analogues.

References

Benchmarking New Synthesis Routes for 3,5-Dichloropyrazine-2-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic routes for 3,5-Dichloropyrazine-2-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The following sections detail the experimental protocols for two distinct synthetic pathways, present a comparative analysis of their performance based on available data, and visualize the workflows for enhanced clarity.

Route 1: Synthesis via Carboxamidation of 2,6-Dichloropyrazine

This established route proceeds through the formation of an intermediate carboxamide, which can then be hydrolyzed to the desired carboxylic acid. The initial steps involve the direct conversion of 2,6-dichloropyrazine to 3,5-dichloropyrazine-2-carboxamide.

Experimental Protocol:

The synthesis of the intermediate, 3,5-dichloropyrazine-2-carboxamide, is conducted as follows[1][2]:

  • Reaction Setup: A mixed solution of 2,6-dichloropyrazine (11.0 g, 73.8 mmol) and formamide (58.6 mL, 1,476 mmol) is prepared in a suitable reaction vessel.

  • Reagent Addition: Sodium persulfate (17.1 g, 71.7 mmol) is slowly added dropwise to the reaction mixture.

  • Reaction Conditions: The mixture is heated to 90°C and stirred for 2 hours. Following this, the reaction is allowed to continue stirring at room temperature for an additional 12 hours.

  • Work-up and Isolation: Upon completion, the reaction mixture is diluted with water and extracted with a 1:3 (v/v) solution of isopropanol/chloroform. The organic phase is washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The resulting residue is purified by column chromatography using a 70% n-hexane/ethyl acetate eluent to yield 3,5-dichloropyrazine-2-carboxamide as an oil.

The subsequent hydrolysis of the carboxamide to the carboxylic acid would typically be achieved under acidic or basic conditions, a standard organic chemistry transformation.

Data Presentation:
ParameterValueReference
Starting Material2,6-Dichloropyrazine[1][2]
Key ReagentsFormamide, Sodium persulfate[1][2]
Reaction Temperature90°C followed by room temperature[1][2]
Reaction Time14 hours[1][2]
Yield of Amide36%[1][2]
Purification MethodColumn Chromatography[1][2]

Workflow Visualization:

Route1_Workflow cluster_0 Step 1: Carboxamidation cluster_1 Step 2: Hydrolysis 2,6-Dichloropyrazine 2,6-Dichloropyrazine Reaction_1 Reaction (90°C, 2h then RT, 12h) 2,6-Dichloropyrazine->Reaction_1 Formamide Formamide Formamide->Reaction_1 Sodium Persulfate Sodium Persulfate Sodium Persulfate->Reaction_1 3,5-Dichloropyrazine-2-carboxamide 3,5-Dichloropyrazine-2-carboxamide Reaction_1->3,5-Dichloropyrazine-2-carboxamide Acid/Base Hydrolysis Acid/Base Hydrolysis 3,5-Dichloropyrazine-2-carboxamide->Acid/Base Hydrolysis This compound This compound Acid/Base Hydrolysis->this compound

Caption: Workflow for the synthesis of this compound via a carboxamide intermediate.

Route 2: Proposed Synthesis via Diazotization and Chlorination of 3-Aminopyrazine-2-carboxylic Acid

Conceptual Experimental Protocol:
  • Step 1: Diazotization of 3-Aminopyrazine-2-carboxylic Acid: 3-Aminopyrazine-2-carboxylic acid would be treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) at low temperatures to form the corresponding diazonium salt.

  • Step 2: Sandmeyer Reaction: The in situ generated diazonium salt would then be reacted with a copper(I) chloride solution to replace the diazonium group with a chlorine atom, yielding 3-chloropyrazine-2-carboxylic acid.

  • Step 3: Chlorination of 3-Chloropyrazine-2-carboxylic Acid: The final step would involve the chlorination of the pyrazine ring at the 5-position. This could potentially be achieved using a chlorinating agent such as N-chlorosuccinimide (NCS) or chlorine gas under appropriate conditions.

Data Presentation (Projected):
ParameterProjected Value
Starting Material3-Aminopyrazine-2-carboxylic Acid
Key ReagentsSodium nitrite, Copper(I) chloride, N-Chlorosuccinimide
Reaction TemperatureStep 1: 0-5°C; Steps 2 & 3: Variable
Reaction TimeMulti-step, likely >12 hours total
YieldHighly dependent on optimization of each step
Purification MethodCrystallization, Column Chromatography

Logical Relationship Visualization:

Route2_Logic 3-Aminopyrazine-2-carboxylic acid 3-Aminopyrazine-2-carboxylic acid Diazotization Diazotization 3-Aminopyrazine-2-carboxylic acid->Diazotization Pyrazine-2-carboxylic acid-3-diazonium salt Pyrazine-2-carboxylic acid-3-diazonium salt Diazotization->Pyrazine-2-carboxylic acid-3-diazonium salt Sandmeyer Reaction\n(CuCl) Sandmeyer Reaction (CuCl) Pyrazine-2-carboxylic acid-3-diazonium salt->Sandmeyer Reaction\n(CuCl) 3-Chloropyrazine-2-carboxylic acid 3-Chloropyrazine-2-carboxylic acid Sandmeyer Reaction\n(CuCl)->3-Chloropyrazine-2-carboxylic acid Chlorination\n(e.g., NCS) Chlorination (e.g., NCS) 3-Chloropyrazine-2-carboxylic acid->Chlorination\n(e.g., NCS) This compound This compound Chlorination\n(e.g., NCS)->this compound

Caption: Proposed synthetic logic for producing this compound from an amino precursor.

Comparative Analysis

FeatureRoute 1: From 2,6-DichloropyrazineRoute 2: From 3-Aminopyrazine-2-carboxylic Acid (Proposed)
Starting Material Availability 2,6-Dichloropyrazine is a commercially available starting material.3-Aminopyrazine-2-carboxylic acid is also commercially available.
Number of Steps Two main transformations (carboxamidation followed by hydrolysis).Three distinct synthetic steps.
Yield The reported yield for the carboxamide intermediate is moderate (36%). The subsequent hydrolysis yield would need to be optimized.The overall yield is currently unknown and would be the product of the yields of three separate reactions. This presents a significant area for optimization.
Reaction Conditions Involves elevated temperatures (90°C).Likely involves low-temperature diazotization and potentially milder conditions for subsequent steps.
Potential Challenges The moderate yield of the first step and the need for a separate hydrolysis step. Purification of the intermediate requires chromatography.The stability of the intermediate diazonium salt can be a concern. Regioselectivity of the final chlorination step would need to be carefully controlled to avoid the formation of other isomers.
Scalability The reported procedure is on a gram scale. Scaling up may require optimization of heat transfer and reagent addition.Diazotization reactions can be challenging to scale up due to safety considerations (exothermic and potential for detonation of diazonium salts).

Conclusion

Route 1, starting from 2,6-dichloropyrazine, represents a documented, albeit moderately yielding, pathway to an advanced intermediate that can be converted to the target molecule. The protocol is well-defined, providing a clear baseline for process development.

Route 2, while currently conceptual, offers a plausible alternative that may provide advantages in terms of reaction conditions or overall yield upon optimization. However, it also presents challenges related to the handling of potentially unstable intermediates and ensuring the regioselectivity of the chlorination step.

Further experimental investigation into the proposed second route is warranted to fully assess its viability and to generate the necessary data for a direct, quantitative comparison with the established method. Researchers and drug development professionals should consider the trade-offs between a known, moderately efficient process and the potential benefits of a novel, yet unproven, synthetic strategy.

References

Comparative Docking Analysis of Chlorinated Pyrazine Carboxylic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the in silico binding affinities and experimental protocols for a promising class of bioactive compounds.

This guide provides a comparative analysis of molecular docking studies conducted on derivatives of chlorinated pyrazine carboxylic acids. These compounds have garnered significant interest in medicinal chemistry due to their potential as antibacterial and antitubercular agents. By evaluating their binding interactions with various protein targets, researchers can gain insights into their mechanisms of action and prioritize candidates for further development. This report summarizes key quantitative data, outlines the experimental methodologies employed, and visualizes the typical workflow of such in silico studies.

Quantitative Docking Results

The following tables summarize the binding affinities of various pyrazine derivatives against their respective biological targets. The data is compiled from multiple studies to facilitate a comparative overview.

Table 1: Docking Scores of Pyrazine Derivatives Against Bacterial Targets

Compound/DerivativeTarget Protein (PDB ID)Docking Score (kcal/mol)Reference
Pyrazine-pyridone derivative 5dBacterial Target (4DUH)-7.4519[1]
6-chloro-N-octylpyrazine-2-carboxamide (1c)M. tuberculosis InhA (4DRE)Lowest Rerank Score[2][3]
Pyrazine sulfonamide derivative 1bM. tuberculosis L,D-transpeptidase-2 (5LB1)High Binding Affinity[4]
Chloro-pyridazine derivativesE. coli DNA gyrase subunit B (4KFG)MIC: 0.892-3.744 µg/mL[5]

Table 2: Rerank Scores of Pyrazine-2-carboxylic Acid Derivatives Against M. tuberculosis InhA

DerivativeRerank Score (kcal/mol)Reference
1c-86.4047[6]

Experimental Protocols

The methodologies employed in the cited docking studies share a common workflow, which is crucial for understanding the validity and comparability of the results.

Molecular Docking Workflow

A generalized workflow for the molecular docking studies of these pyrazine derivatives involves several key steps, from target preparation to the analysis of results.

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase protein_prep Protein Preparation (e.g., PDB: 4DRE, 5LB1) grid_gen Grid Box Generation protein_prep->grid_gen Defines active site ligand_prep Ligand Preparation (Pyrazine Derivatives) docking_run Running Docking Algorithm (e.g., AutoDock Vina, MolDock) ligand_prep->docking_run Input molecules grid_gen->docking_run Sets docking space pose_analysis Binding Pose Analysis docking_run->pose_analysis Generates binding modes scoring Scoring & Ranking pose_analysis->scoring Evaluates poses interaction_analysis Interaction Analysis (H-bonds, π-π stacking) scoring->interaction_analysis Identifies key interactions

Caption: A generalized workflow for molecular docking studies.

Detailed Methodologies

1. Protein Preparation: The three-dimensional crystal structures of the target proteins, such as Mycobacterium tuberculosis InhA (PDB ID: 4DRE), L,D-transpeptidase-2 (PDB ID: 5LB1), and E. coli DNA gyrase subunit B (PDB ID: 4KFG), were obtained from the Protein Data Bank.[4][5][6] Standard protein preparation steps involved the removal of water molecules and existing ligands, the addition of polar hydrogen atoms, and the assignment of charges (e.g., Kollmann charges).[4]

2. Ligand Preparation: The 3D structures of the pyrazine derivatives were constructed and optimized using software like Discovery Studio or Hyperchem.[3][4] The geometry of the compounds was typically optimized using semi-empirical methods like AM1.[3]

3. Molecular Docking Simulation: A variety of software packages were utilized for the docking simulations, including AutoDock Vina 4.2, Molegro Virtual Docker (MVD) with the MolDock SE algorithm, and MOE (Molecular Operating Environment).[4][5][6] A grid box was defined around the active site of the target protein to specify the search space for the ligand binding. The docking algorithms were then run to predict the binding poses of the ligands within the protein's active site. For instance, in some studies, 50 runs of the Moldock search algorithm were performed.[6]

4. Analysis of Docking Results: The results were analyzed based on the docking scores, which represent the predicted binding affinity, and the binding poses of the ligands. The interactions between the ligands and the amino acid residues of the protein, such as hydrogen bonds and π-π stacking, were visualized and analyzed to understand the molecular basis of the binding.[6] For example, the pyrazine-pyridone derivative 5d was found to have two key interactions: one hydrogen-donor and one π-hydrogen bond with its bacterial target.[1]

Signaling Pathway and Target Interaction

The primary mechanism of action suggested by these docking studies is the inhibition of essential enzymes in pathogenic bacteria. For instance, the inhibition of L,D-transpeptidase-2 disrupts the cross-linking of peptidoglycans, which is vital for the formation of the bacterial cell wall, ultimately leading to cell death.[4] Similarly, targeting the InhA protein in Mycobacterium tuberculosis interferes with the biosynthesis of mycolic acids, a crucial component of the mycobacterial cell wall.

signaling_pathway cluster_drug Drug Action cluster_target Bacterial Target cluster_process Biological Process cluster_outcome Outcome drug Pyrazine Derivative enzyme Essential Enzyme (e.g., InhA, L,D-transpeptidase) drug->enzyme Inhibition process Cell Wall Synthesis enzyme->process Catalyzes outcome Bacterial Cell Death process->outcome Leads to

Caption: Mechanism of action for pyrazine derivatives.

References

Safety Operating Guide

Navigating the Safe Disposal of 3,5-Dichloropyrazine-2-carboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step operational plan for the safe disposal of 3,5-Dichloropyrazine-2-carboxylic acid, a compound that requires careful management due to its hazardous properties. Adherence to these procedures is critical for personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is crucial to be aware of the inherent hazards of this compound and to use appropriate personal protective equipment (PPE). This compound is classified as a hazardous chemical, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2]

Table 1: Essential Safety and Hazard Information

Hazard ClassificationGHS PictogramSignal WordPrecautionary Statements
Skin Irritation (Category 2)Exclamation MarkWarning P264: Wash skin thoroughly after handling.[2]
Serious Eye Irritation (Category 2A)Exclamation MarkWarning P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemExclamation MarkWarning P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
Harmful if swallowed (Acute Toxicity, Oral - Category 4)Exclamation MarkWarning P270: Do not eat, drink or smoke when using this product.[2]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.

  • Hand Protection: Wear protective gloves.

  • Body Protection: Wear protective clothing to prevent skin contact.

  • Respiratory Protection: If ventilation is inadequate or if dusts are generated, use a suitable respirator.

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure that eyewash stations and safety showers are readily accessible.

Step-by-Step Disposal Protocol

The disposal of this compound and its containers must be managed as hazardous waste in strict accordance with all local, regional, national, and international regulations.[3][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Collection:

  • Collect waste this compound, including any contaminated materials (e.g., weighing papers, disposable spatulas), in a dedicated, properly labeled hazardous waste container.

  • The container must be made of a chemically resistant material and have a secure, tight-fitting lid to prevent leaks or spills.

  • Ensure the waste container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

2. Decontamination of Labware:

  • For non-disposable labware (e.g., glassware, spatulas), a triple-rinse procedure is recommended.

  • Rinse the contaminated item with a suitable solvent (e.g., ethanol or acetone) three times.

  • Collect the first two rinsates as hazardous liquid waste in a separate, appropriately labeled container. The third rinse may be considered non-hazardous, depending on local regulations.

3. Management of Contaminated PPE and Materials:

  • Heavily contaminated disposable items, such as gloves, bench paper, and pipette tips, should be collected in the solid hazardous waste container.

  • Contaminated clothing should be removed immediately and washed before reuse.[1][5]

4. Storage of Hazardous Waste:

  • Store the hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • The storage area should have secondary containment to mitigate potential spills.

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.[1][3]

  • Provide the waste management company with a copy of the Safety Data Sheet (SDS) for this compound.

Emergency Procedures: Spill and Exposure

In the event of a spill or exposure, immediate and appropriate action is necessary.

Spill Cleanup:

  • Evacuate: Clear the immediate area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Protect: Responders must wear appropriate PPE.

  • Contain: Prevent the spill from spreading. For solid spills, carefully sweep or shovel the material into a suitable container for disposal.[1] Avoid generating dust.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent and collect the cleaning materials as hazardous waste.

Exposure Response:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1]

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

DisposalWorkflow Disposal Workflow for this compound cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_decon Decontamination cluster_disposal Final Disposal A This compound (solid waste or unused reagent) D Solid Hazardous Waste Container (Labeled: this compound) A->D Collect solid waste B Contaminated Labware (glassware, spatulas) F Triple-rinse with appropriate solvent B->F Decontaminate C Contaminated Disposables (gloves, bench paper) C->D Collect disposables G Store in designated secure waste area D->G E Liquid Hazardous Waste Container (Labeled: Halogenated Organic Waste) E->G F->E Collect rinsate (1st & 2nd rinse) H Arrange for pickup by licensed waste disposal vendor G->H

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 3,5-Dichloropyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3,5-Dichloropyrazine-2-carboxylic acid (CAS No. 312736-49-5). Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk.

Hazard Profile and Personal Protective Equipment (PPE)

This compound is a hazardous substance requiring stringent safety measures. The primary hazards include being harmful if swallowed or inhaled, and causing skin and serious eye irritation. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Body PartRequired PPEStandard/Specification
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended.
Eyes/Face Safety glasses with side-shields or chemical safety goggles. A face shield is also recommended.Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).
Respiratory N95 dust mask or a NIOSH/MSHA approved respirator.A respirator is necessary if ventilation is inadequate or dust is generated.
Body Laboratory coat or appropriate protective clothing.To prevent skin contact.

Operational Plan: Handling and Storage Protocols

Proper handling and storage are critical to maintain the integrity of this compound and the safety of laboratory personnel.

Handling:

  • Ventilation: Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or vapors.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.

  • Minimize Dust: Take care to minimize dust generation when handling the solid compound.

  • Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in areas where the chemical is handled.[1][2]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible substances, such as strong oxidizing agents.

Emergency Procedures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste material in a designated, labeled, and sealed container.

  • Container Rinsing: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.

  • Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash.[3][4]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, Respirator) A->B C Work in a Chemical Fume Hood B->C Proceed to Handling D Weigh and Handle Chemical C->D E Perform Experiment D->E F Decontaminate Work Area E->F Experiment Complete G Segregate and Label Hazardous Waste F->G I Remove and Dispose of Contaminated PPE F->I H Dispose of Waste via Licensed Contractor G->H J Wash Hands Thoroughly I->J

Caption: Workflow for Safely Handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.